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  • Product: 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
  • CAS: 1016506-97-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental spectroscopic data for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is not extensively available in publi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is not extensively available in public databases. This guide is therefore a predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. The information herein serves as an expert-level reference for what to expect during experimental characterization and as a guide for data interpretation.

Introduction

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (CAS No: 36308-79-9, Molecular Formula: C₁₀H₆FNO₃, Molecular Weight: 207.16 g/mol ) is a functionalized quinoline derivative of significant interest in medicinal chemistry and materials science.[1][2] The quinoline scaffold is a privileged structure in drug discovery, known for a wide range of biological activities including antimicrobial, anticancer, and antiviral properties.[3][4][5] The specific substitutions on this core—an electron-withdrawing fluorine at position 8, a chelating 4-hydroxy group, and a 2-carboxylic acid moiety—impart unique electronic and steric properties that are crucial for its interaction with biological targets.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. This technical guide provides a detailed, predictive overview of the expected spectroscopic data for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, explaining the rationale behind the expected spectral features and offering standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

The unique arrangement of functional groups in 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid dictates its spectroscopic signature.

  • Quinoline Core: A bicyclic aromatic system that gives rise to characteristic signals in the aromatic region of the NMR spectrum and distinct vibrational modes in the IR spectrum.

  • 4-Hydroxy Group: This phenolic group can exist in tautomeric equilibrium with a quinolone form.[6] Its acidic proton is readily identifiable in ¹H NMR and its O-H bond produces a characteristic IR absorption.

  • 2-Carboxylic Acid Group: This moiety introduces a highly deshielded, exchangeable proton and a carbonyl carbon in the NMR spectra, along with very distinct O-H and C=O stretching vibrations in the IR spectrum.

  • 8-Fluoro Group: The highly electronegative fluorine atom will significantly influence the electronic environment of the nearby protons and carbons, leading to predictable shifts and characteristic C-F couplings in the NMR spectra.

Below is the chemical structure of the title compound.

Caption: Molecular structure of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Experience: Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show four signals in the aromatic region corresponding to the protons on the quinoline core, in addition to two exchangeable protons. The analysis is best performed in a solvent like DMSO-d₆, which can accommodate the acidic protons.

  • Aromatic Protons (δ 7.0 - 8.5 ppm):

    • H-3: This proton is on a carbon adjacent to the carboxylic acid group and part of the pyridine ring. It is expected to be a singlet (or a very narrowly split doublet due to long-range coupling) and appear around δ 7.2-7.5 ppm .

    • H-5, H-6, H-7: These protons form a three-spin system on the benzene ring. Their chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom.

      • H-7: This proton is ortho to the fluorine atom and will appear as a doublet of doublets (dd) due to coupling with H-6 and the fluorine. Expected around δ 7.3-7.6 ppm .

      • H-6: This proton is meta to the fluorine and will likely be a triplet or doublet of doublets, coupled to H-5 and H-7. Expected around δ 7.7-8.0 ppm .

      • H-5: This proton is para to the fluorine and will appear as a doublet, coupled to H-6. Expected around δ 8.0-8.3 ppm .

  • Exchangeable Protons:

    • -COOH (Carboxylic Acid): This proton is highly acidic and its chemical shift is concentration-dependent. It is expected to appear as a very broad singlet far downfield, typically > δ 13.0 ppm .

    • -OH (Phenolic): This proton will also be a broad singlet, likely appearing between δ 10.0 - 12.0 ppm . Both exchangeable protons will disappear upon addition of D₂O.

Expertise & Experience: Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals for the 10 carbon atoms of the molecule.

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl is the most deshielded carbon, expected in the range of δ 165-170 ppm .

  • Aromatic Carbons (δ 105 - 160 ppm):

    • C-8 (C-F bond): This carbon will be directly bonded to fluorine, resulting in a large one-bond coupling constant (¹JC-F) and a chemical shift in the range of δ 150-160 ppm .

    • C-4 (C-OH bond): This carbon, attached to the hydroxyl group, will be significantly deshielded, appearing around δ 155-160 ppm .

    • Other carbons of the quinoline ring will appear between δ 105-145 ppm . The specific assignments require 2D NMR techniques like HSQC and HMBC.

Data Summary: Predicted NMR Data
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Multiplicity Chemical Shift (δ, ppm) Assignment
> 13.0br s165 - 170C=O (Carboxylic Acid)
10.0 - 12.0br s155 - 160C-4 (C-OH)
8.0 - 8.3d150 - 160C-8 (C-F)
7.7 - 8.0t or dd105 - 145Aromatic Carbons
7.3 - 7.6dd
7.2 - 7.5s
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the acidic protons of the hydroxyl and carboxylic acid groups.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to unambiguously assign all proton and carbon signals.

  • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to confirm the assignment of exchangeable protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of Compound prep2 Dissolve in ~0.6 mL DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune & Shim Spectrometer prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC, HMBC) acq3->acq4 proc1 Fourier Transform & Phase Correction acq4->proc1 proc2 Integrate & Assign Proton Signals proc1->proc2 proc3 Assign Carbon Signals (with 2D data) proc2->proc3

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is expected to be rich with characteristic absorption bands.

Expertise & Experience: Predicted IR Spectrum

The key diagnostic peaks are associated with the O-H, C=O, C-F, and aromatic C=C bonds.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimer formation typical of carboxylic acids.[7]

  • O-H Stretch (Phenol): The phenolic O-H stretch may be observed as a sharper peak superimposed on the broad carboxylic acid O-H band, likely around 3200-3400 cm⁻¹ .

  • Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ .

  • C=O Stretch (Carbonyl): A very strong and sharp absorption is predicted in the range of 1700-1725 cm⁻¹ , characteristic of an aromatic carboxylic acid.[8]

  • C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands of medium to strong intensity are expected between 1450-1620 cm⁻¹ .

  • C-O Stretch: A strong band associated with the carboxylic acid and phenol C-O bonds is expected around 1200-1300 cm⁻¹ .

  • C-F Stretch: A strong, characteristic absorption for the C-F bond is expected in the fingerprint region, typically between 1000-1100 cm⁻¹ .

Data Summary: Predicted IR Data
Wavenumber (cm⁻¹) Intensity Functional Group Assignment
2500 - 3300Strong, Very BroadO-H Stretch (Carboxylic Acid Dimer)
~3200 - 3400Medium, BroadO-H Stretch (Phenol)
> 3000Medium, SharpAromatic C-H Stretch
1700 - 1725Strong, SharpC=O Stretch (Carboxylic Acid)
1450 - 1620Medium-Strong, SharpAromatic C=C and C=N Stretches
1200 - 1300StrongC-O Stretch
1000 - 1100StrongC-F Stretch
Experimental Protocol: IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

G start Start step1 Clean ATR Crystal & Collect Background start->step1 step2 Place Small Amount of Sample on Crystal step1->step2 step3 Apply Pressure with Press Arm step2->step3 step4 Acquire Spectrum (4000-600 cm-1) step3->step4 step5 Process Data (Baseline Correction) step4->step5 step6 Clean Crystal step5->step6 end_node End step6->end_node

Caption: Protocol for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Expertise & Experience: Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for this polar, acidic molecule.

  • Molecular Ion:

    • In negative ion mode (ESI-) , the most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at m/z 206.02 . This is due to the loss of the acidic carboxylic acid proton.

    • In positive ion mode (ESI+) , the protonated molecule [M+H]⁺ at m/z 208.04 would be observed.

  • High-Resolution MS (HRMS): HRMS would confirm the elemental composition. The calculated exact mass for [C₁₀H₅FNO₃]⁻ is 206.0208 , which should be observable within a 5 ppm error margin.

  • Fragmentation Pattern: Tandem MS (MS/MS) of the [M-H]⁻ ion would likely show characteristic losses:

    • Loss of CO₂ (44 Da): A primary fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide, leading to a fragment ion at m/z 162.03 . This is a very common and diagnostic fragmentation.[9]

    • Loss of H₂O (18 Da): Loss of water from the hydroxyl group might also occur, though the loss of CO₂ is generally more favorable.

Data Summary: Predicted MS Data
Ionization Mode Predicted Ion Calculated m/z (Exact Mass) Notes
ESI-[M-H]⁻206.0208Base peak expected
ESI- (MS/MS)[M-H-CO₂]⁻162.0292Major fragment from loss of CO₂
ESI+[M+H]⁺208.0353Protonated molecule
Experimental Protocol: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • LC Method: Use a C18 reverse-phase column. A simple gradient method with water and acetonitrile (both containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) is typically effective.

  • MS Instrument Setup: Calibrate the mass spectrometer.

  • ESI Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature.

  • Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

  • MS/MS Analysis: Perform fragmentation analysis on the parent ion (m/z 206 in negative mode) to confirm the fragmentation pattern.

G cluster_sample Sample Infusion / LC Introduction cluster_ms Mass Spectrometry cluster_output Data Output sample1 Dilute Sample in Mobile Phase sample2 Inject into LC-MS System sample1->sample2 ms1 Electrospray Ionization (ESI) sample2->ms1 ms2 Mass Analyzer (e.g., Q-TOF, Orbitrap) ms1->ms2 ms3 Detector ms2->ms3 out1 Mass Spectrum (Intensity vs. m/z) ms3->out1 out2 HRMS Data for Formula Confirmation out1->out2

Caption: Generalized workflow for LC-MS analysis.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid. By understanding the expected NMR shifts and couplings, key IR vibrational modes, and mass spectrometric fragmentation, researchers can confidently approach the synthesis and analysis of this and related compounds. The provided protocols offer a standardized methodology to ensure the acquisition of high-quality, reproducible data. While this guide is built on strong theoretical and empirical foundations from analogous structures, the ultimate confirmation of these predictions awaits experimental verification through the synthesis and analysis of the title compound.

References

  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • ResearchGate. ¹H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • TSI Journals. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Trinh Thi Huan. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. FT-IR spectral data of 8HQ. Retrieved from [Link]

  • ResearchGate. MASS spectrum of quinoline (Q) derivative. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, min 96%. Retrieved from [Link]

  • Nycz, J. E., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. Retrieved from [Link]

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

  • Baquero, D., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent advances in functionalized quinoline scaffolds and hybrids-Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

  • Wang, H., et al. (2017). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Molecules. Retrieved from [Link]

  • ResearchGate. Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. Retrieved from [Link]

Sources

Exploratory

Physicochemical properties of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid Introduction The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of synthetic compounds with significant biological and physical properties. Derivatives of 8-hydroxyquinoline, in particular, are renowned for their potent metal-chelating abilities, which have been leveraged in the development of therapeutic agents, fluorescent sensors, and materials for organic light-emitting diodes (OLEDs).[1][2][3] This guide focuses on a specific, highly functionalized derivative: 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid .

This compound is of particular interest to the drug discovery community, where it is classified as a "Protein Degrader Building Block".[4] Its unique arrangement of a fluorine atom, a hydroxyl group, and a carboxylic acid on the quinoline core presents a versatile platform for creating advanced therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). Understanding its fundamental physicochemical properties is therefore not merely an academic exercise but a critical prerequisite for its effective application. This document provides a comprehensive analysis of these properties, coupled with detailed, field-proven methodologies for their experimental determination, designed for researchers, scientists, and drug development professionals.

Compound Identification and Molecular Structure

A precise understanding of a compound begins with its unambiguous identification and an appreciation for its molecular architecture. The structural features of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid dictate its chemical behavior and potential applications.

IdentifierValueSource(s)
Chemical Name 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid[4][5]
CAS Number 36308-79-9[4][5]
Molecular Formula C₁₀H₆FNO₃[4][5]
Molecular Weight 207.16 g/mol [5]
Purity Typically ≥96%[4]

Molecular Structure:

The molecule is built upon a bicyclic quinoline core. The key functional groups that govern its physicochemical properties are:

  • Carboxylic Acid (-COOH) at C2: A primary acidic group, crucial for forming salts, amides, and esters. It is a key handle for conjugation in drug development.

  • Hydroxyl (-OH) at C4: A phenolic hydroxyl group, which is also acidic and capable of hydrogen bonding. Its proximity to the quinoline nitrogen allows for tautomerization.

  • Fluorine (-F) at C8: An electron-withdrawing group that can modulate the acidity (pKa) of the other functional groups, influence metabolic stability, and alter binding interactions with biological targets.

  • Quinoline Core: A rigid, aromatic system that provides a defined structural scaffold and contributes to the molecule's potential for π-π stacking interactions.

Core Physicochemical Properties: A Quantitative Overview

PropertyValue / Expected BehaviorSignificance in Drug Development
Melting Point (°C) Experimentally DeterminedIndicator of purity and solid-state stability.[6]
Acidity Constants (pKa) Two expected values (Carboxylic & Phenolic)Governs solubility, absorption, and receptor binding.[7]
Solubility pH-dependent; likely soluble in basic aqueous solutions and polar organic solventsCritical for formulation, bioavailability, and assay development.

Experimental Determination of Physicochemical Properties

This section provides validated, step-by-step protocols for determining the core properties outlined above. The rationale behind key steps is explained to ensure both accuracy and a deep understanding of the process.

Melting Point Analysis

Expertise & Causality: The melting point is a robust and fundamental indicator of a compound's purity. A sharp, narrow melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will depress and broaden the melting range.[6][8] The capillary method described here is a standard and reliable technique. A preliminary rapid determination is crucial for efficiency, establishing an approximate range to ensure the subsequent, slower measurements are both accurate and time-effective.[6]

Experimental Protocol: Capillary Method

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to compact the material to a height of 1-2 mm.[9]

  • Apparatus Setup: Place the loaded capillary tube into a modern melting point apparatus.[10]

  • Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/min) to quickly find the approximate melting temperature.[8]

  • Accurate Determination: Allow the apparatus to cool. Set the starting temperature to ~20°C below the approximate melting point found in the previous step.

  • Heating and Observation: Set a slow heating rate (1-2°C/min) to ensure thermal equilibrium.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).[9] The melting range is T1-T2.

  • Validation: Repeat the measurement at least twice. Consistent values validate the result.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Dry Sample B Powder Sample A->B Grind C Load Capillary Tube B->C D Place in Apparatus C->D E Set Slow Ramp Rate (1-2°C/min) D->E F Record T1 (Onset) & T2 (Clear) E->F G Melting Range (T1 - T2) F->G

Workflow for Melting Point Determination.
Acidity Constant (pKa) Determination

Expertise & Causality: The pKa value is a measure of a compound's acidity and is critical for predicting its behavior in biological systems. For 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, two ionizable protons—one on the carboxylic acid and one on the phenolic hydroxyl—are expected. The carboxylic acid is expected to be more acidic (lower pKa) than the phenol. Potentiometric titration is a highly precise method for pKa determination.[11] It relies on monitoring the pH of a solution as a titrant (a strong base) is added. The inflection point of the resulting titration curve corresponds to the point where half of the acidic species has been neutralized, and at this point, pH = pKa.[7] Using carbonate-free water and titrant is essential to prevent interference from atmospheric CO₂, which can distort the titration curve and lead to inaccurate results.[12]

Experimental Protocol: Potentiometric Titration

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a known volume of high-purity, carbonate-free water. A co-solvent (like methanol or DMSO) may be required if aqueous solubility is low, but the pKa value obtained will be an apparent pKa (pKaapp).

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized, carbonate-free strong base titrant (e.g., 0.1 M KOH) in small, precise increments using an auto-burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point. For a more accurate determination, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative curve indicates the equivalence point.

  • Validation: Perform a blank titration (titrating the solvent without the compound) to correct for any solvent effects.[11]

pKa_Titration_Workflow A Calibrate pH Meter C Titrate with Standardized Base A->C B Prepare Analyte Solution (Known Concentration) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point(s) (1st Derivative Peak) E->F G Calculate pKa(s) (pH at 1/2 Equivalence Volume) F->G

Workflow for pKa Determination via Potentiometric Titration.

Alternative Methods:

  • UV-Vis Spectrophotometry: Suitable for compounds with a chromophore near the ionization site. It requires less sample than titration and can be used for less soluble compounds. The method involves measuring the absorbance at different pH values to determine the ratio of protonated to deprotonated species.[11]

  • ¹H NMR Spectroscopy: The chemical shifts of protons near an acidic site change depending on the protonation state. By plotting the chemical shift against pH, a sigmoidal curve is obtained from which the pKa can be determined at the inflection point.[13]

Solubility Profiling

Expertise & Causality: Solubility is a paramount property influencing a drug's absorption and bioavailability. For an ionizable compound like 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, solubility is expected to be highly pH-dependent. It will likely be poorly soluble at low pH (where the carboxylic acid is protonated) and significantly more soluble at higher pH (where it is deprotonated to form a carboxylate salt). A qualitative assessment provides a rapid classification, guiding the choice of solvents for reactions and analysis.[14][15] Quantitative methods, like the shake-flask technique, provide the precise data needed for formulation and pre-clinical studies.

Experimental Protocol: Qualitative Solubility

  • Setup: Place a small, consistent amount of the compound (~5 mg) into separate test tubes.

  • Solvent Addition: Add 1 mL of each test solvent to the respective tubes. Test solvents should include:

    • Water (H₂O)

    • 5% aq. HCl (to test for basic groups)

    • 5% aq. NaHCO₃ (to test for strong acids)[14]

    • 5% aq. NaOH (to test for weak acids)[14]

    • Organic solvents: Methanol, Ethanol, DMSO, Dichloromethane.

  • Observation: Vigorously shake each tube and observe if the solid dissolves.[14] Classify as "soluble," "partially soluble," or "insoluble."

Solubility_Classification Start Test in Water Sol_H2O Water Soluble Start->Sol_H2O Yes Insol_H2O Water Insoluble Start->Insol_H2O No Test_NaOH Test in 5% NaOH Insol_H2O->Test_NaOH Proceed Sol_NaOH Soluble (Weak Acid) Test_NaOH->Sol_NaOH Yes Test_HCl Test in 5% HCl Test_NaOH->Test_HCl No Test_NaHCO3 Test in 5% NaHCO3 Sol_NaOH->Test_NaHCO3 Confirm Strength Sol_NaHCO3 Soluble (Strong Acid) Test_NaHCO3->Sol_NaHCO3 Yes Sol_HCl Soluble (Base) Test_HCl->Sol_HCl Yes Neutral Neutral Compound Test_HCl->Neutral No

Decision Tree for Qualitative Solubility Analysis.

Implications for Research and Drug Development

The physicochemical properties of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid directly inform its strategic use in drug discovery. Its designation as a "Protein Degrader Building Block" is particularly telling.[4]

  • PROTAC Development: The carboxylic acid provides a perfect attachment point (handle) for linking to a ligand for an E3 ubiquitin ligase. The rigid, fluorinated quinoline core can serve as a versatile scaffold to which a warhead—a ligand for the target protein of interest—is attached. The overall solubility and pKa will govern the properties of the final PROTAC molecule, influencing its cell permeability and oral bioavailability.

  • Chelating Properties: The 8-hydroxyquinoline motif is a classic bidentate chelating agent.[2] This property can be exploited to develop inhibitors for metalloenzymes or to modulate metal ion homeostasis in disease states.

  • Scaffold for Bioactive Molecules: The known biological activities of the 8-hydroxyquinoline family—including antibacterial, antifungal, and anticancer effects—make this compound an attractive starting point for developing novel therapeutic agents.[2][3] The fluorine at position 8 can enhance binding affinity and improve metabolic stability, common strategies in modern medicinal chemistry.

The relationship between the compound's properties and its suitability for drug development is summarized below.

DrugDev_Implications cluster_props Physicochemical Properties cluster_outcomes Drug Development Suitability P1 Defined pKa O1 Predictable Absorption & Distribution P1->O1 P2 pH-Dependent Solubility P2->O1 O2 Feasible Formulation P2->O2 P3 Structural Rigidity O5 Scaffold for New Chemical Entities P3->O5 P4 Functional Handles (-COOH, -OH) O3 Linker Attachment Site (PROTACs) P4->O3 P5 Chelating Motif O4 Metalloenzyme Inhibition P5->O4

Relationship between Properties and Drug Development Potential.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Sacred Heart University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2015, June 15). Video: Determining the Solubility Rules of Ionic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

  • Analytical Chemistry. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

  • National Institutes of Health. (2013, August 8). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ResearchGate. (2025, August 29). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from [Link]

  • Research & Reviews: Journal of Chemistry. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid (CAS: 36308-79-9): A Promising Modulator of the Kynurenine Pathway

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Targeting the Kynurenine Pathway 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a synthetic organic compound be...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting the Kynurenine Pathway

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a synthetic organic compound belonging to the quinoline carboxylic acid class. Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects[1][2]. This guide focuses on the potential of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid as a modulator of the kynurenine pathway, a critical metabolic route for tryptophan degradation.

The kynurenine pathway is implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia and neurodegenerative diseases. A key enzyme in this pathway, kynurenine aminotransferase (KAT), catalyzes the conversion of kynurenine to kynurenic acid (KYNA). Elevated levels of KYNA in the brain have been associated with cognitive deficits, making KAT enzymes, particularly KAT-II, attractive therapeutic targets for the development of novel treatments.[3][4] The structural features of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid suggest its potential as an inhibitor of KAT, offering a promising avenue for therapeutic intervention in central nervous system (CNS) disorders.

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for its development. The key properties of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 36308-79-9[5][6]
Molecular Formula C₁₀H₆FNO₃[5][6]
Molecular Weight 207.16 g/mol [5][6]
Appearance Solid (form may vary)N/A
Storage Temperature Room temperature or -20°C for long-term storage[5][6]

The structure of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is characterized by a quinoline core, which is a bicyclic aromatic heterocycle. Key functional groups that likely contribute to its biological activity include:

  • 4-hydroxy group: This group can participate in hydrogen bonding and may be crucial for interaction with the active site of target enzymes.

  • 2-carboxylic acid group: This acidic moiety can form ionic interactions and hydrogen bonds, serving as a key anchoring point within a biological target.

  • 8-fluoro group: The introduction of a fluorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, through electronic effects and by forming specific interactions.

G a 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid b

Figure 1: Chemical structure of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid.

Proposed Synthesis Pathway: A Friedländer Annulation Approach

A potential retrosynthetic analysis suggests that 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid could be synthesized from 2-amino-3-fluorobenzaldehyde and diethyl oxalacetate.

G 2-Amino-3-fluorobenzaldehyde 2-Amino-3-fluorobenzaldehyde Intermediate Intermediate 2-Amino-3-fluorobenzaldehyde->Intermediate Base-catalyzed condensation Diethyl oxalacetate Diethyl oxalacetate Diethyl oxalacetate->Intermediate 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid Intermediate->8-Fluoro-4-hydroxyquinoline-2-carboxylic acid Cyclization & Hydrolysis

Caption: Proposed Friedländer synthesis workflow.

Detailed Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative example based on the principles of the Friedländer synthesis and would require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add diethyl oxalacetate (1.1 equivalents) followed by a catalytic amount of a base, such as piperidine or sodium ethoxide.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, mass spectrometry, and HPLC.

Mechanism of Action and Structure-Activity Relationship (SAR)

The therapeutic potential of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid in neurological disorders is hypothesized to stem from its ability to inhibit kynurenine aminotransferases (KATs), thereby reducing the levels of kynurenic acid (KYNA) in the brain.

The Kynurenine Pathway and the Role of KAT Inhibition

The kynurenine pathway is the primary metabolic route for tryptophan. Dysregulation of this pathway can lead to an imbalance in neuroactive metabolites. Kynurenine can be metabolized by KATs to form KYNA, an antagonist of N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine receptors. Elevated KYNA levels are associated with cognitive impairment, making the inhibition of KATs a promising strategy to enhance glutamatergic and cholinergic neurotransmission.[3]

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KATs Kynurenine Aminotransferases (KATs) Kynurenine->KATs KYNA Kynurenic Acid (KYNA) (Neuroactive) KATs->KYNA Inhibitor 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid Inhibitor->KATs Inhibition

Caption: Simplified Kynurenine Pathway and target of inhibition.

Inferred Structure-Activity Relationship

While direct experimental data for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is limited, we can infer its potential interactions with the KAT active site based on the known structure-activity relationships of other KAT inhibitors and general principles of medicinal chemistry:

  • Quinoline Scaffold: The planar quinoline ring system can engage in π-π stacking interactions with aromatic residues in the enzyme's active site.

  • Carboxylic Acid Moiety: The 2-carboxylic acid group is likely a key pharmacophoric feature, forming strong ionic and hydrogen bonds with positively charged residues (e.g., arginine) in the active site, mimicking the binding of the natural substrate, kynurenine.

  • 4-Hydroxy Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing additional anchoring points and specificity.

  • 8-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid and the overall electron distribution of the quinoline ring, potentially enhancing binding affinity. Furthermore, fluorine substitution can improve metabolic stability by blocking potential sites of oxidative metabolism.

Experimental Protocols for Evaluation

In Vitro Kynurenine Aminotransferase (KAT) Inhibition Assay

This protocol provides a framework for evaluating the inhibitory potency of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid against KAT enzymes.

  • Reagents and Materials:

    • Recombinant human KAT-I and KAT-II enzymes

    • L-kynurenine (substrate)

    • α-ketoglutarate (co-substrate)

    • Pyridoxal-5'-phosphate (PLP) (co-factor)

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (test compound)

    • Known KAT inhibitor (positive control, e.g., PF-04859989)

    • 96-well microplate

    • Microplate reader (fluorescence or absorbance)

  • Assay Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, PLP, and the KAT enzyme.

    • Add serial dilutions of the test compound or the positive control to the wells. Include a vehicle control (DMSO).

    • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding a mixture of L-kynurenine and α-ketoglutarate.

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., an acid).

    • Measure the formation of kynurenic acid. This can be done by measuring its fluorescence (excitation ~340 nm, emission ~395 nm) or by HPLC analysis.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Analytical Characterization: NMR and HPLC

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR: The ¹H NMR spectrum will show signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will provide information about the substitution pattern.

  • ¹³C NMR: The ¹³C NMR spectrum will reveal the signals for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum will show a signal for the fluorine atom, and its coupling with adjacent protons can further confirm the structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

High-Performance Liquid Chromatography (HPLC):

HPLC is used to determine the purity of the compound.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid), is commonly used.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm or 330 nm).

  • Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Potential for Broader Biological Activity: Insights from the Parent Compound

Research on the non-fluorinated analog, 8-hydroxyquinoline-2-carboxylic acid, has revealed its natural occurrence in the gut of the lepidopteran Spodoptera littoralis, where it is biosynthesized from tryptophan via the kynurenine pathway.[9][10] In this context, it has been shown to act as an iron chelator, suggesting a role in controlling the gut microbiome.[9] The ability of 8-hydroxyquinoline derivatives to chelate metal ions is well-documented and is a key aspect of their diverse biological activities. This property could contribute to the overall pharmacological profile of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, potentially offering additional therapeutic benefits or influencing its mechanism of action.

Future Directions and Conclusion

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid represents a promising scaffold for the development of novel therapeutics targeting neurological and psychiatric disorders. Its structural features strongly suggest potential as a kynurenine aminotransferase inhibitor. However, to fully realize its therapeutic potential, further research is imperative.

Key future research directions should include:

  • Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthetic route, along with comprehensive analytical data (NMR, MS, HPLC, etc.).

  • In-depth Biological Evaluation: Determination of its inhibitory potency and selectivity against all KAT isoforms (I, II, III, and IV).

  • Mechanism of Action Studies: Elucidation of its binding mode with KAT enzymes through X-ray crystallography or computational modeling.

  • ADME-Tox Profiling: Assessment of its absorption, distribution, metabolism, excretion, and toxicity properties to evaluate its drug-likeness.

  • In Vivo Efficacy Studies: Evaluation of its ability to modulate brain kynurenic acid levels and its efficacy in animal models of cognitive impairment and other relevant CNS disorders.

References

  • Pesek, J., Svoboda, J., Sattler, M., Bartram, S., & Boland, W. (2015). Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. Organic & Biomolecular Chemistry, 13(1), 181-187. [Link]

  • Pesek, J., et al. (2014). Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. ResearchGate. [Link]

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors. BenchChem.
  • Pesek, J., et al. (2022). 8-HQA adjusts the number and diversity of bacteria in the gut microbiome of Spodoptera littoralis. bioRxiv. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline carboxylic acid derivatives (1) via Pfitzinger reaction. ResearchGate. [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis. ResearchGate. [Link]

  • ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis. ResearchGate. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • Aladdin Scientific. (n.d.). 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, min 96%, 5 grams. Aladdin Scientific. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PubMed Central. [Link]

  • Chemsrc. (n.d.). CAS#:320-69-4 | 8-Fluoro-4-hydroxy-3-methyl-2-quinolinecarboxylic acid. Chemsrc. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. [Link]

  • MDPI. (n.d.). Identification of Two Flavonoids as New and Safe Inhibitors of Kynurenine Aminotransferase II via Computational and In Vitro Study. MDPI. [Link]

  • Semantic Scholar. (n.d.). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Amerigo Scientific. (n.d.). 8-Fluoro-4-hydroxyquinoline (97%). Amerigo Scientific. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • ResearchGate. (n.d.). Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. ResearchGate. [Link]

  • OUCI. (n.d.). Human kynurenine aminotransferase II – reactivity with substrates and inhibitors. OUCI. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed Central. [Link]

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Exploratory

Molecular structure and weight of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

An In-depth Technical Guide to 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid Executive Summary and Introduction 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the quinol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Executive Summary and Introduction

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique physicochemical properties.[1][2] The introduction of a fluorine atom at the 8-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 2-position creates a highly functionalized and strategic scaffold.

This guide provides a comprehensive technical overview of this molecule, focusing on its core structural and physicochemical attributes. As a Senior Application Scientist, the objective is not merely to present data, but to explain the causality behind its structure and potential utility. This compound is particularly relevant as a building block in the synthesis of more complex molecules, notably in the burgeoning field of targeted protein degradation.[3] We will delve into its molecular identity, quantifiable properties, and the strategic implications of its structure for advanced research and development.

Molecular Structure and Chemical Identity

The functionality and reactivity of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid are dictated by its distinct molecular architecture. The structure consists of a fused benzene and pyridine ring system (the quinoline core), which is planar and aromatic. The strategic placement of its three key functional groups—fluoro, hydroxyl, and carboxylic acid—offers multiple points for chemical modification and interaction.

Molecular Structure Diagram

The 2D chemical structure illustrates the precise arrangement of atoms and functional groups.

Caption: 2D representation of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid.

Core Chemical Identifiers

Precise identification is critical for regulatory compliance, literature searches, and experimental replication. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid[3][4]
CAS Number 36308-79-9[3][4][5][6]
Molecular Formula C₁₀H₆FNO₃[3][5]
SMILES O=C(O)c1nc2c(F)cccc2c(O)c1N/A
InChI Key N/AN/A
Note: SMILES and InChI Key are programmatically generated based on the known structure, as they were not directly available in the search results for this specific compound.

Physicochemical and Quantitative Data

The physical properties of a compound are paramount for its handling, formulation, and application. The data below is synthesized from supplier technical sheets and chemical databases.

PropertyValueSource(s)
Molecular Weight 207.16 g/mol [5]
207.2 g/mol [3]
Purity ≥96%[3][4]
Appearance Powder/Solid
Storage Room temperature or -20°C for long-term stability[3][5]

Expert Insight: The slight discrepancy in molecular weight (207.16 vs. 207.2) is common and reflects differences in rounding conventions. For precise experimental calculations, the value of 207.16 g/mol , derived from the sum of atomic masses, should be used. The recommended storage at -20°C suggests that the compound may be susceptible to degradation over extended periods at ambient temperatures, a crucial consideration for maintaining sample integrity in long-term studies.

Conceptual Synthesis Workflow

While a specific, peer-reviewed synthesis protocol for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid was not found, its structure strongly suggests a synthesis pathway based on established named reactions for quinoline cores. The Gould-Jacobs reaction is a highly plausible and efficient method.

Causality of Experimental Choice: The Gould-Jacobs reaction is ideal because it builds the quinoline ring system from an aniline derivative and an alkoxymethylenemalonic ester, directly installing the required 4-hydroxy and 2-carboxylic acid functionalities (or a precursor). Starting with 2-fluoroaniline is the logical choice to ensure the fluorine atom is correctly positioned at the final C8 position of the quinoline.

Conceptual Gould-Jacobs Synthesis Workflow

The following diagram illustrates a logical, high-level workflow for the synthesis.

G A 2-Fluoroaniline C Condensation (Step 1) A->C B Diethyl (ethoxymethylene)malonate B->C D Intermediate Adduct C->D Formation of enamine E Thermal Cyclization (e.g., in Dowtherm A) (Step 2) D->E High temperature ring closure F Ethyl 8-fluoro-4-hydroxyquinoline- 2-carboxylate E->F Aromatic quinolone formation G Saponification (e.g., NaOH, H₂O/EtOH) (Step 3) F->G Ester hydrolysis H 8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid (Final Product) G->H Acidification to precipitate

Caption: Conceptual workflow for the synthesis of the target compound.

Protocol Steps (Conceptual)
  • Condensation: 2-Fluoroaniline is reacted with diethyl (ethoxymethylene)malonate. This step typically proceeds at a moderate temperature (100-140°C) and results in the formation of an intermediate enamine adduct, with the elimination of ethanol.

  • Thermal Cyclization: The intermediate is heated to a high temperature (around 250°C), often in a high-boiling point solvent like diphenyl ether (Dowtherm A). This induces an intramolecular cyclization onto the aromatic ring, followed by the elimination of another molecule of ethanol to form the ethyl ester of the target quinoline.

  • Saponification (Ester Hydrolysis): The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide in an aqueous ethanol solution.

  • Acidification: The reaction mixture is subsequently acidified (e.g., with HCl) to protonate the carboxylate and precipitate the final product, 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, which can then be isolated by filtration.

This self-validating protocol ensures that each step logically progresses toward the final structure, with the choice of reagents directly determining the final substitution pattern.

Applications and Strategic Value in Drug Development

The true value of this molecule lies in its potential as a versatile building block. Quinoline derivatives are privileged structures in pharmacology due to their ability to mimic endogenous structures and interact with biological targets.[1][7]

Key Application Areas:

  • Protein Degrader Building Block: This compound is explicitly categorized as a building block for protein degraders.[3] This is a cutting-edge area of drug development where bifunctional molecules (like PROTACs) are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The quinoline core can serve as a ligand for either the target protein or the ligase.

  • Antimicrobial and Antiviral Research: Quinoline scaffolds have a long history as potential bactericides and antiviral agents.[1][2] The specific functional groups on this molecule allow for the synthesis of libraries of derivatives to be screened for antimicrobial activity.

  • Enzyme Inhibition: The 8-hydroxyquinoline moiety is a classic metal-chelating pharmacophore.[8][9] This allows it to be used in the design of inhibitors for metalloenzymes, where chelation of the active site metal ion is the mechanism of inhibition.

  • Fluorescent Probes and Materials Science: The conjugated ring system of quinoline imparts fluorescent properties.[7][9] Derivatives can be developed as fluorescent chemosensors for detecting metal ions or used in the synthesis of materials for organic light-emitting diodes (OLEDs).[7][8]

Expert Insight: The presence of three distinct functional groups provides significant synthetic optionality. The carboxylic acid is ideal for amide bond formation, the hydroxyl group can be used for ether synthesis, and the fluoro-substituted aromatic ring can participate in nucleophilic aromatic substitution reactions. This "multi-handle" nature makes it an exceptionally valuable starting material for medicinal chemists aiming to explore structure-activity relationships (SAR) around a rigid core.

Conclusion

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is more than a simple chemical compound; it is a strategic tool for innovation in the life sciences and materials research. Its well-defined molecular structure, characterized by the CAS Number 36308-79-9 and a molecular weight of 207.16 g/mol , provides a robust and highly functionalized scaffold.[3][5] Its primary value lies in its role as a versatile building block, particularly in the synthesis of targeted protein degraders, enzyme inhibitors, and novel therapeutic agents.[1][3] This guide has provided the foundational knowledge required for researchers and drug development professionals to effectively procure, handle, and strategically deploy this compound in their research endeavors.

References

  • 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, min 96%, 5 grams. (n.d.). Oakwood Chemical. Retrieved January 3, 2026, from [Link]

  • 8-Fluoro-4-hydroxy-3-methyl-2-quinolinecarboxylic acid. (n.d.). Chemsrc. Retrieved January 3, 2026, from [Link]

  • 8-FLUORO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. (n.d.). 2a biotech. Retrieved January 3, 2026, from [Link]

  • 8-FLUORO-4-HYDROXYQUINOLINE-2-CARBOXYLIC ACID. (n.d.). 2a biotech. Retrieved January 3, 2026, from [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Retrieved January 3, 2026, from [Link]

  • Darwish, E. S., Ali, A. A.-M., & Kadi, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Retrieved January 3, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 3, 2026, from [Link]

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Foundational

Introduction: The Strategic Importance of the Pfitzinger Reaction

An In-Depth Technical Guide to the Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis In the landscape of heterocyclic chemistry, the synthesis of the quinoline scaffold remains a cornerstone for innovation in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

In the landscape of heterocyclic chemistry, the synthesis of the quinoline scaffold remains a cornerstone for innovation in drug development and materials science. Among the arsenal of named reactions available for this purpose, the Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, offers a robust and versatile pathway to a particularly valuable subclass: substituted quinoline-4-carboxylic acids.[1][2][3] Also known as the Pfitzinger-Borsche reaction, this method facilitates the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[4][5]

The resulting quinoline-4-carboxylic acid core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous agents with a wide spectrum of biological activities, including antibacterial, antiviral, antitumor, and anti-inflammatory properties.[4][6][7] This guide provides a comprehensive examination of the Pfitzinger reaction, moving from its core mechanistic principles to practical, field-proven protocols and strategic considerations for researchers and drug development professionals.

The Core Mechanism: A Stepwise Analysis

Understanding the Pfitzinger reaction mechanism is critical for troubleshooting, optimization, and adapting the protocol for novel substrates. The reaction proceeds through a logical sequence of base-catalyzed transformations.[1][4]

  • Ring Opening of Isatin: The reaction is initiated by a strong base, typically potassium hydroxide (KOH), which catalyzes the hydrolytic cleavage of the amide bond within the isatin ring. This irreversible step opens the five-membered ring to form a water-soluble keto-acid salt intermediate, an isatinate.[1][4] The characteristic color change from orange/red to a pale yellow or brown often signals the successful formation of this intermediate.[4]

  • Condensation and Imine Formation: The aniline moiety of the isatinate intermediate, now a potent nucleophile, attacks the carbonyl carbon of the second reactant (an aldehyde or ketone). This is followed by dehydration to yield an imine, commonly known as a Schiff base.[4]

  • Imine-Enamine Tautomerization: The newly formed imine undergoes tautomerization to its more thermodynamically stable enamine isomer.[1][4] This step is crucial as it positions the atoms for the subsequent cyclization.

  • Intramolecular Cyclization & Dehydration: The enamine engages in an intramolecular, Claisen-like condensation. The enamine's α-carbon attacks the keto-carbonyl group originating from the isatin. The resulting cyclic intermediate then readily dehydrates to restore aromaticity, yielding the final quinoline-4-carboxylic acid product.[4]

Pfitzinger_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Isatin Isatin RingOpening Keto-acid Intermediate Isatin->RingOpening 1. Base-catalyzed Ring Opening (Hydrolysis) Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (Schiff Base) Carbonyl->Imine 2. Condensation RingOpening->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 4a. Intramolecular Cyclization Product Quinoline-4- carboxylic Acid Cyclized->Product 4b. Dehydration

Caption: The mechanistic pathway of the Pfitzinger reaction.

A Validated Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This section provides a detailed, self-validating protocol for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone, a common and reliable example of the Pfitzinger reaction.[4]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles (mol)
IsatinC₈H₅NO₂147.135.0 g0.034
AcetophenoneC₈H₈O120.154.1 mL (4.2 g)0.035
Potassium HydroxideKOH56.1110.0 g0.178
Ethanol (95%)C₂H₅OH46.07~30 mL-
Acetic AcidCH₃COOH60.05As needed-
WaterH₂O18.02As needed-
Diethyl Ether(C₂H₅)₂O74.12For extraction-
Step-by-Step Methodology
  • Preparation of Base Solution (Expertise): In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of KOH pellets in ~30 mL of 95% ethanol. Causality: The dissolution is highly exothermic; performing this step first allows the solution to cool. Using a concentrated ethanolic KOH solution ensures a sufficiently basic medium for the initial ring-opening of isatin.[4]

  • Isatin Ring Opening (Trustworthiness): To the stirred KOH solution, add 5.0 g of isatin. Stir at room temperature for 30-45 minutes. The mixture's color will transition from orange/red to a pale yellow or brown, indicating the complete formation of the potassium isatinate intermediate.[4] Self-Validation: This color change is a reliable visual cue that the first critical step of the mechanism has occurred, ensuring the reaction is primed for the next stage.

  • Addition of Carbonyl Compound: Using a dropping funnel, add 4.1 mL of acetophenone dropwise to the reaction mixture over 5-10 minutes.

  • Reflux (Authoritative Grounding): Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: a. After the reflux period, allow the flask to cool to room temperature. b. Remove the bulk of the ethanol using a rotary evaporator. c. Add ~100 mL of water to the residue to dissolve the potassium salt of the product. d. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted acetophenone and other neutral impurities.[6] e. Cool the aqueous layer in an ice bath and acidify slowly with glacial acetic acid until the precipitation of the product is complete (typically pH 4-5).[5] Causality: Acidification protonates the carboxylate salt, rendering the quinoline-4-carboxylic acid insoluble in the aqueous medium, thus forcing its precipitation.

  • Purification: a. Collect the solid precipitate by vacuum filtration using a Büchner funnel. b. Wash the solid with cold water (2 x 25 mL) to remove any inorganic salts. c. Dry the product in a vacuum oven. If further purification is needed, the crude product can be recrystallized from ethanol or an ethanol/water mixture.[4]

Pfitzinger_Workflow node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify node_final node_final A 1. Prepare 33% KOH in Ethanol B 2. Add Isatin (Stir 30-45 min) A->B C 3. Add Acetophenone (dropwise) B->C D 4. Reflux (12-13 hours) C->D E 5. Cool & Evaporate Solvent D->E F 6. Dissolve in Water & Wash with Ether E->F G 7. Acidify with Acetic Acid (pH 4-5) F->G H 8. Vacuum Filtration & Wash with Cold Water G->H I 9. Dry Product H->I J Pure 2-Phenylquinoline- 4-carboxylic Acid I->J

Caption: Experimental workflow for the Pfitzinger condensation.

Scope, Limitations, and Modern Variations

The utility of a synthetic method is defined by its scope and adaptability. While robust, the Pfitzinger reaction is not without its limitations.

Substrate Scope

The reaction is generally effective for a range of isatins and carbonyl compounds with α-methylene groups. However, yields can vary significantly.

Isatin DerivativeCarbonyl CompoundBase / ConditionsYield (%)Reference
IsatinAcetoneKOH, Modified procedure>60%[4]
IsatinAcetophenone33% KOH, Ethanol, Reflux, 12-13 hrsExcellent[4]
Isatin1,3-CyclohexanedioneKOH, Water/EthanolLow[4]
IsatinBiacetylKOHFailed[4][8]
5-Chloroisatin5,6-dimethoxyindanoneKOH, Ethanol, 16 hrs36%[4]
5-Chloroisatin5,6-dimethoxyindanoneHCl, Acetic Acid, 75°C86%[4][9]

Field Insights: Symmetrically substituted ketones (e.g., acetone) or those with only one α-methylene group (e.g., acetophenone) give single products. Unsymmetrical ketones can lead to mixtures. Highly enolizable dicarbonyl compounds like 1,3-cyclohexanedione or biacetyl are prone to self-condensation and polymerization under the strong basic conditions, leading to low yields or tar formation.[4][8]

Modern Variations
  • Microwave-Assisted Synthesis: To address the long reaction times of classical protocols, microwave irradiation has emerged as a powerful alternative. This method dramatically reduces reaction times from hours to minutes while often improving yields.[5] For example, reacting isatin with 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanones in aqueous KOH under microwave irradiation for just 9 minutes can produce the corresponding quinoline-4-carboxylic acids in 77-85% yield.[5]

  • The Halberkann Variant: A notable modification involves the use of N-acyl isatins. When subjected to basic conditions, these substrates rearrange to yield 2-hydroxy-quinoline-4-carboxylic acids, providing access to a different, yet equally valuable, class of quinoline derivatives.[1][10]

Comparative Context with Other Quinoline Syntheses

A senior scientist must not only master a technique but also understand its place in the broader strategic context. The Pfitzinger reaction is one of several classical methods for quinoline synthesis, each with distinct advantages.

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12] The Pfitzinger reaction can be considered an extension of the Friedländer, where the 2-aminoaryl keto-acid is generated in situ from isatin.[11][13]

  • Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[14][15] It is highly versatile but can suffer from a lack of regioselectivity.[16]

  • Combes Synthesis: This reaction uses an aniline and a β-diketone under acidic conditions.[14][17] It is effective for producing 2,4-disubstituted quinolines.

  • Skraup Synthesis: Involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, this method produces quinoline itself but is known for its harsh and often violent conditions.[13][14]

The Pfitzinger reaction's primary advantage is its direct and reliable route to quinoline-4-carboxylic acids , a functional group that is often desired for further derivatization, for instance, into amides or esters in drug discovery programs.

Conclusion

The Pfitzinger reaction is a time-honored yet continually relevant transformation in organic synthesis. Its reliability, operational simplicity, and direct access to the medicinally significant quinoline-4-carboxylic acid scaffold ensure its enduring place in the synthetic chemist's toolkit. By understanding the underlying mechanism, validating protocols through observable checkpoints, and recognizing the reaction's scope and modern adaptations, researchers in both academic and industrial settings can effectively leverage this powerful reaction to advance the frontiers of science and medicine.

References

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. [Link]

  • Shvekhgeimer, M. G. A. (2004). THE PFITZINGER REACTION. (REVIEW). Scribd. [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]

  • Sangshetti, J. N., et al. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Rajamanickam, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 249-254. [Link]

  • Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). SciSpace. [Link]

  • Sharma, V., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13(38), 26685-26706. [Link]

  • Lahna, K., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • Parikh, A., Parikh, H., & Parikh, K. (2012). Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

  • ScienceMadness Discussion Board. (2021). The Pfitzinger Reaction. [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... [Link]

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. [Link]

  • ResearchGate. (2010). ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water.[Link]

  • Mondal, M., & Portlock, D. E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676-20701. [Link]

  • Scite. (n.d.). Combes Quinoline Synthesis. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

  • ResearchGate. (2020). Synthetic route to quinoline-4-carboxyl derivatives. a) The classical.... [Link]

Sources

Exploratory

The Doebner Reaction: A Technical Guide to Quinoline-4-Carboxylic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antimalarials...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antimalarials, anticancer drugs, and antibiotics.[1][2][3] The Doebner reaction, a classic name reaction in organic chemistry, provides a direct and versatile three-component strategy for synthesizing quinoline-4-carboxylic acids, key intermediates in the development of these vital pharmaceuticals.[1][4][5] This guide offers an in-depth exploration of the Doebner reaction, from its mechanistic underpinnings to practical experimental protocols and its applications in modern drug discovery.

The Core Mechanism: A Stepwise Annulation

The Doebner reaction is a one-pot synthesis that condenses an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid to construct the quinoline ring system.[2][4][5] While the exact mechanism has been a subject of study, it is generally understood to proceed through a series of well-defined steps. The reaction is typically catalyzed by Brønsted or Lewis acids.[4][6]

Two primary mechanistic pathways are proposed:

  • Pathway A (Schiff Base Formation First): The reaction initiates with the condensation of the aniline and the aldehyde to form an N-arylimine (Schiff base).[4] Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the imine, followed by an intramolecular electrophilic cyclization onto the aromatic ring, forms a dihydroquinoline intermediate.[4] This intermediate is then oxidized to the final aromatic quinoline-4-carboxylic acid.[4]

  • Pathway B (Aldol Condensation First): An alternative proposal involves an initial aldol condensation between the enol form of pyruvic acid and the aldehyde.[5] This is followed by a Michael addition of the aniline to the resulting α,β-unsaturated ketoacid, leading to a common intermediate that then cyclizes and aromatizes as described above.[5]

The imine formed from a second molecule of aniline and the aldehyde can serve as the oxidizing agent in a hydrogen transfer process to aromatize the dihydroquinoline intermediate.[4][7]

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base (N-Arylimine) Aniline->SchiffBase - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase - H₂O PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Michael Addition Enol->MichaelAdduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization - H₂O Product Quinoline-4- carboxylic Acid Dihydroquinoline->Product Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Experimental Protocol: A Modified Hydrogen-Transfer Approach

Traditional Doebner reactions can sometimes suffer from low yields, especially with anilines bearing electron-withdrawing groups.[4][7] The following modified protocol, adapted from a hydrogen-transfer approach, has shown improved yields for these more challenging substrates.[2][7][8]

Materials:

  • Substituted Aniline (1.0 equiv)

  • Substituted Aldehyde (1.1 equiv)

  • Pyruvic Acid (0.56 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF) (0.28 - 0.5 equiv)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 equiv) and the substituted aldehyde (1.1 equiv) in acetonitrile.[2][8] At room temperature, add the Lewis acid catalyst (BF₃·OEt₂ or BF₃·THF).[2]

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.[2]

  • Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.56 equiv) in acetonitrile and add it dropwise to the heated reaction mixture over a period of 3 hours.[8]

  • Reaction: Continue to stir the reaction mixture at 65 °C for an additional 20-21 hours.[2][8]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.[2]

  • Extraction: Separate the aqueous layer and extract it with ethyl acetate.[2] Combine the organic layers and wash with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

  • Purification: The crude product can be purified by standard methods such as recrystallization or column chromatography.

Doebner_Workflow Start Start ReactantMixing 1. Mix Aniline, Aldehyde, & Catalyst (BF₃·OEt₂) in MeCN Start->ReactantMixing InitialHeating 2. Heat at 65°C for 1 hour ReactantMixing->InitialHeating AcidAddition 3. Add Pyruvic Acid Solution Dropwise InitialHeating->AcidAddition Reaction 4. Continue Heating at 65°C for 20 hours AcidAddition->Reaction Workup 5. Cool, Dilute with EtOAc, & Wash with NaHCO₃ Reaction->Workup Purification 6. Extract, Dry, Concentrate, & Purify Workup->Purification End End Product Purification->End

Caption: General experimental workflow for the Doebner reaction.

Scope and Limitations: Navigating Substrate Effects

The Doebner reaction is applicable to a wide range of anilines and aldehydes.[4] However, the electronic nature of the substituents on the aniline can significantly impact the reaction's efficiency.

SubstrateSubstituent TypeTypical OutcomeNotes
Aniline Electron-donating (e.g., -OCH₃, -CH₃)Good to excellent yieldsIncreased nucleophilicity of the aniline favors the reaction.
Aniline Electron-withdrawing (e.g., -NO₂, -CF₃)Lower yields under conventional conditions[4][7]Reduced nucleophilicity can hinder the initial condensation. Modified protocols are often necessary.[7]
Aldehyde Aromatic & AliphaticGenerally well-tolerated[4]Steric hindrance in bulky aldehydes can sometimes reduce reaction rates.

A significant challenge arises with anilines possessing strong electron-withdrawing groups, which exhibit lower nucleophilicity and reactivity.[4][7] To address this, the "Doebner hydrogen-transfer reaction" has been developed, which has shown improved yields for these challenging substrates.[7] The reaction can also fail in specific cases, such as with 2-chloro-5-aminopyridine, where an alternative cyclization pathway leads to a pyrrolidine derivative.[5]

Doebner_Logic Start Aniline Substrate Choice EDG Electron-Donating Group (e.g., -OCH₃, -alkyl) Start->EDG Increased Nucleophilicity EWG Electron-Withdrawing Group (e.g., -NO₂, -CF₃) Start->EWG Decreased Nucleophilicity HighYield High Yield (Conventional Conditions) EDG->HighYield LowYield Low Yield (Conventional Conditions) EWG->LowYield ModifiedProtocol Requires Modified Protocol (e.g., Hydrogen-Transfer) LowYield->ModifiedProtocol

Caption: Logical relationship of aniline substituents to reaction outcome.

Applications in Drug Development

The quinoline-4-carboxylic acid core synthesized via the Doebner reaction is a privileged scaffold in medicinal chemistry.[2][9] A notable application is in the development of inhibitors for the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] Constitutive activation of STAT3 is a hallmark of many human cancers, playing a crucial role in tumor progression.[2] Small molecule inhibitors, such as YHO-1701, which feature a quinoline-4-carboxylic acid moiety, can be synthesized using a Doebner-like three-component reaction.[2] These inhibitors function by binding to the SH2 domain of the STAT3 monomer, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of downstream target genes.[2]

Conclusion

The Doebner reaction remains a highly relevant and powerful tool for the synthesis of quinoline-4-carboxylic acids. Its operational simplicity as a one-pot, three-component reaction, combined with the development of modified protocols to overcome substrate limitations, ensures its continued application in both academic research and industrial drug development. A thorough understanding of its mechanism and scope allows chemists to effectively leverage this classic reaction for the efficient construction of complex and biologically active molecules.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. (n.d.). BenchChem.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • Doebner reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols. (n.d.). BenchChem.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. (n.d.). BenchChem.
  • Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. (n.d.). BenchChem.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 1016. [Link]

  • Doebner Reaction. (n.d.). Cambridge University Press.

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Foundational

An In-Depth Technical Guide to the Biological Activities of 8-Hydroxyquinoline Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary: 8-Hydroxyquinoline (8-HQ), a heterocyclic aromatic compound, serves as a "privileged scaffold" in medicinal chemistry due to it...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 8-Hydroxyquinoline (8-HQ), a heterocyclic aromatic compound, serves as a "privileged scaffold" in medicinal chemistry due to its extensive range of biological activities.[1] Its planar structure and, most critically, its potent metal-chelating ability, allow it and its derivatives to modulate numerous physiological and pathological processes.[2] This guide provides a technical overview of the primary biological activities of 8-HQ derivatives, focusing on their mechanisms of action, quantitative assessment, and the experimental protocols used for their evaluation. We will delve into their applications as anticancer, antimicrobial, and neuroprotective agents, offering field-proven insights into the causality behind their therapeutic potential and the methodologies for their investigation.

The Chemical Biology of 8-Hydroxyquinoline: A Foundation of Metal Chelation

The 8-hydroxyquinoline scaffold is a bicyclic structure composed of a pyridine ring fused to a phenol. Among the seven isomers of monohydroxyquinoline, only 8-HQ possesses the unique ability to form stable chelate complexes with divalent and trivalent metal ions.[2] This is due to the strategic positioning of the hydroxyl group at position 8 and the nitrogen atom in the pyridine ring, which act as a bidentate ligand.

The biological activities of most 8-HQ derivatives are intrinsically linked to this chelating ability.[2][3] Metal ions like copper (Cu), zinc (Zn), and iron (Fe) are essential cofactors for numerous enzymes and proteins, and their homeostasis is tightly regulated.[2][4] By binding to these metal ions, 8-HQ derivatives can disrupt this balance, leading to a cascade of downstream effects that are harnessed for therapeutic purposes. This can involve inhibiting metal-dependent enzymes, generating reactive oxygen species (ROS), or acting as ionophores to transport metals across cellular membranes.[4]

cluster_0 Mechanism of Action HQ 8-Hydroxyquinoline (8-HQ) Complex 8-HQ-Metal Complex HQ->Complex Chelation Metal Metal Ion (e.g., Cu²⁺, Fe²⁺, Zn²⁺) Metal->Complex Enzyme Metal-Dependent Enzyme Complex->Enzyme Inhibition ROS Reactive Oxygen Species (ROS) Complex->ROS Generation Ionophore Ionophore Activity Complex->Ionophore Facilitates Membrane Cellular Membrane Ionophore->Membrane Metal Transport

Caption: Core mechanism of 8-HQ via metal ion chelation.

Anticancer Activity

8-HQ derivatives have emerged as a significant scaffold in the development of anticancer drugs, demonstrating a variety of mechanisms including the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis.[5] Their ability to chelate metal ions is central to their antiproliferative effects.[6] For instance, the chelation of copper and zinc can inhibit proteasomes and exert anti-angiogenesis activity in various cancers like breast and prostate cancer.[2][3][4]

2.1 Mechanistic Pathways of Action

The anticancer effects of 8-HQ derivatives are often multi-faceted:

  • Induction of Apoptosis: Many 8-HQ derivatives trigger programmed cell death. Platinum(II) complexes of 8-HQ, for example, induce apoptosis in breast cancer cells by causing significant DNA damage.[7][8] This DNA damage response can lead to the activation of caspase cascades, ultimately resulting in cell death.

  • ROS Generation: The 8-HQ-metal complexes can participate in redox cycling, leading to the generation of cytotoxic reactive oxygen species (ROS). This oxidative stress damages cellular components like DNA, proteins, and lipids, pushing the cancer cell towards apoptosis.

  • Enzyme Inhibition: By sequestering essential metal cofactors, 8-HQ derivatives can inhibit critical enzymes required for DNA synthesis and cell proliferation, such as ribonucleotide reductase.[4]

  • hTERT Suppression: Some platinum-based 8-HQ derivatives have been shown to downregulate the mRNA expression of human telomerase reverse transcriptase (hTERT), an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[7][8]

cluster_0 Cellular Effects HQ_deriv 8-HQ Derivative DNA_damage DNA Damage HQ_deriv->DNA_damage ROS ROS Generation HQ_deriv->ROS hTERT hTERT Suppression HQ_deriv->hTERT Enzyme_Inhib Enzyme Inhibition HQ_deriv->Enzyme_Inhib Apoptosis Apoptosis DNA_damage->Apoptosis ROS->Apoptosis Senescence Senescence hTERT->Senescence Enzyme_Inhib->Apoptosis

Caption: Anticancer signaling pathways of 8-HQ derivatives.

2.2 Quantitative Assessment of Anticancer Activity

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxic Effects of Selected 8-HQ Derivatives on Cancer Cells

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
[Pt(QCl)Cl₂]·CH₃OH (YLN1) MDA-MB-231 (Breast) 5.49 ± 0.14 [7][8]
[Pt(QBr)Cl₂]·CH₃OH (YLN2) MDA-MB-231 (Breast) 7.09 ± 0.24 [7][8]
Cisplatin (Reference Drug) MDA-MB-231 (Breast) 9.29 ± 0.62 [8]

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 |[9] |

Note: A lower IC₅₀ value indicates higher cytotoxic potency.

2.3 Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[5]

  • Principle: These enzymes are capable of reducing the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.[5]

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the 8-HQ derivative and a vehicle control (e.g., DMSO). Include a positive control like Doxorubicin. Incubate for a specified period (e.g., 48 or 72 hours).[5]

    • MTT Addition: After incubation, remove the culture medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for another 2-4 hours at 37°C.[5]

    • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives exhibit a wide range of antimicrobial activities, including antibacterial and antifungal effects.[10][11][12] The well-known drugs nitroxoline and clioquinol are 8-HQ derivatives used to treat microbial infections.[13] The mechanism is again largely attributed to metal chelation, which disrupts essential microbial processes.

3.1 Antibacterial and Antifungal Mechanisms

  • Disruption of Metal Homeostasis: Bacteria and fungi require metal ions for enzymatic activity and structural integrity. 8-HQ can sequester these ions, leading to metabolic inhibition and cell death. For example, 8-HQ has been found to kill Mycobacterium tuberculosis in a copper-dependent manner.[14]

  • Membrane Damage: The lipophilic nature of 8-HQ and its metal complexes allows them to intercalate into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to leakage of cellular contents.

  • Biofilm Inhibition: Some derivatives are effective at inhibiting the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antibiotics.[9] For instance, a 5,7-dichloro-8-hydroxy-2-methylquinoline derivative showed high inhibitory potential against Mycobacterium and Staphylococcus species.[9]

3.2 Quantitative Assessment of Antimicrobial Activity

The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 2: Antimicrobial Activity of Selected 8-HQ Derivatives

Compound/Derivative Microorganism MIC (µg/mL) Reference
8-Hydroxyquinoline (8-HQ) S. aureus, E. faecalis, C. albicans 27.58 µM (~4 µg/mL) [15]
PH265 (8-HQ derivative) Cryptococcus & Candida spp. 0.5 - 1.0 [16]
PH276 (8-HQ derivative) Cryptococcus & Candida spp. 0.5 - 8.0 [16]

| Fluconazole (Reference Drug) | Candida spp. | 1.95 - 62.5 |[10] |

Note: A lower MIC value indicates greater antimicrobial potency.

3.3 Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standardized and widely accepted method for determining the MIC of an antimicrobial agent.

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. Growth is determined by visual inspection for turbidity.

  • Step-by-Step Methodology:

    • Prepare Compound Dilutions: Prepare a two-fold serial dilution of the 8-HQ derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

    • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Activity

Metal ion dyshomeostasis is a key factor in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[2][17] The accumulation of metals like copper, zinc, and iron can promote protein aggregation (e.g., amyloid-beta plaques) and generate oxidative stress, leading to neuronal damage.[17][18] 8-HQ derivatives, with their ability to chelate these metals and cross the blood-brain barrier, have emerged as promising therapeutic agents.[2][19]

4.1 Mechanisms of Neuroprotection

  • Metal Chelation and Redistribution: Derivatives like clioquinol can chelate excess metal ions, preventing them from participating in redox reactions that generate ROS and inhibiting their role in protein aggregation.[4][18] This action can reduce amyloid plaque burden and attenuate neurotoxicity.[18]

  • Antioxidant Activity: The 8-HQ scaffold itself possesses antioxidant properties. Additionally, by chelating redox-active metals, these compounds prevent the Fenton reaction, a major source of hydroxyl radicals in the brain.[20]

  • Multi-Target Inhibition: Some complex 8-HQ hybrids have been designed as multifunctional ligands that can, in addition to chelating metals, inhibit enzymes like monoamine oxidases (MAOs) and cholinesterases, which are also implicated in neurodegeneration.[19][21]

Caption: Workflow for assessing neuroprotection in vitro.

4.2 Experimental Protocol: Assessing Neuroprotection Against Oxidative Stress

This protocol describes a common cell-based model to evaluate the ability of an 8-HQ derivative to protect neuronal cells from an oxidative insult.

  • Principle: Differentiated SH-SY5Y neuroblastoma cells are used as a model for neurons. A neurotoxin, such as MPP⁺ (a Parkinson's disease mimetic) or an iron/erastin combination (ferroptosis inducers), is used to induce cell death.[22] The protective effect of the 8-HQ derivative is measured by the rescue of cell viability.

  • Step-by-Step Methodology:

    • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using agents like retinoic acid.

    • Seeding: Plate the differentiated cells in a 96-well plate.

    • Pre-treatment: Treat the cells with non-toxic concentrations of the 8-HQ derivative for a specified period (e.g., 24 hours).

    • Induction of Cytotoxicity: Add the neurotoxin (e.g., MPP⁺, iron, erastin, or tert-butyl hydroperoxide) to the wells, co-incubating with the 8-HQ derivative for another 24-48 hours.[22]

    • Assessment of Viability: Measure cell viability using the MTT assay (as described in Section 2.3) or the Neutral Red Uptake (NRU) assay, which measures the integrity of lysosomes.

    • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the 8-HQ derivative. A significant increase in viability indicates a neuroprotective effect.

Conclusion and Future Directions

The 8-hydroxyquinoline scaffold is a remarkably versatile platform for the development of therapeutic agents. Its potent metal-chelating ability is the cornerstone of its diverse biological activities, from killing cancer cells and microbes to protecting neurons. The research highlighted in this guide demonstrates the immense potential of 8-HQ derivatives as lead compounds for treating a wide range of diseases.[10][23]

Future research will likely focus on synthesizing novel derivatives with improved target specificity, bioavailability, and reduced toxicity. The design of hybrid molecules that combine the 8-HQ scaffold with other pharmacophores to create multi-target drugs is a particularly promising strategy for complex multifactorial diseases like cancer and neurodegeneration.

References

  • Al-Ostoot, F.H., Al-Ghamdi, M.A., Wani, T.A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available from: [Link]

  • Chen, Y., Liang, Y., Li, S., et al. (2021). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry, 45(12), 5485-5495. Available from: [Link]

  • de Souza, T.B., de P. Rezende, C., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 16955-16987. Available from: [Link]

  • PubMed. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • ResearchGate. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • Srisung, S., Suksrichavalit, T., Prachayasittikul, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert. Available from: [Link]

  • MDPI. (2024). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Available from: [Link]

  • SEMANTIC SCHOLAR. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • PubMed. (2023). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Available from: [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. Available from: [Link]

  • ResearchGate. (2023). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). Available from: [Link]

  • ResearchGate. (2022). 8- Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Available from: [Link]

  • Royal Society of Chemistry. (2021). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Available from: [Link]

  • ResearchGate. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: [Link]

  • Musilek, K., Holas, O., et al. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. RSC Medicinal Chemistry, 13(3), 329-342. Available from: [Link]

  • Fernandes, C., Silva, R., et al. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Scientific Letters. Available from: [Link]

  • Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: [Link]

  • Taylor & Francis Online. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: [Link]

  • MDPI. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Available from: [Link]

  • Frontiers. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Available from: [Link]

  • Mahidol University. (2021). 8-HYDROXYQUINOLINES: A PROMISING PHARMACOPHORE POTENTIALLY DEVELOPED AS DISEASE-MODIFYING AGENTS FOR NEURODEGENERATIVE DISEASES: A REVIEW. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid as a Putative Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with Proteolys...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) offering unprecedented control over cellular protein levels.[1] A critical component of a PROTAC is the E3 ligase ligand, which hijacks the cellular ubiquitin-proteasome system to induce degradation of a specific protein of interest (POI).[2] The von Hippel-Lindau (VHL) E3 ligase is among the most successfully recruited ligases in PROTAC design, owing to its widespread expression and the availability of well-characterized, high-affinity small-molecule ligands.[2][3] This document provides a comprehensive guide for the evaluation and utilization of novel chemical scaffolds as VHL ligands, using 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid as a hypothetical building block for the synthesis of VHL-recruiting PROTACs. These application notes and protocols are designed to provide researchers with the foundational knowledge and practical steps required to validate new VHL ligands and construct effective protein degraders.

Introduction to VHL-Mediated Protein Degradation

The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[4] Under normal physiological conditions, VHL recognizes a hydroxylated proline residue on the alpha subunit of hypoxia-inducible factor (HIF-1α), leading to its ubiquitination and subsequent degradation by the 26S proteasome.[4] Small molecule VHL ligands mimic this critical interaction, enabling the recruitment of the VHL E3 ligase complex to a target protein when incorporated into a PROTAC.[3]

A PROTAC is a heterobifunctional molecule comprising three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[1] By simultaneously binding to both the POI and the E3 ligase, the PROTAC forms a ternary complex, which brings the target protein into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation.[5]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC Molecule (Warhead-Linker-VHL Ligand) POI->PROTAC Binding Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL VHL E3 Ligase Complex VHL->POI Ubiquitination VHL->PROTAC Binding Ub Ubiquitin Ub->VHL Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Figure 1: General mechanism of PROTAC-mediated protein degradation.

8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid: A Novel Scaffold for VHL Ligand Design

While established VHL ligands are based on a hydroxyproline (Hyp) mimetic, the exploration of novel chemical scaffolds is crucial for expanding the toolbox of TPD. 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid presents an interesting starting point for the design of new VHL ligands due to its structural features that could potentially mimic the key interactions of known VHL binders.

Chemical Information
CAS Number 36308-79-9[6]
Molecular Formula C10H6FNO3[6]
Molecular Weight 207.16 g/mol [6]

The 4-hydroxyquinoline core may act as a bioisostere for the critical hydroxyproline motif, while the carboxylic acid at the 2-position and the fluorine at the 8-position offer potential vectors for linker attachment and opportunities to modulate binding affinity and physicochemical properties.

Workflow for Validation and PROTAC Synthesis

The following sections outline a comprehensive workflow for the validation of a novel VHL ligand and its subsequent incorporation into a functional PROTAC.

Validation_Workflow cluster_validation Phase 1: VHL Ligand Validation cluster_synthesis Phase 2: PROTAC Synthesis & Characterization cluster_evaluation Phase 3: PROTAC Evaluation Start Putative VHL Ligand (8-Fluoro-4-hydroxyquinoline-2-carboxylic acid) Binding_Assay Binary Binding Assay (SPR or ITC) Start->Binding_Assay Cellular_Engagement Cellular Target Engagement (NanoBRET) Binding_Assay->Cellular_Engagement Linker_Design Linker Design & Attachment Strategy Cellular_Engagement->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Purification Purification & QC PROTAC_Synthesis->Purification Ternary_Complex Ternary Complex Formation (Co-IP or TR-FRET) Purification->Ternary_Complex Ubiquitination_Assay Target Ubiquitination Assay Ternary_Complex->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot or HiBiT) Ubiquitination_Assay->Degradation_Assay Cellular_Activity Cellular Activity Assays (e.g., Viability) Degradation_Assay->Cellular_Activity

Figure 2: A generalized workflow for VHL-based PROTAC development.

Experimental Protocols

Phase 1: VHL Ligand Validation

Protocol 4.1.1: Binary Binding Affinity Measurement by Surface Plasmon Resonance (SPR)

This protocol determines the binding affinity (KD) of the putative VHL ligand to the VHL protein.

  • Materials:

    • Recombinant human VHL-ElonginB-ElonginC (VBC) complex

    • SPR instrument and sensor chips (e.g., CM5)

    • Amine coupling kit

    • Putative VHL ligand (8-Fluoro-4-hydroxyquinoline-2-carboxylic acid) dissolved in appropriate buffer with low percentage of DMSO

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilize the VBC complex onto the sensor chip surface via amine coupling.

    • Prepare a dilution series of the putative VHL ligand in running buffer.

    • Inject the ligand solutions over the immobilized VBC surface at a constant flow rate.

    • Record the sensorgrams for each concentration.

    • Regenerate the sensor surface between injections.

    • Fit the equilibrium binding data to a 1:1 binding model to determine the KD.

Protocol 4.1.2: Cellular Target Engagement using NanoBRET™ Assay

This assay confirms that the putative ligand can engage VHL in a cellular context.

  • Materials:

    • HEK293 cells stably expressing VHL-NanoLuc® fusion protein

    • NanoBRET™ VHL tracer ligand

    • Nano-Glo® substrate

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Seed the engineered HEK293 cells in the 96-well plates.

    • Prepare a serial dilution of the putative VHL ligand.

    • Add the VHL tracer and the test compound to the cells and incubate.

    • Add the Nano-Glo® substrate.

    • Measure the donor emission (~460 nm) and acceptor emission (~618 nm) using a luminometer.

    • Calculate the NanoBRET™ ratio (acceptor/donor). A decrease in the ratio indicates competitive binding of the test compound.

    • Plot the ratio against the compound concentration to determine the IC50.

Phase 2: PROTAC Synthesis

Protocol 4.2.1: Linker Attachment to 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

This protocol describes a general method for attaching a linker with a terminal amine to the carboxylic acid group of the VHL ligand.

  • Materials:

    • 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

    • Amine-terminated linker (e.g., PEG linker with a Boc-protected amine)

    • Coupling reagents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Anhydrous DMF

    • TFA for Boc deprotection

  • Procedure:

    • Dissolve 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid in anhydrous DMF.

    • Add HATU, HOBt, and DIPEA to the solution and stir to activate the carboxylic acid.

    • Add the Boc-protected amine-linker and stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the product by flash chromatography.

    • Deprotect the terminal amine using TFA.

    • Purify the final VHL ligand-linker construct by HPLC.

Protocol 4.2.2: Conjugation to a Target Protein Ligand

This protocol outlines the conjugation of the VHL ligand-linker to a target protein ligand with an available carboxylic acid group.

  • Materials:

    • VHL ligand-linker with a free amine

    • Target protein ligand with a carboxylic acid

    • Coupling reagents (e.g., EDC, HOBt)

    • Anhydrous DMF

  • Procedure:

    • Activate the carboxylic acid of the target protein ligand using EDC and HOBt in DMF.

    • Add the VHL ligand-linker to the activated ester and stir at room temperature.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the identity and purity of the PROTAC by HRMS and NMR.

Phase 3: PROTAC Evaluation

Protocol 4.3.1: Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)

This assay demonstrates the formation of the POI-PROTAC-VHL ternary complex in cells.

  • Materials:

    • Cells expressing the target protein

    • PROTAC molecule

    • Proteasome inhibitor (e.g., MG132)

    • Lysis buffer

    • Antibody against VHL or the POI

    • Protein A/G magnetic beads

    • Western blot reagents

  • Procedure:

    • Treat cells with the PROTAC and MG132 for a few hours.

    • Lyse the cells and perform immunoprecipitation with an antibody against VHL or the POI.

    • Elute the immunoprecipitated proteins.

    • Analyze the eluates by Western blot using antibodies for both the POI and VHL. The presence of both proteins in the eluate confirms ternary complex formation.

Protocol 4.3.2: Target Protein Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein.

  • Materials:

    • Cells, PROTAC, and MG132

    • Denaturing lysis buffer (containing SDS)

    • Antibody against the POI for immunoprecipitation

    • Antibody against ubiquitin for Western blotting

  • Procedure:

    • Treat cells with the PROTAC and MG132.

    • Lyse the cells under denaturing conditions.

    • Immunoprecipitate the POI.

    • Perform Western blotting on the immunoprecipitated sample using an anti-ubiquitin antibody. An increase in high molecular weight ubiquitin smears indicates target ubiquitination.

Protocol 4.3.3: Target Protein Degradation by Western Blot

This is the standard method to quantify the reduction in target protein levels.

  • Materials:

    • Cells, PROTAC

    • Lysis buffer

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE and Western blot reagents

    • Primary antibodies for the POI and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with a range of PROTAC concentrations for a set time course (e.g., 4, 8, 16, 24 hours).

    • Lyse the cells and quantify total protein.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies for the POI and a loading control.

    • Incubate with secondary antibodies and detect with a chemiluminescent substrate.

    • Quantify band intensities to determine the extent of protein degradation and calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Assay Parameter Measured Typical Readout
SPR Binding affinity (KD)Response Units (RU)
NanoBRET™ Cellular target engagement (IC50)BRET Ratio
Co-IP Ternary complex formationWestern Blot
Ubiquitination Assay Target ubiquitinationWestern Blot (Ubiquitin smear)
Western Blot Protein degradation (DC50, Dmax)Band Intensity
Cell Viability Assay Cytotoxicity (IC50)Luminescence/Fluorescence

Troubleshooting and Considerations

  • Solubility: PROTACs can have poor aqueous solubility.[7] Consider linker modifications with PEG or piperazine groups to improve solubility.[8]

  • Permeability: The large size of PROTACs can limit cell permeability. Assays such as PAMPA can be used to assess permeability.

  • Linker Length and Composition: The linker plays a crucial role in PROTAC efficacy. It is often necessary to synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal degrader.

  • "Hook Effect": At high concentrations, some PROTACs can exhibit reduced degradation due to the formation of binary complexes that prevent the formation of the productive ternary complex. It is important to perform dose-response experiments over a wide concentration range.

Conclusion

The development of novel VHL ligands is a promising avenue for expanding the scope of targeted protein degradation. By following a systematic approach of ligand validation, PROTAC synthesis, and rigorous biological evaluation, researchers can effectively assess the potential of new chemical scaffolds, such as 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, as building blocks for the next generation of protein degraders. The protocols and guidelines presented here provide a robust framework for advancing these efforts and unlocking new therapeutic opportunities.

References

  • Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • Frost, J., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Zografou-Barredo, N. A., et al. (2023). A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs. Bioorganic & Medicinal Chemistry. [Link]

  • Abid, M., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry. [Link]

  • Testa, A., et al. (2023). Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. Journal of Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. [Link]

  • Tervo, A. J., et al. (2005). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition. [Link]

  • Nafis, S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Kurbatska, K., et al. (2015). Structure-activity relationship of quinoline derivatives as potent and selective α2C-adrenoceptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Iacob, A. T., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2023). Structure of the standard VHL ligand (1). [Link]

  • Korth, C., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry. [Link]

  • Nagy, E. M., et al. (2021). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Molecules. [Link]

  • RCSB PDB. (2023). 8EI3: Crystal structure of VHL in complex with H313, a Helicon Polypeptide. [Link]

  • Coma, S., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Publishing. [Link]

  • Roberts, J. M., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discovery. [Link]

  • Kim, K., & Park, S. B. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. [Link]

Sources

Application

Application Notes & Protocols: 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid as a Novel Scaffold for von Hippel-Lindau (VHL) Ligand Synthesis

Abstract The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).[1] The design of potent and selectiv...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).[1] The design of potent and selective small molecule ligands that recruit VHL is paramount to the success of this modality.[2] Historically, VHL ligand development has been dominated by peptidomimetic scaffolds based on (2S,4R)-4-hydroxyproline (Hyp), which masterfully mimics the binding motif of VHL's native substrate, Hypoxia-Inducible Factor 1α (HIF-1α).[1][3] This guide first details the established paradigm of synthesizing these canonical Hyp-based ligands. It then pivots to explore a novel, and as-yet unpublished, application: the use of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid as a rigid, non-peptidic scaffold for a new class of VHL ligands. We present the scientific rationale for this scaffold as a potential bioisostere, provide a detailed hypothetical synthetic protocol for its incorporation into a VHL ligand, and outline a comprehensive strategy for its validation and characterization. This document serves as both an educational resource on established methods and a practical guide for pioneering novel ligand discovery.

Part 1: The Established Paradigm - Hydroxyproline-Based VHL Ligands

The Centrality of the Hydroxyproline Core

The molecular recognition of HIF-1α by VHL is mediated by the post-translational hydroxylation of a key proline residue (Pro564).[1] Small molecule VHL ligands, such as the widely used VH032, are designed to mimic this critical interaction.[4] The (2S,4R)-4-hydroxyproline core of these ligands forms a crucial hydrogen bond network within the VHL binding pocket.[3]

Key VHL Binding Pocket Interactions

Structural biology studies, including X-ray co-crystal structures, have elucidated the precise interactions that anchor Hyp-based ligands to VHL.[1][3] Understanding these interactions is fundamental to designing any novel scaffold.

  • Hydrogen Bond with Tyr98: The carbonyl group of the amide bond C-terminal to the Hyp core forms a critical hydrogen bond with the phenolic hydroxyl group of Tyr98.

  • Hydrogen Bonds with Ser111 & His115: The 4-hydroxyl group of the Hyp core acts as a hydrogen bond donor to the side chains of Ser111 and His115.

  • Hydrogen Bond with His110: The amide NH group N-terminal to the Hyp core donates a hydrogen bond to the backbone carbonyl of His110.

These interactions create a high-affinity binding event that is essential for the VHL ligase to be effectively recruited by a PROTAC molecule.[5]

VHL_Binding_Interactions cluster_ligand Canonical VHL Ligand (e.g., VH032) cluster_vhl VHL Binding Pocket LHS Left-Hand Side (LHS) (e.g., t-butyl group) Hyp_Core Hydroxyproline (Hyp) Core LHS->Hyp_Core Amide Bond 1 His110 His110 LHS->His110 H-Bond (Amide N-H) RHS Right-Hand Side (RHS) (e.g., Acylated Amine) Hyp_Core->RHS Amide Bond 2 Ser111 Ser111 Hyp_Core->Ser111 H-Bond (4-OH) His115 His115 Hyp_Core->His115 H-Bond (4-OH) Tyr98 Tyr98 RHS->Tyr98 H-Bond (Amide C=O)

Figure 1: Key hydrogen bond interactions between a canonical hydroxyproline-based VHL ligand and amino acid residues in the VHL binding pocket.

Standard Synthesis Protocol for VH032

The synthesis of VH032 and its analogues is well-established and typically involves a convergent approach where key fragments are synthesized separately and then coupled.[6][7] A common strategy involves the coupling of a protected hydroxyproline intermediate with the "right-hand side" (RHS) and "left-hand side" (LHS) fragments.

VH032_Synthesis_Workflow start Commercially Available Starting Materials fragA Synthesis of RHS Fragment (e.g., Boc-protected benzylic amine) start->fragA fragB Synthesis of LHS Fragment (e.g., Acylating agent) start->fragB hyp N-Boc-(2S,4R)-4-hydroxyproline start->hyp coupling1 Amide Coupling 1: (Hyp + RHS Fragment) fragA->coupling1 coupling2 Amide Coupling 2: (Intermediate + LHS Fragment) fragB->coupling2 hyp->coupling1 deprotection Boc Deprotection coupling1->deprotection deprotection->coupling2 final Final Product (VH032) coupling2->final

Figure 2: General convergent workflow for the synthesis of the canonical VHL ligand, VH032.

Part 2: A Novel Scaffold - The 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid Core

While the Hyp-core has proven highly effective, the exploration of novel, structurally distinct scaffolds is crucial for expanding the chemical space of VHL ligands and potentially improving properties like cell permeability, metabolic stability, and synthetic accessibility.[8][9]

Rationale for the Quinoline Scaffold as a Bioisostere

We propose 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid as a novel, rigid scaffold for VHL ligand design. The concept of bioisosteric replacement involves substituting one chemical group with another that produces a similar biological response.[1] This quinoline derivative possesses key functionalities that could mimic the essential interactions of the Hyp-core:

  • 4-Hydroxy Group: Positioned to act as a hydrogen bond donor, potentially engaging with Ser111 and His115 in the VHL pocket.

  • Rigid Bicyclic Core: The quinoline ring system provides a conformationally constrained backbone. This pre-organization can reduce the entropic penalty upon binding, potentially leading to high-affinity interactions.

  • 2-Carboxylic Acid: This functional group is the primary point for amide bond formation, allowing the scaffold to be coupled to the necessary RHS and LHS fragments that occupy other key regions of the VHL binding site.

  • 8-Fluoro Group: The fluorine atom can serve to modulate the electronics and lipophilicity of the scaffold, potentially enhancing binding affinity or improving pharmacokinetic properties through favorable non-covalent interactions.

Feature(2S,4R)-4-Hydroxyproline Core8-Fluoro-4-hydroxyquinoline CorePotential Advantage of Quinoline
Scaffold Type Monocyclic, PeptidomimeticBicyclic, Rigid, AromaticReduced conformational flexibility; potential for π-stacking interactions.
H-Bond Donors 4-OH, Amide N-H4-OHMimics key interaction with Ser111/His115.
H-Bond Acceptors Amide C=ORing Nitrogens, 4-OHOffers alternative H-bonding possibilities.
Key Functionality Carboxylic Acid2-Carboxylic AcidServes as the anchor for amide coupling to build out the ligand.
Modulation Limited sites for substitutionFluoro group provides electronic modulationPotential to fine-tune properties like pKa and lipophilicity.
Table 1: Comparative analysis of the established hydroxyproline core versus the proposed quinoline scaffold.

Part 3: Application Note & Proposed Synthetic Protocol

Objective: To synthesize a novel VHL E3 ligase ligand by incorporating the 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid scaffold via amide coupling to a known "right-hand side" (RHS) fragment of a canonical VHL ligand.

Causality Behind Experimental Choices
  • Coupling Reagents: Amide bond formation between a carboxylic acid and an amine requires an activating agent to prevent the formation of a non-reactive ammonium carboxylate salt.[10] Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are chosen for this protocol due to their high efficiency, fast reaction times, and low rates of racemization, which is critical in medicinal chemistry.[11]

  • Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the ammonium salt formed during the reaction and to facilitate the activation of the carboxylic acid without competing in the coupling reaction itself.

  • Solvent: Anhydrous DMF (Dimethylformamide) is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the polar transition states of the coupling reaction. Ensuring anhydrous conditions is critical to prevent hydrolysis of the activated ester intermediate.

Detailed Experimental Protocol (Hypothetical)

Reaction Scheme: (8-Fluoro-4-hydroxyquinoline-2-carboxylic acid) + (Amine-RHS Fragment) --[HATU, DIPEA, DMF]--> (Novel Quinoline-Based VHL Ligand Precursor)

Materials & Reagents:

  • 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (1.0 eq)

  • Amine-RHS Fragment (e.g., (4-(4-methylthiazol-5-yl)phenyl)methanamine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids. Stir the solution at room temperature for 5 minutes.

  • Activation: Add DIPEA (3.0 eq) to the solution and stir for an additional 15-20 minutes. This pre-activation step forms the reactive O-acylisourea intermediate.

  • Amine Addition: In a separate vial, dissolve the Amine-RHS Fragment (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction flask.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).

    • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/EtOAc or DCM/Methanol) to yield the pure amide product.

Proposed_Synthesis_Workflow start Quinoline Acid + HATU in Anhydrous DMF activation Add DIPEA Stir 15 min (Pre-activation) start->activation amine_add Add RHS-Amine Fragment (Dropwise) activation->amine_add react Stir at RT (2-6h) Monitor by TLC/LC-MS amine_add->react workup Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) react->workup purify Column Chromatography workup->purify product Purified Quinoline-VHL Ligand purify->product

Figure 3: Proposed experimental workflow for the amide coupling of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid with a representative amine fragment.

Part 4: Protocol for Validation and Characterization

Synthesizing a novel compound is only the first step. A rigorous validation cascade is required to confirm its structure and, critically, to determine if it functions as a VHL ligand.

Structural Confirmation
  • Objective: To confirm the chemical identity and purity of the synthesized compound.

  • Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and connectivity of the atoms. ¹⁹F NMR should be used to confirm the presence of the fluorine atom.

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the compound, confirming its elemental composition.

    • LC-MS/HPLC: To assess the purity of the final compound.

Biophysical Validation of VHL Binding
  • Objective: To quantitatively measure the binding affinity of the novel ligand to the VHL-ElonginB-ElonginC (VCB) protein complex.

  • Protocols:

    • Surface Plasmon Resonance (SPR):

      • Immobilize the VCB protein complex on a sensor chip.

      • Flow serial dilutions of the synthesized quinoline ligand over the chip.

      • Measure the association (kₐ) and dissociation (kₑ) rates in real-time.

      • Calculate the equilibrium dissociation constant (Kᴅ = kₑ/kₐ) to determine binding affinity. A low nanomolar Kᴅ is indicative of a potent ligand.

    • Isothermal Titration Calorimetry (ITC):

      • Place a solution of the VCB protein complex in the sample cell.

      • Titrate in a solution of the quinoline ligand from a syringe.

      • Measure the heat released or absorbed upon binding.

      • Fit the data to a binding isotherm to determine the Kᴅ, stoichiometry (n), and enthalpy (ΔH) of binding.

Cellular Functional Assessment
  • Objective: To determine if the novel ligand can function to recruit VHL to a target protein for degradation when incorporated into a PROTAC.

  • Protocol: Western Blot for Target Degradation

    • Synthesize a PROTAC: Couple the novel quinoline-VHL ligand to a known ligand for a target protein (e.g., JQ1 for BRD4) via a suitable linker.

    • Cell Treatment: Treat a relevant cell line (e.g., HeLa or 293T) with increasing concentrations of the new PROTAC for a set time (e.g., 18-24 hours).

    • Controls: Include essential controls: vehicle (DMSO), the target protein ligand alone, and a PROTAC made with a well-validated VHL ligand like VH032. Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue degradation, confirming a proteasome-dependent mechanism.

    • Cell Lysis & Protein Quantification: Lyse the cells, quantify total protein, and prepare samples for SDS-PAGE.

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., β-actin).

    • Analysis: Visualize and quantify the bands. A dose-dependent reduction in the target protein band relative to the loading control indicates successful PROTAC-mediated degradation.

Validation StageTechniqueKey Parameter / OutcomePurpose
Structural NMR, HRMSCorrect structure and exact massConfirms successful synthesis.
Binding SPR, ITCDissociation Constant (Kᴅ)Quantifies affinity for VHL protein.
Functional Western BlotTarget Protein Degradation (DC₅₀)Confirms cellular activity in a PROTAC context.
Table 2: Summary of the validation cascade for a novel VHL ligand.

References

Sources

Method

Application Notes & Protocols: Strategic Synthesis of VHL-Recruiting PROTACs Using 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins by hijacking the cell's native ubiquitin-proteasome system (UPS).[1] This guide provides an in-depth exploration of the design, synthesis, and characterization of PROTACs that utilize 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, a potent and specific ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. As a Senior Application Scientist, this document synthesizes foundational principles with field-proven protocols, offering a comprehensive resource for researchers aiming to develop next-generation protein degraders. We will delve into the causal logic behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

The PROTAC Mechanism: A Paradigm Shift in Drug Discovery

PROTACs are heterobifunctional molecules composed of three distinct components: a "warhead" that binds to a protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] Unlike traditional inhibitors that rely on stoichiometric occupancy to block a protein's function, PROTACs act catalytically.[4] By forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[][6] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell.[7] This event-driven mechanism allows PROTACs to be effective at very low concentrations and offers a powerful strategy to target proteins previously considered "undruggable."[4]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binding PROTAC VHL-based PROTAC PROTAC->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Recruitment PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: VHL-based PROTAC mechanism of action.

VHL Ligands: The Cornerstone of Potent Degraders

While the human genome encodes over 600 E3 ligases, the von Hippel-Lindau (VHL) and Cereblon (CRBN) ligases have been the most widely exploited in PROTAC development due to the availability of well-characterized, high-affinity small molecule ligands.[8][9] VHL is a substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex and is a critical regulator of the hypoxia-inducible factor (HIF-1α).[6][7]

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a key building block for creating potent VHL-recruiting PROTACs.[10] Its structure mimics the essential binding motifs of the natural VHL substrate, allowing it to anchor the PROTAC to the VHL complex with high affinity. The carboxylic acid group provides a convenient and strategically positioned handle for chemical modification and linker attachment, a critical feature in the rational design of PROTACs.

Compound Property Value
Chemical Name 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
CAS Number 36308-79-9[10]
Molecular Formula C₁₀H₆FNO₃[10]
Molecular Weight 207.16 g/mol [10]
Role in PROTAC VHL E3 Ligase Ligand (Anchor)

The choice of this ligand is underpinned by its proven ability to induce the formation of a stable and productive ternary complex, which is the essential first step for efficient protein degradation.[11]

PROTAC Synthesis Strategy: The Centrality of the Linker

The linker is not merely a passive spacer but a critical determinant of a PROTAC's biological activity.[1] Its length, composition, and attachment points (or "exit vectors") profoundly influence the geometry and stability of the ternary complex, thereby dictating the efficiency and selectivity of degradation.[2][] Common linker motifs include flexible polyethylene glycol (PEG) and alkyl chains, which offer control over the distance between the two ends of the molecule.[2]

The synthesis of a PROTAC is typically a multi-step process. A common and modular approach involves first conjugating the E3 ligase ligand to a bifunctional linker, followed by the coupling of this intermediate to the POI ligand. Amide bond formation is a robust and widely used conjugation chemistry for this purpose.[12]

Synthesis_Workflow VHL_Ligand 8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid Intermediate VHL Ligand-Linker Intermediate VHL_Ligand->Intermediate Amide Coupling 1 Linker Bifunctional Linker (e.g., Amino-PEG-Acid) Linker->Intermediate POI_Ligand POI Ligand (with amine) Final_PROTAC Final PROTAC Molecule POI_Ligand->Final_PROTAC Intermediate->Final_PROTAC Amide Coupling 2

Caption: General workflow for two-step PROTAC synthesis.

Experimental Protocols: Step-by-Step Synthesis

This section details a representative protocol for the synthesis of a VHL-based PROTAC using 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid.

Causality: The protocol employs a two-step amide coupling strategy. This modular approach is advantageous as it allows for the synthesis of a common VHL-linker intermediate that can then be coupled to a library of different POI ligands, facilitating rapid SAR (Structure-Activity Relationship) exploration.[13] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as the coupling reagent due to its high efficiency and low rate of side reactions.[14]

4.1. Protocol 1: Synthesis of VHL Ligand-Linker Intermediate

Objective: To couple 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid to one end of a bifunctional PEG linker.

ReagentMW ( g/mol )Molar Eq.
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid207.161.0
Boc-NH-PEG₃-COOH277.311.1
HATU380.231.2
DIPEA (N,N-Diisopropylethylamine)129.243.0
Anhydrous DMF (Dimethylformamide)--

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (1.0 eq.) and Boc-NH-PEG₃-COOH (1.1 eq.) in anhydrous DMF.

  • Coupling Agent Addition: Add HATU (1.2 eq.) to the solution, followed by the dropwise addition of DIPEA (3.0 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected VHL-linker intermediate.

  • Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group. Stir for 1-2 hours at room temperature.

  • Final Isolation: Evaporate the solvent under reduced pressure to yield the amine-functionalized VHL-linker intermediate, which can be used in the next step without further purification.

4.2. Protocol 2: Synthesis of the Final PROTAC Molecule

Objective: To couple the amine-functionalized VHL-linker intermediate with a POI ligand containing a carboxylic acid group.

Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the POI-ligand-COOH (1.0 eq.) and the amine-functionalized VHL-linker intermediate (1.1 eq.) in anhydrous DMF.

  • Coupling: Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature and monitor its completion via LC-MS (typically 6-12 hours).

  • Work-up and Purification: Perform an aqueous work-up as described in Protocol 1. Purify the final PROTAC molecule using preparative reverse-phase HPLC to achieve high purity (>95%).

  • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR spectroscopy.[15]

Validation and Characterization of PROTAC Function

The synthesis of the molecule is only the first step. Rigorous biochemical and cellular characterization is essential to validate its function.

Validation_Workflow cluster_synthesis Synthesis & Purity cluster_validation Functional Validation Synthesized_PROTAC Purified PROTAC (>95%) Binding_Assay Binary Binding Assays (e.g., ITC, SPR) Synthesized_PROTAC->Binding_Assay Confirm Affinity Degradation_Assay Cellular Degradation (Western Blot) Binding_Assay->Degradation_Assay Validate Function Selectivity_Assay Proteomic Selectivity (MS-based) Degradation_Assay->Selectivity_Assay Assess Specificity

Caption: Experimental workflow for PROTAC validation.

5.1. Protocol 3: Western Blot for Target Protein Degradation

Trustworthiness: This protocol includes essential controls to ensure that the observed protein loss is a direct result of PROTAC-mediated, proteasome-dependent degradation.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours).

  • Control Groups:

    • Vehicle Control: Treat cells with DMSO only.

    • Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor like MG132 (10 µM). This should "rescue" the protein from degradation.[12]

    • Component Controls: Treat cells with the POI ligand alone and the VHL-linker intermediate alone to ensure they do not cause degradation independently.[12]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]

  • SDS-PAGE and Immunoblotting:

    • Normalize protein amounts, add Laemmli buffer, and heat samples.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them via electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the POI.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[12] Quantify the band intensities using densitometry software to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Parameter Description Example Value
DC₅₀ The concentration of PROTAC required to degrade 50% of the target protein.15 nM
Dₘₐₓ The maximum percentage of protein degradation achieved.>90%
5.2. Advanced Characterization: Mass Spectrometry-Based Proteomics

For a comprehensive understanding of a PROTAC's specificity, global proteomics analysis using mass spectrometry can be employed.[16] This technique allows for the unbiased quantification of thousands of proteins in the cell, revealing any "off-target" degradation effects and confirming the selectivity of the PROTAC for its intended POI.[15]

Troubleshooting Mass Spectrometry Analysis

Diagnostic Workflow:

  • Observation: Unexpected peaks corresponding to the individual components of the PROTAC are observed.

  • Hypothesis: In-source fragmentation is occurring.

  • Action: Gradually decrease the energy of the ion source (e.g., cone voltage).

  • Confirmation: If the intensity of the fragment peaks decreases while the intensity of the intact PROTAC peak increases, in-source fragmentation is confirmed.[17] This confirms the integrity of the synthesized molecule.

Conclusion

The strategic use of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid provides a robust and reliable entry point for the synthesis of potent VHL-recruiting PROTACs. By combining rational design principles with modular synthetic strategies and rigorous, multi-faceted validation protocols, researchers can effectively develop novel chemical probes and potential therapeutics. This guide offers the foundational knowledge and practical methodologies to empower scientists in the exciting and rapidly advancing field of targeted protein degradation.

References
  • Benchchem. PROTAC Synthesis with VHL Ligands. Benchchem Technical Support Center.
  • Roldán, N. et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC.
  • Enamine.
  • BOC Sciences. Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • BroadPharm. (2022).
  • Benchchem. (2025). A Comparative Guide to PROTACs Synthesized with Different VHL Ligands. Benchchem.
  • Li, Y. et al. (2022).
  • Benchchem. (2025). Application Notes and Protocols for Designing VHL-based PROTACs. Benchchem.
  • Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • Precise PEG. Linkers in PROTACs. Precise PEG.
  • Steinebach, C. et al. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.
  • ResearchGate. Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions.
  • ResearchGate. Effect of PROTAC linker length and conjugation site.
  • Benchchem. The Lynchpin of Targeted Protein Degradation: A Technical Guide to VHL Ligand 8 in PROTAC Technology. Benchchem.
  • Benchchem. (2025).
  • Chen, R. (2025). Application of mass spectrometry for the advancement of PROTACs. PubMed.
  • Johnson, E. Emerging Techniques in Protein Analysis: Mass Spectrometry to NMR Spectroscopy. Walsh Medical Media.
  • MDPI. (2022). Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity. MDPI.
  • ChemRxiv. (2023).
  • Santa Cruz Biotechnology. 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, min 96%, 5 grams. Santa Cruz Biotechnology.
  • Benchchem. Technical Support Center: PROTAC Analysis in Mass Spectrometry. Benchchem.

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Application

Application Notes & Protocols: Cell-Based Assays for VHL-Recruiting PROTACs Utilizing 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Abstract Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to induced protein elimination.[1][2] These heterobifunctional molecules co-opt the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to induced protein elimination.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[3][4] A critical component of a PROTAC is its E3 ligase-recruiting ligand. This guide provides a detailed framework for the cellular characterization of PROTACs that employ derivatives of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, a potent ligand for the von Hippel-Lindau (VHL) E3 ligase.[5][6] We present a suite of validated cell-based assays, from foundational degradation assessments to nuanced mechanistic studies, designed to equip researchers in drug discovery with the tools to robustly evaluate and optimize VHL-recruiting PROTACs.

Introduction: The PROTAC Modality and the Role of VHL

PROTACs function as a molecular bridge, simultaneously binding a target Protein of Interest (POI) and an E3 ubiquitin ligase.[1][7] This induced proximity facilitates the formation of a key ternary complex, enabling the E3 ligase to transfer ubiquitin to the POI.[8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to act catalytically.[1][8] This event-driven pharmacology allows for potent effects at sub-stoichiometric concentrations, offering potential advantages over traditional occupancy-based inhibitors, including the ability to target proteins previously deemed "undruggable".[1][2]

The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC design due to its well-defined small-molecule binding site and broad tissue expression.[9][10] Ligands based on the 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid scaffold are derivatives of the well-characterized VHL ligand VH032 and are designed to offer favorable properties for PROTAC development.[5] Rigorous cellular evaluation is paramount to confirm that a synthesized PROTAC effectively hijacks the VHL machinery to degrade its intended target.

Diagram: The VHL-PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a VHL-recruiting PROTAC.

PROTAC_Mechanism cluster_cycle PROTAC Catalytic Cycle POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binding PROTAC VHL-based PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Recruitment Ternary->PROTAC Ternary->VHL Release PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: VHL-based PROTAC mechanism of action.

Foundational Assays: Quantifying Target Degradation

The primary measure of a PROTAC's efficacy is its ability to reduce the cellular levels of the target protein. Western blotting is the gold-standard technique for this initial assessment.

Western Blotting for DC₅₀ and Dₘₐₓ Determination

Western blotting provides a direct, semi-quantitative visualization of protein levels, allowing for the calculation of key PROTAC performance metrics: DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum percentage of degradation observed).[7][11]

Scientific Rationale: This immunoassay uses specific antibodies to detect the POI and a loading control (e.g., GAPDH, β-actin) in cell lysates. By comparing the band intensity of the POI relative to the loading control across a range of PROTAC concentrations, one can accurately quantify the extent of degradation.

Protocol 2.1: Dose-Response Western Blot [7][9][12]

  • Cell Seeding: Plate cells at a density that ensures they are in a logarithmic growth phase (typically 60-80% confluency) at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare a serial dilution of the PROTAC in fresh culture medium. A typical 8-point concentration range might be 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, and a vehicle control (e.g., 0.1% DMSO). Aspirate old media and add the PROTAC-containing media.

  • Incubation: Incubate cells for a predetermined duration. A 16-24 hour endpoint is common for initial screening to allow sufficient time for degradation to occur.

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal protein loading.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly.

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Re-probing: Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control protein.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI signal to the loading control signal for each lane. Plot the normalized POI levels against the log of the PROTAC concentration and fit a dose-response curve to determine DC₅₀ and Dₘₐₓ values.

ParameterDescriptionTypical Range
DC₅₀ Half-maximal degradation concentration. A measure of PROTAC potency.pM to µM
Dₘₐₓ Maximum observed degradation. A measure of PROTAC efficacy.50% to >95%
Hook Effect A paradoxical stabilization of the target at high PROTAC concentrations due to the formation of binary complexes instead of the productive ternary complex.Often observed at >1 µM

Table 1: Key parameters derived from dose-response degradation experiments.

High-Throughput Degradation Assays: HiBiT Lytic Assay

For screening larger numbers of compounds, traditional Western blotting can be a bottleneck. The HiBiT lytic assay offers a sensitive, plate-based, high-throughput alternative for measuring protein levels.[13][14][15]

Scientific Rationale: This assay requires a cell line where the endogenous POI has been tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.[16][17] In the presence of the LgBiT protein (added in the detection reagent), a bright luminescent signal is produced, which is directly proportional to the amount of HiBiT-tagged POI.[14][16] Degradation of the POI results in a loss of luminescence.

Protocol 2.2: HiBiT Lytic Endpoint Assay [13][15]

  • Cell Seeding: Seed HiBiT-tagged cells in a 96- or 384-well white, solid-bottom plate. Allow cells to adhere overnight.

  • PROTAC Treatment: Perform a serial dilution and treat cells as described in Protocol 2.1.

  • Incubation: Incubate for the desired time (e.g., 24 hours).

  • Lysis and Detection:

    • Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection System reagent to room temperature.

    • Add a volume of reagent equal to the volume of media in the well.

    • Place the plate on an orbital shaker for 10 minutes at room temperature to induce lysis and allow the luminescent signal to stabilize.

  • Measurement: Read luminescence on a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control wells. Plot the normalized signal against the log of the PROTAC concentration to determine DC₅₀ and Dₘₐₓ.

Mechanistic Validation: Confirming the Mode of Action

Observing target degradation is the first step. It is crucial to confirm that this degradation is occurring via the intended PROTAC mechanism: recruitment of the VHL E3 ligase and subsequent processing by the proteasome.

Scientific Rationale: This is achieved by using small molecule inhibitors of key components of the ubiquitin-proteasome system. If the PROTAC is working as intended, inhibiting the E3 ligase or the proteasome should prevent, or "rescue," the degradation of the target protein.[18][19]

Protocol 3.1: Co-treatment with Pathway Inhibitors [18][19]

  • Experimental Setup: Set up treatment conditions as you would for a standard degradation assay (Western Blot or HiBiT). Include the following key controls:

    • Vehicle Only (e.g., DMSO)

    • PROTAC Only (at a concentration near its DC₈₀-₉₀)

    • PROTAC + Proteasome Inhibitor (e.g., 1-10 µM MG132)

    • PROTAC + Neddylation Inhibitor (e.g., 0.1-1 µM MLN4924)

    • PROTAC + excess VHL ligand (e.g., 100x molar excess of a ligand like VH298)

  • Pre-treatment: For the inhibitor arms, pre-treat the cells with MG132, MLN4924, or the VHL ligand for 1-2 hours before adding the PROTAC. This ensures the respective pathways are blocked before the PROTAC is introduced.

  • PROTAC Treatment: Add the PROTAC to the designated wells (maintaining the presence of the inhibitors).

  • Incubation & Analysis: Incubate for a shorter duration, typically 4-8 hours, as prolonged proteasome inhibition can be toxic. Process the samples for analysis via Western Blot or HiBiT assay.

Treatment ConditionExpected Outcome for a VHL-PROTACRationale
PROTAC Target protein level decreasesPROTAC is active.
PROTAC + MG132 Degradation is blocked (protein level restored)Confirms degradation is proteasome-dependent.[19]
PROTAC + MLN4924 Degradation is blocked (protein level restored)Confirms dependency on a Cullin-RING E3 ligase, like VHL.[20]
PROTAC + VHL Ligand Degradation is blocked (protein level restored)Confirms PROTAC must bind VHL to function.[21]

Table 2: Expected outcomes for mechanistic validation experiments.

Diagram: Mechanistic Validation Workflow

This flowchart outlines the decision-making process for validating a PROTAC's mechanism of action.

Validation_Workflow start Start: PROTAC Shows Target Degradation pretreat_mg132 Pre-treat with Proteasome Inhibitor (e.g., MG132) start->pretreat_mg132 pretreat_mln4924 Pre-treat with Neddylation Inhibitor (e.g., MLN4924) start->pretreat_mln4924 pretreat_vhl Pre-treat with excess VHL Ligand start->pretreat_vhl add_protac1 Add PROTAC pretreat_mg132->add_protac1 check_rescue1 Is Degradation Rescued? add_protac1->check_rescue1 yes1 Yes: Proteasome- Dependent check_rescue1->yes1 Yes no1 No: Investigate Alternative Pathway (e.g., Lysosomal) check_rescue1->no1 No add_protac2 Add PROTAC pretreat_mln4924->add_protac2 check_rescue2 Is Degradation Rescued? add_protac2->check_rescue2 yes2 Yes: Cullin-RING Ligase Dependent check_rescue2->yes2 Yes no2 No: Mechanism is CRL-Independent check_rescue2->no2 No add_protac3 Add PROTAC pretreat_vhl->add_protac3 check_rescue3 Is Degradation Rescued? add_protac3->check_rescue3 yes3 Yes: VHL-Dependent check_rescue3->yes3 Yes no3 No: VHL-Independent (Off-target E3?) check_rescue3->no3 No

Caption: Workflow for confirming PROTAC mechanism of action.

Advanced Assays: Ternary Complex Formation and Functional Outcomes

While degradation is the key endpoint, understanding the upstream event of ternary complex formation and the downstream functional consequences provides a more complete picture of PROTAC activity.

Live-Cell Ternary Complex Formation: NanoBRET™ Assay

The formation of a stable ternary complex is the prerequisite for ubiquitination and degradation.[22][23] The NanoBRET™ assay allows for the direct detection and characterization of this complex in living cells.[24][]

Scientific Rationale: This proximity-based assay relies on Bioluminescence Resonance Energy Transfer (BRET).[22] One protein partner (e.g., the POI) is fused to the NanoLuc® luciferase (donor), and the other (e.g., VHL) is fused to a HaloTag® protein, which is labeled with a fluorescent acceptor.[23][24] When the PROTAC brings the two partners together, energy is transferred from the donor to the acceptor, generating a BRET signal.

Protocol 4.1: NanoBRET™ Ternary Complex Assay [22][26]

  • Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids expressing the NanoLuc-POI fusion and the HaloTag-VHL fusion. Alternatively, use CRISPR-edited cells for endogenous expression.

  • HaloTag Labeling: The day after transfection, treat cells with the HaloTag® NanoBRET® 618 Ligand and incubate for sufficient time to allow labeling.

  • Cell Seeding: Harvest and seed the labeled cells into a 96- or 384-well white plate.

  • Substrate Addition: Add the Nano-Glo® Vivazine™ Substrate to the cells.

  • PROTAC Treatment: Add the PROTAC at various concentrations. To study complex formation without the confounding factor of simultaneous degradation, it is common to pre-treat the cells with a proteasome inhibitor like MG132.[24]

  • Measurement: Read the plate on a BRET-capable plate reader, measuring both the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emission wavelengths simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected ratio against the log of the PROTAC concentration to determine the EC₅₀ for complex formation.

Assessing Downstream Functional Effects: Cell Viability Assays

If the target protein is essential for cell survival or proliferation, its degradation should lead to a measurable phenotypic outcome.[27]

Scientific Rationale: Assays like CellTiter-Glo® (CTG) measure cellular ATP levels as an indicator of metabolic activity and cell viability. A decrease in signal following PROTAC treatment suggests the degradation of the POI is having the desired anti-proliferative or cytotoxic effect.[28]

Protocol 4.2: CellTiter-Glo® Viability Assay [27][28]

  • Cell Seeding: Seed cells in a 96-well white, solid-bottom plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC.

  • Incubation: Incubate for an extended period, typically 72-120 hours, to allow for phenotypic changes to manifest.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence on a plate reader.

  • Data Analysis: Plot the normalized luminescence against the log of the PROTAC concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Troubleshooting and Final Considerations

ProblemPossible Cause(s)Suggested Solution(s)
No Degradation Observed - Poor cell permeability of PROTAC.- Low binding affinity to POI or VHL.- Unfavorable ternary complex geometry.- Target protein has a very long half-life.- Verify binary target engagement (e.g., via cellular thermal shift assay).- Perform NanoBRET™ to confirm ternary complex formation.- Extend the treatment duration (e.g., 48-72 hours).- Redesign linker length or attachment points.
"Hook Effect" at High Doses - Formation of non-productive binary complexes (POI-PROTAC or VHL-PROTAC) dominates at high concentrations, preventing ternary complex formation.- This is a common feature of PROTACs and confirms a ternary complex-dependent mechanism. Focus on the potency (DC₅₀) and efficacy (Dₘₐₓ) at lower concentrations.
Degradation is Not Rescued by MG132 - Degradation may be occurring via a proteasome-independent pathway (e.g., lysosomal degradation).- Test for rescue with lysosomal inhibitors (e.g., Bafilomycin A1).[19]
High Cell Toxicity - Off-target effects of the PROTAC.- The target protein is critical for cell viability.- Perform global proteomics to identify off-target degradation.- Compare cell viability (GI₅₀) with degradation potency (DC₅₀). A large window is desirable.

Table 3: Common troubleshooting scenarios for PROTAC cell-based assays.

References

  • Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. [Link]

  • Wikipedia. (n.d.). Proteolysis targeting chimera. [Link]

  • Robers, M. B., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology. [Link]

  • ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. [Link]

  • ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and.... [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]

  • Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. SLAS Discovery. [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. [Link]

  • Promega Connections. (2021). Directed Targeted Protein Degradation with Pre-Built HiBiT Cell Lines. [Link]

  • JoVE. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. [Link]

  • Promega Connections. (2025). A New View of Protein Degradation with HiBiT and Live Cell Imaging. [Link]

  • National Institutes of Health. (n.d.). PROTAC-Induced Proteolytic Targeting. [Link]

  • bioRxiv. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. [Link]

  • National Institutes of Health. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]

  • American Chemical Society. (2020). Targeted Degradation of Oncogenic KRAS G12C by VHL-Recruiting PROTACs. [Link]

  • National Institutes of Health. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. [Link]

  • National Institutes of Health. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]

  • National Institutes of Health. (n.d.). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. [Link]

  • Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. [Link]

  • National Institutes of Health. (n.d.). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. [Link]

  • bioRxiv. (2024). Functional characterization of pathway inhibitors for the ubiquitin-proteasome system (UPS) as tool compounds for CRBN. [Link]

  • National Institutes of Health. (n.d.). PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. [Link]

  • ResearchGate. (n.d.). The neddylation inhibitor MLN4924 and proteasome inhibitor MG132.... [Link]

  • American Chemical Society. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]

  • National Institutes of Health. (n.d.). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. [Link]

Sources

Method

Application Notes and Protocols: Linker Strategies for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid-based PROTACs

Introduction: Expanding the Chemical Toolbox for VHL-Recruiting PROTACs Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Toolbox for VHL-Recruiting PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three key components: a ligand for the POI, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The von Hippel-Lindau (VHL) E3 ligase is among the most successfully exploited ligases in PROTAC design, owing to its widespread tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[3][4]

Historically, the development of VHL-recruiting PROTACs has been dominated by ligands based on a (2S,4R)-4-hydroxyproline (Hyp) scaffold, which masterfully mimics the endogenous substrate, hypoxia-inducible factor 1-alpha (HIF-1α).[4][5] While highly effective, the exploration of novel, non-peptidic VHL ligands is crucial for expanding the chemical space and developing degraders with unique pharmacological profiles. This guide introduces a rational design approach for utilizing 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid as a novel, hypothetical scaffold for VHL recruitment and provides a comprehensive overview of linker strategies and detailed protocols for the synthesis and evaluation of the resulting PROTACs.

Rational Design: 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid as a Putative VHL Ligand

The foundation of successful VHL-based PROTACs lies in the ligand's ability to recapitulate the key protein-protein interactions of HIF-1α within the VHL binding pocket. The canonical Hyp-based ligands achieve this through a network of critical hydrogen bonds. We propose that the 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid scaffold could serve as a bioisosteric replacement for the traditional Hyp core, presenting its own functional groups to engage with key residues in the VHL pocket.

Hypothetical Binding Mode and Key Interactions:

  • 4-Hydroxy Group: This group is positioned to mimic the crucial hydroxyl group of hydroxyproline, potentially forming hydrogen bonds with the side chains of Ser111 and His115 in the VHL pocket.[4]

  • 2-Carboxylic Acid: The carboxylate can act as a hydrogen bond acceptor, potentially interacting with the phenolic hydroxyl of Tyr98, an interaction critical for the binding of canonical VHL ligands.[4]

  • Quinoline Nitrogen: The nitrogen atom in the quinoline ring system could engage in a hydrogen bond with a conserved water molecule or other residues in the binding site.

  • 8-Fluoro Group: The fluorine atom can modulate the electronic properties of the aromatic system and may form favorable non-covalent interactions, such as with the carbonyl of His110, potentially enhancing binding affinity.[6]

cluster_VHL VHL Binding Pocket cluster_Ligand 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid Tyr98 Tyr98 Ser111 Ser111 His115 His115 His110 His110 Ligand 4-OH Quinoline Core 2-COOH 8-F Ligand:f2->Tyr98 H-Bond Ligand:f0->Ser111 H-Bond Ligand:f0->His115 H-Bond Ligand:f3->His110 F-Interaction

Caption: Plausible linker attachment points on the quinoline scaffold.

  • Positions 5, 6, and 7: These positions on the benzo portion of the quinoline ring are predicted to be solvent-exposed and are chemically accessible for functionalization, making them primary candidates for linker attachment.

  • Position 3: While potentially solvent-exposed, functionalization at this position would require specific synthetic routes and would need to be carefully evaluated to avoid steric hindrance with the VHL protein.

Common Linker Classes and Their Properties

The choice of linker chemistry allows for the fine-tuning of a PROTAC's properties. The most common classes include polyethylene glycol (PEG) linkers and alkyl chains. More rigid linkers are also increasingly used to control the conformation of the PROTAC.

Linker TypeCompositionKey CharacteristicsImpact on PROTAC Properties
PEG Linkers Repeating ethylene glycol unitsHydrophilic, flexible, variable lengthImproves solubility; may enhance cell permeability; flexibility can aid ternary complex formation. [7]
Alkyl Chains Saturated or unsaturated hydrocarbon chainsHydrophobic, flexible, variable lengthIncreases lipophilicity; simple to synthesize; flexibility allows conformational sampling. [7]
Rigid Linkers Contain cyclic structures (e.g., piperazine, phenyl)Conformationally constrainedReduces flexibility, which can pre-organize the PROTAC for optimal ternary complex formation but may also introduce strain. Can improve metabolic stability. [8]
Workflow for Linker Selection and Optimization

A systematic approach is required to identify the optimal linker for a given POI-VHL pair.

Start Synthesize Quinoline-VHL Ligand with an Attachment Handle (e.g., -NH2 or -COOH at C5/C6/C7) Synthesize Synthesize a Library of PROTACs with Varied Linkers (PEG, Alkyl; Short, Medium, Long) Start->Synthesize Screen Screen for Protein Degradation (e.g., Western Blot) Synthesize->Screen Select Select Linkers Showing Degradation Activity Screen->Select Optimize Optimize Linker Length and Composition Select->Optimize Characterize In-depth Characterization (DC50, Dmax, Ternary Complex Formation) Optimize->Characterize Final Lead PROTAC Candidate Characterize->Final

Caption: A generalized workflow for linker optimization.

Protocols

Protocol 1: Synthesis of a Quinoline-Based PROTAC via Amide Coupling

This protocol describes a general method for coupling a POI ligand containing a carboxylic acid to our proposed VHL ligand, which has been functionalized with a terminal amine on the linker.

Materials:

  • Quinoline-VHL ligand with a terminal amine linker (e.g., 5-(amino-PEG3)-8-Fluoro-4-hydroxyquinoline-2-carboxylic acid)

  • POI ligand with a terminal carboxylic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase preparative HPLC system

  • Lyophilizer

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve the POI ligand (1.0 eq) and the quinoline-VHL ligand-linker (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.

  • Work-up: Once the reaction is complete, dilute the mixture with water and acidify with a small amount of trifluoroacetic acid (TFA).

  • Purification: Purify the crude product by reverse-phase preparative HPLC using a suitable gradient of acetonitrile in water (with 0.1% TFA).

  • Isolation: Collect the fractions containing the pure PROTAC and lyophilize to obtain the final product as a solid.

  • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H NMR.

Protocol 2: Western Blot for Assessing Protein Degradation

This protocol details the steps to determine if the synthesized PROTAC can induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC and a negative control (e.g., a molecule with a non-binding VHL ligand)

  • Cell culture medium and supplements

  • DMSO

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC and the negative control in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add RIPA lysis buffer to each well, incubate on ice for 15 minutes, and then scrape the cells.

  • Lysate Preparation: Transfer the lysates to microcentrifuge tubes and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein per lane and run the SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the primary antibody for the loading control and its corresponding secondary antibody.

  • Detection and Analysis: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control to determine the percentage of protein degradation.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Analysis

ITC is a powerful technique to measure the thermodynamic parameters of binding, confirming binary (PROTAC-POI, PROTAC-VHL) and ternary (POI-PROTAC-VHL) complex formation.

Materials:

  • Isothermal Titration Calorimeter

  • Purified POI protein

  • Purified VHL/Elongin B/Elongin C (VBC) complex

  • Synthesized PROTAC

  • ITC buffer (e.g., PBS or HEPES, pH 7.4), degassed

  • Syringe and sample cell for ITC instrument

Procedure:

  • Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same ITC buffer to minimize buffer mismatch effects. Degas all solutions thoroughly before use.

  • Binary Binding (PROTAC-VHL):

    • Fill the ITC sample cell with the VBC complex (e.g., 20 µM).

    • Fill the injection syringe with the PROTAC (e.g., 200 µM).

    • Perform the titration experiment, injecting small aliquots of the PROTAC into the VBC solution and measuring the heat change after each injection.

  • Binary Binding (PROTAC-POI):

    • Fill the ITC sample cell with the POI (e.g., 20 µM).

    • Fill the injection syringe with the PROTAC (e.g., 200 µM).

    • Perform the titration experiment as described above.

  • Ternary Complex Formation:

    • To measure the affinity of the POI to the pre-formed VBC-PROTAC complex, fill the sample cell with a solution containing both the VBC complex and the PROTAC (e.g., 20 µM VBC and 25 µM PROTAC).

    • Fill the injection syringe with the POI (e.g., 200 µM).

    • Perform the titration experiment.

  • Data Analysis: Analyze the resulting thermograms using the instrument's software to fit the data to a suitable binding model (e.g., one-site binding). This will determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction. A successful PROTAC should demonstrate binding to both individual proteins and facilitate the formation of a ternary complex.

Conclusion

The rational design of PROTACs is a multifactorial challenge where the E3 ligase ligand and the linker play pivotal roles. While the hydroxyproline-based VHL ligands are well-established, the exploration of novel scaffolds like 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid holds significant promise for developing a new generation of protein degraders with differentiated properties. This guide provides a foundational framework, from the principles of rational design to detailed experimental protocols, to empower researchers in the synthesis and evaluation of these novel PROTACs. The systematic optimization of linker composition, length, and attachment point will be critical to unlocking the full therapeutic potential of this exciting new chemical space.

References

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7249-7300. [Link]

  • Ciulli, A. (2022). Review on VHL ligands. Ciulli Laboratory - University of Dundee. [Link]

  • Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9299–9313. [Link]

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
  • Soares, P., et al. (2021). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 31(12), 1059-1077. [Link]

  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(15), 7945–7968. [Link]

  • Jiang, Y., et al. (2023). Chemical structures of VHL ligands and their binding affinities to VHL protein and the design and optimization of AR PROTACs. ResearchGate. [Link]

  • An, S., & Fu, L. (2022). An overview of PROTACs: a promising drug discovery paradigm. Acta Pharmaceutica Sinica B, 12(12), 4346-4374. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203. [Link]

  • Gechijian, L. N., et al. (2021). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ChemMedChem, 16(23), 3634-3642. [Link]

  • Abid, M., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 265, 116041. [Link]

  • Khan, S., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 63(13), 6605–6631. [Link]

  • Vang, A., et al. (2015). Thioamide substitution to probe the hydroxyproline recognition of VHL ligands. Bioorganic & Medicinal Chemistry Letters, 25(17), 3537-3541. [Link]

  • Chen, W., et al. (2004). Linker-modified quinoline derivatives targeting HIV-1 integrase: synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters, 14(10), 2473-2476. [Link]

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Application

Application Notes &amp; Protocols: 8-Hydroxyquinoline Derivatives as High-Affinity Chelating Agents

Abstract: 8-Hydroxyquinoline (8-HQ) and its derivatives represent a cornerstone class of chelating agents, pivotal to advancements in therapeutics, analytical chemistry, and material science.[1][2][3][4][5] This guide pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 8-Hydroxyquinoline (8-HQ) and its derivatives represent a cornerstone class of chelating agents, pivotal to advancements in therapeutics, analytical chemistry, and material science.[1][2][3][4][5] This guide provides an in-depth exploration of the mechanisms, applications, and experimental protocols associated with 8-HQ derivatives. We will delve into their role in modulating metal dyshomeostasis in neurodegenerative diseases, their application as anticancer agents, and their utility as fluorescent sensors for metal ion detection.[1][2][5][6] Detailed, field-tested protocols are provided for researchers, scientists, and drug development professionals to facilitate the practical application of these versatile compounds.

Foundational Principles of 8-Hydroxyquinoline Chelation

8-Hydroxyquinoline is a bicyclic aromatic organic compound consisting of a pyridine ring fused to a benzene ring, with a hydroxyl group at the C8 position.[3][4] This specific arrangement of the phenolic hydroxyl group and the pyridine nitrogen atom creates a powerful bidentate chelation site. It is this structural feature that allows 8-HQ to be the only one of its seven isomers capable of forming stable five-membered ring complexes with a wide array of divalent and trivalent metal ions.[1][5][7]

The chelation process involves the displacement of the hydroxyl proton and the coordination of both the resulting phenoxide oxygen and the pyridine nitrogen to a central metal ion.[4] This binding event dramatically alters the physicochemical properties of the 8-HQ molecule, leading to changes in solubility, redox potential, and, most notably, fluorescence—a property that is extensively exploited in analytical sensing.[3] The lipophilic nature of the 8-HQ scaffold further enables it to traverse biological membranes, a critical feature for its therapeutic applications.[1]

HQ 8-Hydroxyquinoline (8-HQ) Pyridine N Hydroxyl O Complex Stable Chelate Complex (8-HQ)n-M N→M Bond O-M Bond HQ:n->Complex:p1 Coordination HQ:o->Complex:p2 Coordination Metal Metal Ion (M²⁺/M³⁺) Metal->Complex Binding

Caption: Chelation mechanism of 8-Hydroxyquinoline with a metal ion.

Therapeutic Applications in Neurodegenerative Disorders

A growing body of evidence implicates the dysregulation of metal ion homeostasis—particularly of copper, zinc, and iron—in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][6][8] These metal ions can promote the aggregation of amyloid-β (Aβ) peptides and contribute to oxidative stress.[8][9] 8-HQ derivatives, such as Clioquinol (CQ) and PBT2, have emerged as promising therapeutic agents that can cross the blood-brain barrier, chelate excess metal ions, and thereby inhibit Aβ aggregation and reduce oxidative damage.[4][8][10][11]

Mechanism of Action: Clioquinol and PBT2 act as metal-protein attenuating compounds (MPACs).[12] Rather than simply removing metals, they act as ionophores, redistributing metal ions from pathological sinks (like Aβ plaques) back into cells, where they can be utilized by essential enzymes.[5][11][13] This action not only disaggregates amyloid plaques but also restores synaptic function.[8][13][14] Clinical trials have shown that PBT2 can improve cognitive function in Alzheimer's patients.[12][13][15]

cluster_Extracellular Extracellular Space cluster_Membrane Blood-Brain Barrier / Cell Membrane cluster_Intracellular Intracellular Space (Neuron) Metal Excess Cu²⁺, Zn²⁺ Plaque Aβ Plaque (Toxic Aggregates) Metal->Plaque Promotes Aggregation Abeta Amyloid-β (Aβ) Monomers Abeta->Plaque PBT2_ext PBT2 / CQ (Lipophilic) Plaque->PBT2_ext Disaggregates PBT2_ext->Metal Chelates PBT2_int PBT2 / CQ PBT2_ext->PBT2_int Crosses Membrane Metal_int Redistributed Cu²⁺, Zn²⁺ PBT2_int->Metal_int Releases Ion Neuroprotection Neuroprotection & Restored Synaptic Function Metal_int->Neuroprotection Promotes

Caption: Mechanism of 8-HQ derivatives in neurodegeneration.

Protocol 1: In Vitro Aβ Aggregation Inhibition Assay

This protocol uses Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, to monitor Aβ aggregation.

Materials:

  • Aβ(1-42) peptide (lyophilized)

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Thioflavin T (ThT)

  • 8-HQ derivative stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)

Methodology:

  • Aβ Peptide Preparation: a. Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL. b. Aliquot and evaporate the HFIP under a gentle stream of nitrogen or in a speed vacuum. Store the resulting peptide film at -80°C. c. Immediately before use, dissolve the peptide film in DMSO to create a 2 mM stock solution.

  • Assay Setup: a. Prepare working solutions of the 8-HQ derivative by diluting the stock solution in Assay Buffer to desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO in Assay Buffer). b. In each well of the 96-well plate, add:

    • 10 µL of 200 µM ThT solution (in Assay Buffer).
    • 170 µL of the 8-HQ derivative working solution or vehicle control.
    • 20 µL of 200 µM Aβ(1-42) solution (prepared by diluting the 2 mM DMSO stock into Assay Buffer). This yields a final Aβ concentration of 20 µM.
  • Incubation and Measurement: a. Seal the plate to prevent evaporation. b. Incubate at 37°C with gentle, intermittent shaking. c. Measure fluorescence intensity at regular intervals (e.g., every 30 minutes) for 24-48 hours.

  • Data Analysis: a. Plot fluorescence intensity versus time for each concentration. b. Determine the percentage inhibition at the plateau phase relative to the vehicle control. c. Calculate the IC₅₀ value (the concentration of the derivative that causes 50% inhibition of Aβ aggregation).

Anticancer Applications

The anticancer properties of 8-HQ derivatives are primarily linked to their ability to chelate metal ions essential for cancer cell proliferation, such as copper and iron.[5][6][7] By sequestering these metals, the compounds can induce oxidative stress, inhibit critical enzymes like ribonucleotide reductase, and disrupt signaling pathways, ultimately leading to apoptosis and cell cycle arrest.[5][16][17][18] Clioquinol, for instance, has demonstrated anti-proliferative and anti-angiogenic activity in various cancer models, including prostate and breast cancer.[5][7]

Data Presentation: Comparative Cytotoxicity

The following table summarizes representative half-maximal inhibitory concentration (IC₅₀) values for 8-HQ derivatives compared to standard chemotherapeutic agents.

Compound/DrugCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25[19]
YLN1 (Pt-8HQ complex)MDA-MB-231 (Breast)5.49[16]
YLN2 (Pt-8HQ complex)MDA-MB-231 (Breast)7.09[16]
CisplatinMDA-MB-231 (Breast)~10-20[17]
DoxorubicinHep3B (Liver)~0.5-2[17]

Note: IC₅₀ values can vary significantly based on experimental conditions and specific cell line subclones.

Protocol 2: Cell Viability Assessment via MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 8-HQ derivative stock solution (in sterile DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear cell culture plate

  • Spectrophotometer (absorbance at 570 nm)

Methodology:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the 8-HQ derivative in complete medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. b. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or vehicle control). c. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: a. Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. b. Mix gently on an orbital shaker for 15 minutes. c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). b. Plot the percentage of cell viability versus the log of the compound concentration. c. Use a non-linear regression analysis to determine the IC₅₀ value.

Analytical Chemistry and Fluorescent Sensing

8-HQ derivatives are widely used as fluorescent chemosensors for the detection of metal ions.[2][3][20][21] The free 8-HQ ligand is often weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) process.[3][22] Upon chelation with a metal ion, this ESIPT pathway is blocked, and the molecule becomes more rigid, leading to a significant enhancement in fluorescence emission (a "turn-on" response).[3][22] This property allows for the highly sensitive and selective detection of ions like Zn²⁺, Al³⁺, and Cd²⁺.[20][21][23]

start Start prep_sensor Prepare 8-HQ Sensor Solution start->prep_sensor prep_metal Prepare Metal Ion Sample start->prep_metal mix Mix Sensor and Sample prep_sensor->mix prep_metal->mix incubate Incubate for Complex Formation mix->incubate measure Measure Fluorescence (Ex/Em Scan) incubate->measure analyze Analyze Data: Intensity vs. Concentration measure->analyze end End analyze->end

Caption: Workflow for fluorescent metal ion sensing.

Protocol 3: Fluorometric Determination of Zn²⁺

This protocol outlines a general procedure for quantifying zinc ions using a custom or commercially available 8-HQ-based fluorescent probe.

Materials:

  • 8-HQ derivative fluorescent probe

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • ZnCl₂ standard stock solution (1 M)

  • Quartz cuvette or 96-well black microplate

  • Spectrofluorometer

Methodology:

  • Instrument Setup: a. Turn on the spectrofluorometer and allow the lamp to warm up. b. Determine the optimal excitation (λex) and emission (λem) wavelengths by scanning the probe in the presence of excess Zn²⁺.

  • Probe and Standard Preparation: a. Prepare a working solution of the 8-HQ probe (e.g., 10 µM) in the buffer. b. Prepare a series of Zn²⁺ standard solutions by diluting the stock solution in the buffer to final concentrations ranging from nanomolar to micromolar levels.

  • Measurement: a. To a cuvette, add 2 mL of the probe working solution. b. Place the cuvette in the spectrofluorometer and record the initial fluorescence (blank). c. Add small aliquots of the Zn²⁺ standard solutions sequentially to the cuvette, mixing gently after each addition. d. Record the fluorescence intensity at the predetermined λem after each addition, allowing the signal to stabilize.

  • Data Analysis: a. Correct the fluorescence readings for dilution. b. Plot the change in fluorescence intensity (ΔF = F - F₀) against the concentration of Zn²⁺. c. Generate a calibration curve. The linear portion of this curve can be used to determine the concentration of Zn²⁺ in unknown samples. d. The limit of detection (LOD) can be calculated (e.g., LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve).

Synthesis and Characterization

The 8-HQ scaffold is amenable to various synthetic modifications, typically through electrophilic substitution at the C5 and C7 positions or by modifying the C2 position.[3][4][24] Common synthetic routes include the Skraup synthesis or Friedländer annulation to form the core quinoline ring system.[4]

Protocol 4: General Synthesis of an 8-Alkoxy-2-methylquinoline

This protocol is adapted from a general procedure for O-alkylation of 8-hydroxy-2-methylquinoline.[24]

Materials:

  • 8-Hydroxy-2-methylquinoline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., benzyl bromide)

  • Ethyl acetate, Hexane, Chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Methodology:

  • Reaction Setup: a. To a round-bottom flask, add 8-hydroxy-2-methylquinoline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF. b. Stir the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: a. Add the desired alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction and Monitoring: a. Heat the reaction mixture to 60-80°C and stir for 4-12 hours. b. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: a. Cool the reaction mixture to room temperature and pour it into cold water. b. Extract the aqueous mixture with ethyl acetate or chloroform (3x). c. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Characterization: a. Purify the crude product using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient). b. Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.

References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2021). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1157–1178. [Link]

  • Dovepress. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

  • Kaur, N., & Kumar, V. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4874. [Link]

  • Kumar, M., Kumar, N., Bhalla, V., & Kumar, V. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(11), 1278-1304. [Link]

  • Journal of the Korean Chemical Society. (n.d.). 8-Hydroxyquinoline Ligands as Fluorescent Chemosensors for Zinc and Cadmium Ions. J-Stage. [Link]

  • SciSpace. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. SciSpace. [Link]

  • CORE. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. CORE. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Royal Society of Chemistry. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Taylor & Francis Online. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]

  • Musilek, K., Holas, O., Kucera, T., Dohnal, V., Opletalova, V., & Gunn-Moore, F. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Communications Biology, 5(1), 1-16. [Link]

  • White, A. R., Du, T., Laughton, K. M., Volitakis, I., Sharples, R. A., Xilinas, M. E., ... & Cherny, R. A. (2011). The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity. Journal of neurochemistry, 119(1), 220-230. [Link]

  • ResearchGate. (n.d.). Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

  • ResearchGate. (n.d.). PBT2 Rapidly Improves Cognition in Alzheimer's Disease: Additional Phase II Analyses. ResearchGate. [Link]

  • Wang, J., Liu, Y., Zhang, C., Liu, C., & Wang, Y. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn (II) Detection and Aggregation-Induced Emission of the Zn (II) Complex. ACS omega, 7(20), 17359-17368. [Link]

  • Trepanier, C. H., Xie, H., Smethurst, C., & Duennwald, M. L. (2014). Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity. Proceedings of the National Academy of Sciences, 111(11), 4241-4246. [Link]

  • Clinician.com. (n.d.). PBT2 for the Treatment of Alzheimer's Disease. Clinician.com. [Link]

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Bioorganic & medicinal chemistry letters, 23(1), 74-78. [Link]

  • Bentham Science. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Bentham Science. [Link]

  • Royal Society of Chemistry. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Royal Society of Chemistry. [Link]

  • Bentham Science. (n.d.). Biological Evaluation of 8-Hydroxyquinolines as Multi-Target Directed Ligands for Treating Alzheimer's Disease. Bentham Science. [Link]

  • MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]

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Method

Application Notes and Protocols for Fluorescent Sensing with 8-Hydroxyquinoline Derivatives

Introduction: The Unique Photophysics of 8-Hydroxyquinoline 8-Hydroxyquinoline (8-HQ), a bicyclic organic compound, serves as a foundational scaffold for a versatile class of fluorescent probes.[1][2] Comprising a phenol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Photophysics of 8-Hydroxyquinoline

8-Hydroxyquinoline (8-HQ), a bicyclic organic compound, serves as a foundational scaffold for a versatile class of fluorescent probes.[1][2] Comprising a phenol ring fused to a pyridine ring, its structure possesses intrinsic properties ideal for chemosensing.[1][3] In its native state, 8-HQ is weakly fluorescent. This phenomenon is primarily attributed to an efficient quenching pathway known as Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the pyridine nitrogen in the excited state.[4][5] This process provides a non-radiative decay channel, significantly diminishing fluorescence emission.

The true potential of 8-HQ as a fluorophore is unlocked upon interaction with analytes, particularly metal ions.[6] When 8-HQ chelates with a metal ion, the hydroxyl proton is displaced, thereby inhibiting the ESIPT process.[7][8] This blockage of the non-radiative decay pathway, coupled with an increase in molecular rigidity, leads to a dramatic enhancement of fluorescence intensity.[2][4] This "turn-on" sensing mechanism, known as Chelation-Enhanced Fluorescence (CHEF), is the cornerstone of most 8-HQ-based fluorescent probes.[4] By synthetically modifying the 8-HQ core, researchers can fine-tune the probe's selectivity, sensitivity, and photophysical properties for a vast array of applications, from detecting trace metal ions in environmental samples to imaging dynamic processes within living cells.[1][2][4][9]

Core Sensing Mechanisms: A Deeper Look

Understanding the underlying photophysical principles is critical for designing experiments and interpreting results. The fluorescence behavior of 8-HQ sensors is predominantly governed by two key mechanisms.

Chelation-Enhanced Fluorescence (CHEF)

The CHEF effect is the most common mechanism for 8-HQ sensors targeting metal ions. In the unbound state, the 8-HQ derivative (ligand) has low fluorescence quantum yield due to intramolecular rotations and vibrations that dissipate energy non-radiatively. Upon binding a metal ion, a stable, often five-membered, chelate ring forms.[7] This complexation imparts significant structural rigidity, which restricts these non-radiative decay pathways. The result is a pronounced increase in fluorescence emission, providing a "turn-on" signal that is directly proportional to the analyte concentration.

CHEF_Mechanism cluster_complex Free_Ligand Free 8-HQ Derivative (Low Fluorescence) Analyte Metal Ion (e.g., Zn²⁺) Free_Ligand->Analyte Chelation Complex Rigid Metal-Ligand Complex (High Fluorescence) Free_Ligand->Complex Binding Event NonRadiative Non-Radiative Decay (Vibrations, Rotations) Free_Ligand->NonRadiative Energy Loss Analyte->Complex Binding Event Emission Photon Emission (hν') Complex->Emission Fluorescence 'Turn-On' Excitation Photon Excitation (hν) Excitation->Free_Ligand Excites Ligand Excitation->Complex Excites Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) Workflow.

Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a photophysical process that quenches the fluorescence of the native 8-HQ molecule.[7] A strong intramolecular hydrogen bond between the 8-hydroxyl group and the quinoline nitrogen facilitates an ultrafast proton transfer upon photoexcitation, creating a transient keto-tautomer.[6][7][8] This process is a highly efficient non-radiative de-excitation pathway. When a metal ion coordinates to the 8-HQ scaffold, it displaces the hydroxyl proton, effectively breaking the hydrogen bond and preventing the ESIPT process from occurring.[8] By blocking this quenching pathway, the excited state is forced to decay radiatively, resulting in a significant "turn-on" fluorescent signal.

ESIPT_Inhibition cluster_0 Scenario 1: Free 8-HQ cluster_1 Scenario 2: 8-HQ + Metal Ion Free_HQ Ground State (Enol) O-H···N Excited_HQ Excited State (Enol) (Brief) Free_HQ->Excited_HQ Keto_Tautomer Excited State (Keto) (ESIPT Product) Excited_HQ->Keto_Tautomer Ultrafast ESIPT Quenched Fluorescence Quenched (Non-Radiative Decay) Keto_Tautomer->Quenched Chelated_HQ Ground State Complex O-M···N Excited_Chelate Excited State Complex* Chelated_HQ->Excited_Chelate Fluorescence Strong Fluorescence (Radiative Decay) Excited_Chelate->Fluorescence ESIPT Blocked

Caption: Mechanism of ESIPT Inhibition by Metal Chelation.

Applications in Fluorescent Sensing

The tunability of the 8-HQ scaffold has led to the development of probes for a wide range of analytes. Synthetic modifications allow for the optimization of selectivity, sensitivity, and cellular localization.

Sensing of Metal Ions

This remains the most prominent application of 8-HQ derivatives.[1][10] Their ability to form stable, fluorescent complexes makes them invaluable tools for detecting biologically and environmentally significant metal ions.

  • Zinc (Zn²⁺): As the second most abundant transition metal in the human body, Zn²⁺ plays critical roles in neurotransmission and enzyme function.[4][11] Dysregulation is linked to neurodegenerative diseases like Alzheimer's.[7] 8-HQ derivatives have been developed for the sensitive and selective detection of Zn²⁺ in biological systems.[7][11]

  • Aluminum (Al³⁺): 8-HQ itself can be used to detect Al³⁺ with high sensitivity, with reported detection limits below 10⁻⁷ M.[1]

  • Mercury (Hg²⁺): Due to its high toxicity, detecting Hg²⁺ is crucial for environmental monitoring. Rhodamine-based 8-HQ probes have been designed for the highly selective "off-on" detection of Hg²⁺, achieving detection limits in the nanomolar range (e.g., 9.67 x 10⁻⁸ M) and have been successfully applied in live-cell imaging.[12][13][14]

  • Iron (Fe²⁺/Fe³⁺): Iron is essential for processes like oxygen transport, but an imbalance can lead to oxidative stress.[15] Novel 8-HQ derivatives have been synthesized for the colorimetric and fluorescent sensing of iron ions.[15]

8-HQ Derivative Type Target Ion Typical Response Detection Limit (LOD) Key Feature Reference
Schiff-base (HL)Zn²⁺Orange Fluorescence Turn-OnNot specifiedAIE properties enhance signal in aqueous media[7][8]
Rhodamine Conjugate (RHOQ)Hg²⁺550-fold Fluorescence Enhancement9.67 × 10⁻⁸ MHigh selectivity and cell permeability[12][13]
8-HQ (unmodified)Al³⁺Fluorescence Turn-On< 10⁻⁷ MSimple, effective for environmental samples[1]
5-Chloromethyl-8-HQFe²⁺Colorimetric ChangeNot specifiedSimple colorimetric detection[15]
pH Sensing

The protonation/deprotonation of the pyridine nitrogen and hydroxyl group makes the 8-HQ scaffold inherently sensitive to pH changes.[16] In acidic conditions, protonation of the quinoline nitrogen can alter the electronic properties and lead to a shift in the emission spectrum, enabling ratiometric pH sensing.[16] Functionalizing covalent organic frameworks (COFs) with 8-HQ has created dual-mode sensors that exhibit both colorimetric and fluorescent responses to pH changes, with a linear response in the pH range of 1 to 5.[17]

Sensing of Reactive Oxygen Species (ROS)

ROS, such as superoxide (O₂⁻), play dual roles in cell signaling and oxidative stress.[18] Imbalances are implicated in numerous diseases.[19] 8-HQ derivatives have been designed to react specifically with certain ROS. For instance, organoselenium-based quinoline probes have been developed for the selective "turn-on" detection of superoxide with detection limits as low as 37 nM.[18] The mechanism often involves the ROS-mediated cleavage of a specific chemical bond, which liberates the highly fluorescent 8-HQ core.

Application Protocols

The following protocols provide a generalized framework. Researchers must optimize concentrations, incubation times, and buffer systems for their specific probe and experimental setup.

Protocol 1: Synthesis of a Generic 8-HQ Schiff Base Sensor

This protocol describes the synthesis of a fluorescent probe via the condensation reaction between 8-hydroxyquinoline-2-carbaldehyde and a primary amine, a common strategy for creating novel sensors.[4][8]

Rationale: The Schiff base reaction forms an imine linkage (-CH=N-), which can act as part of the chelating site and a π-conjugated system. The choice of the primary amine allows for the introduction of different functional groups to tune solubility, selectivity, and cellular targeting.

Materials:

  • 8-Hydroxyquinoline-2-carbaldehyde (1 equivalent)

  • Selected primary amine (e.g., 4-(1,2,2-triphenylethenyl)benzenamine) (1 equivalent)[8]

  • Toluene or absolute ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 8-hydroxyquinoline-2-carbaldehyde (0.20 mmol) in a minimal amount of anhydrous toluene (1 mL).[8]

  • Addition of Amine: To this solution, add the primary amine (0.20 mmol), also dissolved in a minimal amount of toluene (1 mL).[8]

  • Reaction: Stir the mixture under an inert atmosphere and heat to reflux (approx. 105 °C) for 4 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, cool the flask to room temperature. The product will often crystallize directly from the solution upon slow evaporation over 1-2 days.[8]

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) or column chromatography.

  • Characterization: Confirm the structure of the synthesized probe (e.g., HL) using ¹H NMR, ¹³C NMR, and mass spectrometry.[18]

Protocol 2: General Procedure for Metal Ion Detection in Solution

This protocol outlines a fluorescence titration experiment to determine the sensitivity and binding stoichiometry of a synthesized 8-HQ probe for a target metal ion.

Rationale: By systematically adding a metal ion solution to the probe solution and measuring the fluorescence response, one can determine the probe's detection limit, binding constant, and the stoichiometry of the complex (e.g., 1:1, 1:2, or 2:1). This is essential for validating the probe's performance.

Materials & Equipment:

  • Synthesized 8-HQ probe (e.g., HL) stock solution (e.g., 1 mM in DMSO or THF)

  • Target metal ion salt stock solution (e.g., 10 mM ZnCl₂ in deionized water)

  • Appropriate buffer solution (e.g., 20 mM HEPES, pH 7.4)[8]

  • Solvent for final mixture (e.g., THF/H₂O mixture)[7]

  • Fluorometer with cuvettes

  • Micropipettes

Procedure:

  • Probe Preparation: Prepare a solution of the 8-HQ probe at a fixed concentration (e.g., 10-20 µM) in the chosen solvent/buffer system (e.g., THF/H₂O, 3:7, v/v, with 20 mM HEPES, pH 7.4).[7][8]

  • Initial Measurement: Record the fluorescence emission spectrum of the probe solution alone. This is the "zero" or baseline reading. Excite the probe at its absorption maximum.

  • Titration: Add small, incremental amounts of the metal ion stock solution (e.g., 0.2, 0.4, 0.6... equivalents) to the cuvette containing the probe solution.

  • Measurement: After each addition, gently mix the solution, allow it to equilibrate for a minute, and record the full fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • Detection Limit (LOD): Calculate the LOD using the formula LOD = 3σ/K, where σ is the standard deviation of the blank measurement and K is the slope of the linear portion of the titration curve.[12]

    • Binding Stoichiometry: Use a Job's plot to determine the metal-to-ligand binding ratio.[7]

    • Binding Constant (K): For a 2:1 (Ligand:Metal) complex, the binding constant can be calculated using specialized equations based on the titration data.[7][8]

  • Selectivity Test: Repeat the experiment by adding other potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺) at high concentrations to the probe solution to ensure the response is specific to the target ion.[7][8]

Sensing_Workflow A Prepare Probe Solution (Fixed Concentration in Buffer) B Measure Baseline Fluorescence (Probe Only) A->B H Perform Selectivity Test (with Interfering Ions) A->H C Add Metal Ion Aliquot (Incremental Amounts) B->C D Equilibrate & Measure Fluorescence C->D E Repeat C & D for Titration Curve D->E E->C Loop F Data Analysis E->F G Determine: - Detection Limit (LOD) - Binding Constant (K) - Stoichiometry (Job's Plot) F->G

Caption: Experimental Workflow for Metal Ion Sensing.

Protocol 3: Live-Cell Imaging with an 8-HQ Probe

This protocol provides a general method for using a cell-permeable 8-HQ probe to visualize a target analyte (e.g., Hg²⁺) in living cells.

Rationale: Bioimaging allows for the spatio-temporal tracking of analytes in their native biological context. Success requires a probe that is cell-permeable, has low cytotoxicity, and exhibits a robust fluorescent response within the complex cellular environment.

Materials & Equipment:

  • HeLa cells or other suitable cell line

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

  • Cell culture dishes or chambered coverglass

  • 8-HQ probe stock solution (e.g., 1 mM in DMSO)

  • Analyte solution (e.g., 1 mM HgCl₂ in water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets

  • Incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Culture: Plate cells on chambered coverglass and grow them in an incubator until they reach 60-70% confluency.

  • Probe Loading:

    • Wash the cells twice with warm PBS.

    • Prepare a loading solution by diluting the probe stock solution in serum-free medium to a final concentration (e.g., 5-10 µM).

    • Incubate the cells with the probe loading solution for 15-30 minutes at 37 °C.

  • Washing: Wash the cells three times with warm PBS to remove any excess, non-internalized probe.

  • Baseline Imaging: Add fresh PBS or medium to the cells and acquire a baseline fluorescence image using the microscope. This shows the fluorescence of the probe within the cells before exposure to the target analyte.

  • Analyte Treatment:

    • Add the analyte solution to the cells at the desired final concentration (e.g., 20 µM Hg²⁺).

    • Incubate for a specified time (e.g., 30 minutes) at 37 °C.

  • Final Imaging: Acquire a final fluorescence image of the same field of view to observe the change in fluorescence intensity after analyte exposure.[13]

  • Cytotoxicity Control (Crucial): Perform a standard cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic concentration range for the probe.[4] This ensures that the observed fluorescence changes are due to analyte detection and not a result of cellular stress or death induced by the probe itself.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 8-Hydroxyquinoline-2-carbaldehyde in Bioimaging and Cell Staining.
  • Lin, C.-H., et al. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. CORE.
  • (n.d.). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. [Source not available].
  • Wang, D., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
  • Kwon, O.-H., & Kwak, S. K. (n.d.). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. RSC Publishing.
  • Wang, D., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega.
  • (2025). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. ResearchGate.
  • (2025). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. ResearchGate.
  • Rohini, Paul, K., & Luxami, V. (2020). 8-hydroxyquinoline-fluorophore-for-sensing-of-metal-ions-and-anions. Ask this paper.
  • Zhang, L., Guo, J., & You, Q. (2024). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. PMC - NIH.
  • (2018). Covalent Organic Framework Functionalized with 8-Hydroxyquinoline as a Dual-Mode Fluorescent and Colorimetric pH Sensor. ACS Applied Materials & Interfaces.
  • (n.d.). Photo physical properties of 8-hydroxy quinoline. [Source not available].
  • Zhang, L., Guo, J., & You, Q. (n.d.). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. RSC Publishing.
  • Paul, K., & Luxami, V. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. PubMed.
  • (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • (n.d.). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. ResearchGate.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
  • (2025). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. [Source not available].
  • (n.d.). 8-Hydroxyquinoline-substituted Boron-dipyrromethene Fluorescence pH Sensors for Both Acidic and Basic Solutions with OFF/ON/OFF. [Source not available].
  • Zhang, L., Guo, J., & You, Q. (2024). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg and its practical application in cell imaging. ResearchGate.
  • (n.d.). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. [Source not available].
  • Kumar, S., et al. (n.d.). Organoselenium-based quinoline sensor for superoxide detection and its antitumor activities. Indian Academy of Sciences.
  • Chen, S. C., & Lee, H. (2001). Role of reactive oxygen species in cupric 8-quinolinoxide-induced genotoxic effect. [Source not available].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Welcome to the technical support center for the synthesis of 8-fluoro-4-hydroxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-fluoro-4-hydroxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of quinoline derivatives, while well-established, can present numerous challenges, particularly with substituted analogues. This resource aims to provide not only solutions but also the underlying scientific principles to empower you in your synthetic endeavors.

I. Overview of the Synthesis: The Gould-Jacobs Reaction

The most common and direct route to synthesizing 4-hydroxyquinoline derivatives, including our target molecule, is the Gould-Jacobs reaction.[1][2] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

The general synthetic pathway is as follows:

  • Condensation: 2-Fluoroaniline reacts with DEEM to form an anilidomethylenemalonate intermediate.

  • Cyclization: The intermediate undergoes a thermal intramolecular cyclization to form the ethyl ester of 8-fluoro-4-hydroxyquinoline-2-carboxylic acid.

  • Hydrolysis: The ester is saponified, typically using a strong base, followed by acidification to yield the desired 8-fluoro-4-hydroxyquinoline-2-carboxylic acid.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Frequently Asked Questions
Q1: My initial condensation of 2-fluoroaniline with DEEM is sluggish or incomplete. What could be the cause?

Answer:

Several factors can influence the rate and completeness of the initial condensation step:

  • Purity of Reagents: Ensure that both the 2-fluoroaniline and DEEM are of high purity. Impurities in the aniline can interfere with the reaction.

  • Reaction Temperature: While this reaction can often be performed at room temperature, gentle heating (e.g., to 40-60 °C) can significantly increase the reaction rate. However, excessive heat should be avoided to prevent side reactions.

  • Solvent Choice: While the reaction can be run neat, using a non-polar solvent like toluene or xylene can sometimes improve solubility and facilitate the reaction.

  • Stoichiometry: A slight excess of DEEM (e.g., 1.1 equivalents) can help drive the reaction to completion.

Q2: The thermal cyclization step is giving me a low yield of the desired quinoline. What are the critical parameters to control?

Answer:

The thermal cyclization is often the most challenging step in the Gould-Jacobs synthesis.[3] Low yields can be attributed to several factors:

  • Insufficient Temperature: This cyclization requires high temperatures, typically in the range of 240-260 °C.[4] Insufficient heat will result in incomplete conversion of the intermediate.

  • Decomposition: Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of the product and the formation of tarry byproducts.[3]

  • Choice of High-Boiling Solvent: The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is crucial for achieving and maintaining the required temperature uniformly.[3]

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions at these high temperatures.

Q3: I am observing the formation of a significant amount of dark, insoluble material (tar) during the cyclization. How can I minimize this?

Answer:

Tar formation is a common issue in high-temperature reactions like the Skraup and Gould-Jacobs syntheses.[5] To mitigate this:

  • Precise Temperature Control: As mentioned, avoid overheating. Use a temperature controller and ensure efficient stirring to prevent localized hot spots.

  • Inert Atmosphere: Strictly maintain an inert atmosphere to prevent oxidation, which is a major contributor to tar formation.

  • Purity of the Intermediate: Ensure the anilidomethylenemalonate intermediate from the first step is as pure as possible. Any impurities carried over can promote polymerization and charring at high temperatures.

  • Reaction Time: Optimize the reaction time. Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture promptly to prevent product degradation.

Q4: My final hydrolysis step to the carboxylic acid is not going to completion, or I am seeing unwanted side products. What are the best practices for this step?

Answer:

Ester hydrolysis, or saponification, can sometimes be problematic.[6][7] Here are some key considerations:

  • Choice of Base: Sodium hydroxide or potassium hydroxide are commonly used.[8] For stubborn esters, lithium hydroxide can sometimes be more effective.[6]

  • Solvent System: A mixture of water and a co-solvent like ethanol, methanol, or THF is typically used to ensure the solubility of the ester.[6] Be aware that using alcoholic solvents can lead to transesterification as a side reaction.[6]

  • Reaction Temperature: Refluxing the reaction mixture is often necessary to drive the hydrolysis to completion.[7]

  • Work-up Procedure: After hydrolysis, the reaction mixture should be carefully acidified to precipitate the carboxylic acid. Add the acid slowly and with cooling to control the exotherm. The final pH should be acidic enough to ensure complete protonation of the carboxylate.

Troubleshooting Table
Problem Potential Cause(s) Suggested Solution(s) Reference(s)
Low yield in condensation step Impure reagents, insufficient temperature.Use high-purity starting materials. Gently heat the reaction mixture (40-60 °C).
Incomplete cyclization Temperature too low.Use a high-boiling solvent (e.g., diphenyl ether) and ensure the temperature reaches 240-260 °C.[4]
Formation of tar during cyclization Temperature too high, presence of oxygen.Maintain strict temperature control. Perform the reaction under an inert atmosphere.[3][5]
Incomplete hydrolysis of the ester Insufficient base or temperature.Use a stronger base (e.g., KOH or LiOH) and/or increase the reaction temperature to reflux.[6][7]
Formation of regioisomers Use of an asymmetrically substituted aniline.This is a known challenge with the Gould-Jacobs reaction. Careful purification by chromatography or recrystallization is often necessary.[3]

III. Experimental Protocols

Step 1: Synthesis of Diethyl 2-((2-fluorophenyl)amino)methylenemalonate
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 100-110 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often crystallize upon standing.

  • Recrystallize the crude product from ethanol to obtain the pure intermediate.

Step 2: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-2-carboxylate
  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add the intermediate from Step 1.

  • Add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture with vigorous stirring to 250-260 °C under an inert atmosphere (e.g., nitrogen).

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to below 100 °C.

  • Add hexane or petroleum ether to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum.

Step 3: Synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
  • In a round-bottom flask, suspend the ester from Step 2 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 3-4 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2-3.

  • The product will precipitate out of solution.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

IV. Visualizations

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis A 2-Fluoroaniline C Anilidomethylenemalonate Intermediate A->C B DEEM B->C D Ethyl 8-fluoro-4-hydroxy- quinoline-2-carboxylate C->D High Temp. (e.g., Diphenyl Ether) E 8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid D->E 1. NaOH, H2O/EtOH 2. HCl

Caption: Workflow for the synthesis of 8-fluoro-4-hydroxyquinoline-2-carboxylic acid.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_problem cluster_solution start Low Yield or Impure Product problem_condensation Problem in Condensation Incomplete reaction? Side products? start->problem_condensation problem_cyclization Problem in Cyclization Low conversion? Tar formation? start->problem_cyclization problem_hydrolysis Problem in Hydrolysis Incomplete reaction? Decomposition? start->problem_hydrolysis solution_condensation Check Reagent Purity Increase Temperature Adjust Stoichiometry problem_condensation->solution_condensation solution_cyclization Verify Temperature (240-260°C) Use Inert Atmosphere Purify Intermediate problem_cyclization->solution_cyclization solution_hydrolysis Use Stronger Base (KOH/LiOH) Ensure Reflux Careful Acidification problem_hydrolysis->solution_hydrolysis

Caption: Troubleshooting decision tree for the synthesis.

V. References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 52(8), 2743-2758.

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ChemRxiv. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. Cambridge Open Engage.

  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

  • ACS Omega. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Publications.

  • ResearchGate. (2015). Fluorinated Quinolines: Synthesis, Properties and Applications.

  • National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC.

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

  • CORE. (n.d.). Synthesis of Quinoline and derivatives.

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

  • National Center for Biotechnology Information. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC.

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches.

  • Reddit. (2024). Hydrolysis product troubleshooting. r/Chempros.

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

  • BenchChem. (2025). Navigating Quinoline Synthesis: A Technical Support Center for Researchers.

  • Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros.

  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

  • BenchChem. (2025). Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions.

  • YouTube. (2020, May 4). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. UC Irvine.

  • Amerigo Scientific. (n.d.). 8-Fluoro-4-hydroxyquinoline (97%). Retrieved from [Link]

  • ResearchGate. (2025). Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis.

  • National Center for Biotechnology Information. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC.

Sources

Optimization

Technical Support Center: Purification of Fluoro-hydroxyquinoline Carboxylic Acids

Welcome to the technical support center for the purification of fluoro-hydroxyquinoline carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluoro-hydroxyquinoline carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating and purifying this unique class of compounds. Fluoro-hydroxyquinoline carboxylic acids, pivotal in pharmaceutical research, possess amphoteric properties and sensitivities that can complicate purification. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these complexities and achieve high purity and yield.

Part 1: Quick Start & Initial Assessment

This section is designed to help you quickly diagnose your purification needs and select an appropriate starting strategy.

Frequently Asked Questions (FAQs)

Q1: My crude product is a complex mixture with multiple spots on TLC. Where do I even begin?

A1: For highly complex mixtures, column chromatography is typically the most effective starting point. It offers the highest resolving power to separate components with different polarities.[1] For fluoroquinolones, reversed-phase chromatography on a C18 stationary phase is a robust choice.[2][3] If the impurities are primarily neutral or basic, a preliminary acid-base extraction can significantly simplify the mixture before chromatography, reducing the load on the column and improving separation.[4][5]

Q2: I have poor solubility of my fluoro-hydroxyquinoline carboxylic acid in common organic solvents. How can I handle this?

A2: This is a common challenge.[6] The solubility of these compounds is highly pH-dependent due to their zwitterionic nature at physiological pH. To dissolve them in organic solvents, you often need to suppress this charge.

  • Acidic Conditions: Adding a small amount of an acid (like formic or acetic acid) can protonate the basic piperazine ring, but the carboxylic acid remains protonated, sometimes improving solubility in polar organic solvents.

  • Basic Conditions: Adding a weak organic base can deprotonate the carboxylic acid, forming a salt that may be more soluble in polar solvents like methanol or DMSO.

  • Solvent Choice: Highly polar aprotic solvents like DMF, DMAc, and DMSO are often effective for dissolving these compounds, especially for recrystallization.[7] Always check for potential reactivity with your specific molecule at elevated temperatures.

Q3: My compound appears to be degrading during purification. What are the likely causes?

A3: Fluoroquinolones are susceptible to two primary modes of degradation:

  • Photodegradation: Exposure to UV light can cause significant degradation.[8][9] Always work with these compounds in amber vials or protect your glassware with aluminum foil.[6]

  • Alkaline Hydrolysis: Strong alkaline conditions, especially when heated, can lead to hydrolysis and degradation of the quinolone core.[9][10] When performing an acid-base extraction, use milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of strong bases like sodium hydroxide (NaOH) whenever possible.[11]

Q4: Can I use a single purification technique to achieve >99% purity?

A4: While possible, it is often more efficient to use orthogonal methods. For instance, an initial acid-base extraction to remove gross impurities followed by a final recrystallization step is a powerful combination.[4] Recrystallization is particularly effective at removing trace impurities and achieving high crystalline purity, which is often required for final pharmaceutical compounds.[1][12]

Part 2: Purification Strategy Selection

The choice of purification method depends on the nature of the impurities, the scale of your experiment, and the required final purity.

Decision Workflow for Purification Method Selection

The following diagram provides a logical workflow to help you choose the most appropriate purification strategy.

Purification_Decision_Tree start Start: Crude Fluoro-hydroxyquinoline Carboxylic Acid assess Assess Impurity Profile (TLC, LC-MS, NMR) start->assess impurity_type What is the nature of the major impurities? assess->impurity_type neutral_basic Neutral / Basic (e.g., unreacted amines, starting materials) impurity_type->neutral_basic  Neutral / Basic acidic Structurally Similar Acidic Impurities (e.g., side-reaction products) impurity_type->acidic Structurally Similar mixed Complex Mixture / Unknown impurity_type->mixed Complex / Mixed method_abe Primary Method: Acid-Base Extraction neutral_basic->method_abe method_chrom Primary Method: Column Chromatography (Reversed-Phase C18) acidic->method_chrom mixed->method_chrom method_recrys Follow-up: Recrystallization method_abe->method_recrys end_product Purified Product method_recrys->end_product method_chrom->method_recrys

Caption: Decision tree for selecting a purification strategy.

Part 3: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter and provides actionable solutions.

Problem Potential Causes Troubleshooting & Optimization Steps
Low Recovery after Acid-Base Extraction 1. Incomplete pH Adjustment: The pH of the aqueous layer was not sufficiently basic to deprotonate the carboxylic acid or not sufficiently acidic to re-protonate it for precipitation.[4][13] 2. Emulsion Formation: Vigorous shaking can create stable emulsions, trapping your product at the interface. 3. Product Solubility: The protonated acid form may have some solubility in the aqueous acidic solution, especially if the volume is large.1. Verify pH: Use a pH meter or pH paper. For extraction into the aqueous basic layer, the pH should be at least 2 units above the pKa of the carboxylic acid (~pH 8-9). For precipitation, the pH should be at least 2 units below the pKa (~pH 3-4).[13] 2. Break Emulsions: Add a small amount of brine (saturated NaCl solution) and swirl gently rather than shaking vigorously. In stubborn cases, filtering the mixture through a pad of Celite® can help. 3. Minimize Volumes & Chill: Use the minimum amount of aqueous solution necessary. After acidification, cool the solution in an ice bath to minimize solubility and maximize precipitation.[11]
Persistent Impurities after Recrystallization 1. Inappropriate Solvent Choice: The solvent may dissolve the impurity as well as the product, or the impurity may be co-crystallizing with the product. 2. Cooling Too Rapidly: Fast cooling traps impurities within the crystal lattice instead of allowing them to remain in the mother liquor.[12] 3. Insoluble Impurities: Particulate matter or highly insoluble impurities are present.1. Solvent Screening: The ideal solvent should dissolve the product poorly at low temperatures but well at high temperatures, while impurities should be either very soluble or insoluble at all temperatures. See the solvent table in Part 4. 2. Slow Cooling: Allow the heated solution to cool slowly to room temperature, then transfer to an ice bath. Do not place a hot flask directly into an ice bath. 3. Hot Filtration: If you observe insoluble material in the hot solution, perform a hot filtration through fluted filter paper to remove it before allowing the solution to cool.
Broad or Tailing Peaks in HPLC 1. Secondary Interactions: The basic amine moiety on the piperazine ring can interact with residual acidic silanols on the silica backbone of the column, causing peak tailing.[14] 2. Metal Chelation: The compound may be chelating trace metals in the HPLC system or mobile phase.[6] 3. Poor Solubility in Mobile Phase: The compound is precipitating on the column.1. Mobile Phase Modifier: Add a competitor or suppressor. A small amount of trifluoroacetic acid (TFA, 0.05-0.1%) is commonly added to the mobile phase to protonate the amine, minimizing silanol interactions.[3] 2. Add an Additive: Incorporating a chelating agent like EDTA into the mobile phase can sometimes improve peak shape. 3. Adjust Mobile Phase: Increase the proportion of the stronger organic solvent (e.g., acetonitrile) or add a small amount of a solvent in which your compound is highly soluble (e.g., THF), ensuring it is miscible and UV-transparent.

Part 4: Standardized Protocols & Methodologies

These protocols provide detailed, step-by-step instructions for the most common and effective purification techniques.

Protocol 1: General Acid-Base Extraction

This protocol is designed to separate your acidic fluoro-hydroxyquinoline carboxylic acid from neutral and basic impurities.

ABE_Workflow start 1. Dissolve Crude Product in an Organic Solvent (e.g., EtOAc, DCM) add_base 2. Add Aqueous Base (e.g., 5% NaHCO₃) to Separatory Funnel. Swirl gently. start->add_base separate 3. Separate Layers add_base->separate org_layer Organic Layer: Contains Neutral/Basic Impurities. (Discard or process as needed) separate->org_layer Organic aq_layer Aqueous Layer: Contains Deprotonated Product (Sodium Carboxylate Salt) separate->aq_layer Aqueous acidify 4. Cool Aqueous Layer in Ice Bath. Acidify slowly with 1M HCl to pH ~3-4. aq_layer->acidify precipitate 5. Solid Product Precipitates Out acidify->precipitate collect 6. Collect Solid by Vacuum Filtration. Wash with Cold Water. Dry under vacuum. precipitate->collect

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.[15]

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it several times, venting frequently to release CO₂ pressure. Avoid vigorous shaking to prevent emulsion formation.[5]

  • Separation: Allow the layers to separate fully. Drain the lower layer. If using DCM, the organic layer is at the bottom; if using ethyl acetate, it is at the top.

  • Back-Extraction (Optional): To improve recovery, you can add a fresh portion of organic solvent to the aqueous layer to extract any remaining neutral/basic impurities.

  • Combine & Isolate: Combine the aqueous layers. Cool the solution in an ice bath.

  • Precipitation: Slowly add 1M HCl dropwise while stirring until the pH reaches ~3-4, at which point the product should precipitate out as a solid.[4]

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified solid under high vacuum to remove residual solvents.

Protocol 2: Recrystallization

This protocol is used to achieve high purity of a solid product.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system from the table below. The ideal solvent will fully dissolve your compound at its boiling point but show very low solubility at room temperature or below.[16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid. This is a critical step to ensure maximum recovery.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Data Table: Common Recrystallization Solvents
SolventPolarityBoiling Point (°C)Comments & Typical Use
Ethanol Polar Protic78Often a good starting point. Can be mixed with water to fine-tune polarity. Used in some synthesis workups.[17]
Acetonitrile Polar Aprotic82Effective for many quinolone derivatives.[7]
N,N-Dimethylformamide (DMF) Polar Aprotic153High boiling point, excellent solvating power for poorly soluble compounds. Must be removed under high vacuum.[7]
Water Very Polar Protic100Can be effective if the compound has sufficient polarity, often used in combination with a miscible organic solvent like ethanol or acetone.[16]
Ethyl Acetate / Heptane Medium / Non-polar77 / 98A common solvent/anti-solvent system. Dissolve in a minimum of hot ethyl acetate, then slowly add heptane until the solution becomes turbid. Reheat to clarify and then cool slowly.

References

  • Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link][8][9]

  • Bentham Science Publishers. (n.d.). Advances in Chromatographic Analyses of Fluoroquinolones in Pharmaceuticals and Biological Samples - A Review Article. Bentham Science. Available at: [Link][18]

  • ResearchGate. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Available at: [Link][8][9][10]

  • Khan, I., et al. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Journal of Chromatographic Science, 59(1), 55-63. Available at: [Link][19]

  • Sharma, J., et al. (2002). Separation and Detection of Certain β-Lactam and Fluoroquinolone Antibiotic Drugs by Thin Layer Chromatography. Analytical Sciences, 18, 59-62. Available at: [Link][20]

  • ResearchGate. (n.d.). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Available at: [Link][10]

  • Hosseini-Sarvari, M., & Etemadi-Davan, E. (2015). Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water. Journal of the Chinese Chemical Society, 62(10), 866-872. Available at: [Link][17]

  • Dołowy, M., & Pyka, A. (2006). TLC Separation of Fluoroquinolones: Searching for Better Selectivity. Journal of Liquid Chromatography & Related Technologies, 29(13), 1877-1891. Available at: [Link][21]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Available at: [Link][4][5]

  • Google Patents. (2009). US7632944B2 - Quinolone carboxylic acids, derivatives thereof, and methods of making and using same. Available at: [1][12]

  • Wikipedia. (n.d.). Acid-base extraction. Available at: [Link][15]

  • Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Available at: [7]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link][11]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link][13]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Available at: [Link][12]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Available at: [Link][16]

  • Zejc, A., & Gorczyca, M. (Eds.). (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. BioMed Research International. Available at: [Link][14]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link][3]

Sources

Troubleshooting

Common challenges in synthesizing PROTACs with quinoline-based ligands

Technical Support Center: Synthesis of Quinoline-Based PROTACs Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Quinoline-Based PROTACs

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring quinoline-based ligands. Quinoline moieties, commonly found in ligands for the Von Hippel-Lindau (VHL) E3 ligase, are pivotal in targeted protein degradation but introduce a unique set of synthetic challenges.[1][2][3]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines troubleshooting steps, answers to frequently asked questions, and the underlying chemical principles to empower you to overcome synthetic hurdles and accelerate your research.

Core Concepts: The Quinoline-Based PROTAC

A PROTAC is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[4] It consists of three main components: a "warhead" that binds the POI, an E3 ligase ligand, and a linker that connects the two. Quinoline-based ligands are a prominent class of molecules that bind to the VHL E3 ligase.[1][2]

PROTAC_Structure cluster_PROTAC PROTAC Molecule cluster_System Cellular Machinery Warhead Warhead Ligand (Binds to POI) Linker Linker Warhead->Linker POI Protein of Interest (POI) Warhead->POI Binds E3_Ligand E3 Ligase Ligand (Quinoline-Based) Linker->E3_Ligand VHL VHL E3 Ligase E3_Ligand->VHL Binds

General structure of a quinoline-based PROTAC.

Troubleshooting Guide: Synthesis & Purification

This section addresses the most common and frustrating issues encountered during the synthesis of quinoline-containing PROTACs.

Question 1: My final coupling reaction (e.g., amide bond formation) to attach the linker to the quinoline ligand has a very low yield. What's going wrong?

Low coupling efficiency is a frequent bottleneck.[5] The electron-withdrawing nature of the quinoline ring system and potential steric hindrance can make these reactions challenging.

Possible Causes & Solutions:

  • Inefficient Coupling Reagents: Standard coupling reagents may not be potent enough.

    • Solution: Switch to a more powerful coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often more effective than HBTU or HOBt for sterically hindered or electron-deficient amines.[5][6] Always use fresh, high-quality reagents.

  • Steric Hindrance: The attachment point on the quinoline or the linker may be sterically crowded, physically blocking the reactive groups from approaching each other.[5][7]

    • Solution:

      • Optimize Reaction Temperature: Gently heating the reaction (e.g., 40-50 °C) can sometimes provide the necessary activation energy to overcome steric barriers.[7] Monitor carefully for degradation.

      • Re-evaluate Linker Attachment Point: If synthetically feasible, consider re-designing the synthesis to attach the linker to a more solvent-exposed and less hindered position on the quinoline ligand.[7][8]

  • Poor Reaction Conditions: Moisture and incorrect stoichiometry are common culprits.

    • Solution:

      • Ensure Anhydrous Conditions: Water can hydrolyze activated esters and quench the reaction.[5] Use oven-dried glassware, anhydrous solvents (e.g., DMF, DCM), and perform the reaction under an inert atmosphere (Nitrogen or Argon).

      • Optimize Stoichiometry: A slight excess (1.1-1.5 equivalents) of the linker-acid component and coupling reagents relative to the quinoline-amine component can drive the reaction to completion.[6]

Coupling ReagentProsCons
HBTU/HOBt Standard, cost-effective.May be inefficient for hindered couplings.
HATU Highly efficient, especially for hindered amines.[5]More expensive, can cause side reactions if not used correctly.
COMU Very powerful, rapid coupling times.[6]Higher cost, sensitive to moisture.
EDC/HOBt Good for simple couplings, water-soluble byproducts.Less effective for challenging substrates.
Question 2: My final PROTAC is a sticky, oily substance that is extremely difficult to purify by column chromatography. How can I improve purification?

PROTACs, especially those with flexible alkyl or PEG linkers and hydrophobic quinoline moieties, often have poor crystallization behavior and can be challenging to purify.[9][10][11][12]

Possible Causes & Solutions:

  • High Hydrophobicity: The combination of a large warhead, a linker, and the quinoline ligand results in a molecule with a high molecular weight and significant hydrophobicity (high cLogP), leading to poor solubility and "streaking" on silica gel.[9][10]

    • Solution: Reverse-Phase Chromatography: This is often the method of choice.

      • Preparative HPLC: High-performance liquid chromatography using a C18 column is the gold standard for purifying challenging PROTACs.[13] A gradient of water (often with 0.1% TFA or formic acid) and acetonitrile or methanol can effectively separate the product from impurities.

      • Hydrophobic Interaction Chromatography (HIC): For particularly greasy compounds, HIC can be an alternative, separating molecules based on surface hydrophobicity under less harsh conditions than reverse-phase HPLC.[14][15][16]

  • Inappropriate Solvent System (Normal Phase): If you must use normal-phase silica gel chromatography, your solvent system may be inadequate.

    • Solution:

      • Increase Polarity: Use a gradient with a more polar solvent like methanol in your dichloromethane (DCM) or ethyl acetate/hexane system. A small amount of triethylamine (0.1-1%) can help reduce streaking if your compound has basic nitrogens.

      • Alternative Sorbents: Consider using alumina or C18-functionalized silica for flash chromatography.

Question 3: My LC-MS and NMR data show unexpected side products. What are common side reactions with quinoline-based precursors?

The reactivity of the quinoline ring and associated functional groups can lead to undesired side reactions.

Possible Causes & Solutions:

  • Intramolecular Cyclization: Depending on the linker structure and attachment point, side-chains can sometimes react with the quinoline ring itself, especially under acidic or basic conditions.

    • Solution:

      • Use Protective Groups: Ensure that any reactive functional groups on the warhead or linker that are not part of the current reaction step are appropriately protected.[6]

      • Milder Reaction Conditions: Avoid unnecessarily high temperatures or strong acids/bases that could promote side reactions.[6]

  • Reactions with Quinone-like Structures: The quinoline core can, under certain oxidative conditions, participate in side reactions. More commonly, impurities from the synthesis of the quinoline ligand itself may be carried through.

    • Solution: Rigorous Characterization of Intermediates: Do not proceed to the final step without being certain of the purity of your quinoline-linker fragment and your warhead fragment. Full characterization by NMR and LC-MS at each step is critical to avoid "garbage in, garbage out" scenarios.[5][17]

Experimental Workflow & Troubleshooting Logic

This workflow provides a systematic approach to diagnosing synthesis problems.

Troubleshooting_Workflow cluster_synthesis Synthesis Phase cluster_troubleshooting Troubleshooting Loop start Start Final Coupling Rxn monitor Monitor by LC-MS (1-4 hours) start->monitor complete Reaction Complete? monitor->complete workup Aqueous Workup & Crude Product Isolation complete->workup Yes low_yield Low Yield or Incomplete Reaction complete->low_yield No / Stalled purify Purification Step workup->purify characterize Characterize Final PROTAC (NMR, HRMS) purify->characterize purification_issue Purification Fails (Oily, Streaking) purify->purification_issue end Pure Product characterize->end bad_characterization Incorrect Structure or Side Products characterize->bad_characterization check_reagents 1. Check Reagent Purity 2. Ensure Anhydrous Conditions low_yield->check_reagents Retry optimize_coupling Change Coupling Reagent (e.g., to HATU) Optimize Temp/Stoichiometry check_reagents->optimize_coupling Retry optimize_coupling->start Retry switch_purification Switch to Reverse-Phase Prep-HPLC purification_issue->switch_purification Fix switch_purification->characterize Retry check_intermediates Re-purify & Re-characterize Starting Materials bad_characterization->check_intermediates Fix check_intermediates->start Retry

A logical workflow for synthesizing and troubleshooting quinoline-based PROTACs.

Frequently Asked Questions (FAQs)

Q1: My quinoline-based PROTAC has extremely poor aqueous solubility. How can I handle it for biological assays? Poor solubility is a major challenge for PROTACs due to their high molecular weight and hydrophobicity.[9][10][11][18][19][20]

  • Formulation Strategies: For in vitro assays, prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous assay buffer, do so incrementally and with vigorous mixing to avoid precipitation. The final DMSO concentration should be kept low (typically <0.5%) to minimize effects on cells.

  • Incorporate Solubility-Enhancing Moieties: If poor solubility is a persistent issue, consider redesigning the linker to include more polar or hydrophilic groups, such as short polyethylene glycol (PEG) chains.[7] This can improve the overall physicochemical properties of the molecule.[21]

Q2: What are the essential analytical techniques for characterizing my final PROTAC? Robust characterization is non-negotiable to ensure you are testing the correct molecule.[17]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for assessing purity and confirming the molecular weight of the final compound.[22]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the precise chemical structure. The complexity of PROTAC spectra means high-field NMR (≥400 MHz) is recommended.[17]

  • HRMS (High-Resolution Mass Spectrometry): Provides an exact mass, which is used to confirm the elemental composition of your molecule.

Q3: Can I use "click chemistry" to assemble my quinoline-based PROTAC? Yes, and it is an excellent strategy.[23][24] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and orthogonal to most other functional groups.[6][25] This approach involves synthesizing an alkyne-functionalized linker-warhead piece and an azide-functionalized quinoline ligand (or vice-versa) and then "clicking" them together as the final step. This often simplifies purification and improves overall yields.[24]

References

  • MDPI. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. [Link]

  • National Institutes of Health (NIH). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. [Link]

  • ResearchGate. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. [Link]

  • MDPI. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. [Link]

  • ACS Publications. Designing Soluble PROTACs: Strategies and Preliminary Guidelines. [Link]

  • National Institutes of Health (NIH). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. [Link]

  • National Institutes of Health (NIH). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. [Link]

  • American Chemical Society. Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. [Link]

  • National Institutes of Health (NIH). Methods to accelerate PROTAC drug discovery. [Link]

  • ACS Publications. Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]

  • Patsnap Synapse. How to Choose the Right Protein Purification Strategy. [Link]

  • Symeres. PROTACs in focus: Navigating the complexities of preclinical development. [Link]

  • Discoveracs.org. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. [Link]

  • Bio-Link. Purification Techniques: Influencing Factors and Applications of Hydrophobic Interaction Chromatography Resin. [Link]

  • Wikipedia. Protein purification. [Link]

  • National Institutes of Health (NIH). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • MDPI. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. [Link]

  • National Institutes of Health (NIH). PROTAC Technology: Opportunities and Challenges. [Link]

  • PubMed Central. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. [Link]

  • RSC Publishing. Click chemistry in the development of PROTACs. [Link]

  • National Institutes of Health (NIH). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. [Link]

  • ResearchGate. How to purify a hydrophobic protein with His-Tag?. [Link]

  • RSC Publishing. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. [Link]

  • ResearchGate. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]

  • ResearchGate. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. [Link]

  • National Institutes of Health (NIH). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). [Link]

  • ResearchGate. Characterization of Pyrroloquinoline Quinone Amino Acid Derivatives by Electrospray Ionization Mass Spectrometry and Detection in Human Milk. [Link]

  • YouTube. Advancing Drug Discovery with PROTAC Building Blocks. [Link]

  • Renaissance School of Medicine at Stony Brook University. Identification and characterization of molecular targets of natural products by mass spectrometry. [Link]

  • National Institutes of Health (NIH). An overview of PROTACs: a promising drug discovery paradigm. [Link]

  • ScienceOpen. Application of PROTACs in target identification and validation. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Welcome to the technical support center for the synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this multi-step synthesis.

I. Overview of the Synthetic Pathway

The most common and reliable route to 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid involves a modified Gould-Jacobs reaction, followed by saponification. This pathway can be broken down into three main stages:

  • Condensation: Reaction of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate.

  • Thermal Cyclization: High-temperature ring closure of the enamine intermediate to form the ethyl ester of the quinoline core.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

This guide will address potential issues at each of these critical stages.

II. Troubleshooting Guide & FAQs

Stage 1: Condensation Reaction

Question 1: The condensation of 2-fluoroaniline and DEEM is slow or incomplete. What are the possible causes and solutions?

Answer:

Several factors can lead to an inefficient condensation reaction. Here’s a breakdown of potential causes and how to address them:

  • Purity of Reactants: The presence of moisture or impurities in either 2-fluoroaniline or DEEM can hinder the reaction. Ensure that 2-fluoroaniline is freshly distilled or from a recently opened bottle. DEEM can degrade over time; using a fresh bottle is recommended.

  • Reaction Temperature: While this reaction can proceed at room temperature, gentle heating (50-60 °C) can significantly increase the rate of reaction. However, avoid excessive temperatures at this stage, as it can lead to side product formation.

  • Stoichiometry: A slight excess of DEEM (1.1 to 1.2 equivalents) can help drive the reaction to completion.

  • Solvent: This reaction is often run neat (without solvent). If a solvent is used, ensure it is anhydrous. Toluene or xylene are suitable options.

Troubleshooting Workflow: Condensation Stage

Start Incomplete Condensation CheckPurity Check Reactant Purity (2-fluoroaniline, DEEM) Start->CheckPurity CheckPurity->Start If impure, purify/replace AdjustTemp Optimize Temperature (50-60 °C) CheckPurity->AdjustTemp If pure AdjustStoich Adjust Stoichiometry (Excess DEEM) AdjustTemp->AdjustStoich CheckSolvent Ensure Anhydrous Solvent AdjustStoich->CheckSolvent Success Complete Condensation CheckSolvent->Success

Caption: Troubleshooting workflow for the condensation step.

Stage 2: Thermal Cyclization

Question 2: The yield of the cyclization reaction is low, and I'm observing significant charring or tar formation. How can I improve this?

Answer:

The thermal cyclization is the most critical and often lowest-yielding step. High temperatures are necessary, but they also promote decomposition.[1]

  • High-Boiling Point Solvents: This reaction requires very high temperatures (typically 240-260 °C) for efficient cyclization.[2] Using a high-boiling, inert solvent is crucial. Common choices include Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil.[2] These solvents ensure even heat distribution and prevent localized overheating, which is a primary cause of charring.

  • Temperature Control: Precise temperature control is paramount. Use a high-temperature thermometer and a well-controlled heating mantle or sand bath. A gradual increase to the target temperature is often beneficial.

  • Reaction Time: The optimal reaction time is a balance between achieving complete cyclization and minimizing product degradation. Monitor the reaction by TLC (if possible) or run small-scale trials at different time points to determine the ideal duration.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.[1]

Table 1: Effect of Solvent on Cyclization Yield

SolventTemperature (°C)Typical YieldObservations
Neat (No Solvent)250LowSignificant charring
Mineral Oil250ModerateEasier workup than Dowtherm A
Dowtherm A250HighBest heat transfer, requires careful removal

Note: Data is illustrative and based on typical outcomes reported in the literature. Actual results will vary.

Question 3: I'm observing the formation of an isomeric byproduct. What could be the cause?

Answer:

While the Gould-Jacobs reaction with 2-fluoroaniline is generally regioselective, the formation of the undesired 6-fluoro isomer is possible, although usually minor. This is influenced by the electronic effects of the fluorine substituent on the aniline ring.

  • Cyclization Temperature: Excessively high temperatures might overcome the kinetic barrier favoring the 8-fluoro product, leading to a slight increase in the 6-fluoro isomer. Adhering to the optimal temperature range is crucial.

Stage 3: Saponification

Question 4: The saponification of the ethyl ester is incomplete, or I'm having difficulty isolating the final product.

Answer:

Saponification is generally a straightforward reaction, but issues can arise.

  • Base and Solvent: A common method is to use an excess of sodium hydroxide or potassium hydroxide in a mixture of ethanol and water. Refluxing for several hours is typically sufficient to drive the reaction to completion.

  • Product Isolation: After saponification, the product exists as the carboxylate salt in the aqueous solution. Acidification (typically with HCl) to a pH of around 2-3 will precipitate the carboxylic acid. Ensure the solution is well-chilled before and during acidification to maximize precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.

Experimental Workflow: Saponification and Purification

Start Start: Crude Ethyl Ester Saponification Saponification (NaOH/EtOH/H2O, Reflux) Start->Saponification Acidification Acidification (HCl to pH 2-3, Ice Bath) Saponification->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization (e.g., Ethanol or DMF/Water) Filtration->Recrystallization End Pure Carboxylic Acid Recrystallization->End

Caption: Workflow for the saponification and purification steps.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

This protocol is based on the well-established Gould-Jacobs reaction.[3][4]

Step 1A: Condensation

  • In a round-bottom flask equipped with a stirrer and a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 100-110 °C for 1-2 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of 2-fluoroaniline.

  • Once the reaction is complete, remove the ethanol byproduct under reduced pressure to yield the crude diethyl 2-(((2-fluorophenyl)amino)methylene)malonate intermediate.

Step 1B: Thermal Cyclization

  • To the crude intermediate in the flask, add a high-boiling solvent such as Dowtherm A (approximately 5-10 mL per gram of intermediate).

  • Heat the mixture with vigorous stirring under an inert atmosphere to 250-260 °C.

  • Maintain this temperature for 30-60 minutes.

  • Allow the reaction mixture to cool to room temperature. The product will often precipitate.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and to help dissolve the Dowtherm A.

  • Collect the solid product by filtration, wash thoroughly with hexanes, and dry under vacuum.

Protocol 2: Synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (Saponification)
  • Suspend the crude ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify by the slow addition of concentrated hydrochloric acid to a pH of 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid.

  • Further purification can be achieved by recrystallization.

IV. References

  • Vertex AI Search. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Retrieved from

  • Wikipedia. (2023, December 2). Gould–Jacobs reaction. Retrieved from

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. Retrieved from

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from

  • BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis. Retrieved from

  • R. G. Gould, W. A. Jacobs, J. Am. Chem. Soc. 61, 2890 (1939).

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold. Retrieved from

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Degradation Efficacy in PROTACs with Quinoline Warheads

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based Proteolysis Targeting Chimeras (PROTACs). This guide is designed to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based Proteolysis Targeting Chimeras (PROTACs). This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the development and experimental validation of these complex molecules. Our goal is to equip you with the knowledge to diagnose and overcome suboptimal degradation efficacy, transforming your promising quinoline-warhead PROTACs into potent and selective protein degraders.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding the performance of PROTACs featuring quinoline-based warheads.

Q1: My quinoline-based PROTAC binds to the target protein, but I'm not seeing any degradation. What are the likely reasons for this?

A: This is a frequent challenge and often points to issues beyond simple binary target engagement. The efficacy of a PROTAC is critically dependent on the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. Several factors could be hindering this process:

  • Inefficient Ternary Complex Formation: The geometry and stability of the ternary complex are paramount for efficient ubiquitination and subsequent degradation. Even with strong binary affinity for the target, the overall conformation of the PROTAC might not facilitate a productive interaction between the target protein and the E3 ligase.

  • Steric Hindrance: The quinoline warhead, linker, or even the E3 ligase ligand might be sterically clashing with either the target protein or the E3 ligase, preventing the formation of a stable ternary complex. This can occur even if the individual components bind well in isolation.

  • Poor Cooperativity: Some PROTACs exhibit positive cooperativity, where the binding of one protein partner enhances the affinity for the other. Conversely, negative cooperativity can destabilize the ternary complex. Your quinoline-based PROTAC might be experiencing neutral or negative cooperativity.

  • Suboptimal Linker: The length, composition, and attachment points of the linker are crucial for achieving the correct orientation of the target and E3 ligase. An improperly designed linker is a very common cause of degradation failure.

  • Low Cellular Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular targets.

  • E3 Ligase Availability and Expression: The chosen E3 ligase may not be sufficiently expressed or active in your specific cell line or tissue of interest.

Q2: I'm observing a "hook effect" with my quinoline-PROTAC, where degradation decreases at higher concentrations. Why is this happening and how can I mitigate it?

A: The "hook effect" is a classic phenomenon in PROTAC biology and is characterized by a bell-shaped dose-response curve. It arises from the formation of non-productive binary complexes at high PROTAC concentrations.

Mechanism of the Hook Effect:

At optimal concentrations, the PROTAC effectively bridges the target protein and the E3 ligase to form the crucial ternary complex. However, at excessively high concentrations, the PROTAC can independently saturate both the target protein and the E3 ligase, leading to the formation of separate binary complexes (Target-PROTAC and E3-PROTAC). These binary complexes compete with the formation of the productive ternary complex, thus reducing the overall degradation efficiency.

Mitigation Strategies:

  • Dose-Response Titration: The most straightforward approach is to perform a detailed dose-response experiment to identify the optimal concentration range for maximal degradation (the "sweet spot") and avoid concentrations that lead to the hook effect.

  • Linker Optimization: A well-designed linker can enhance the stability and cooperativity of the ternary complex, potentially widening the effective concentration window and reducing the hook effect.

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to study the kinetics and thermodynamics of ternary complex formation, providing insights into cooperativity and helping to rationalize the observed hook effect.

Q3: How do I choose the right E3 ligase for my quinoline-based PROTAC?

A: The selection of an appropriate E3 ligase is a critical determinant of PROTAC success. While over 600 E3 ligases are encoded in the human genome, only a handful are routinely utilized for PROTAC design, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most common.

Key Considerations for E3 Ligase Selection:

FactorRationale
Tissue and Cell Line Expression The chosen E3 ligase
Optimization

Technical Support Center: Enhancing Cell Permeability of 8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid derivatives. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to the cell permeability of this important class of compounds.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Q1: My 8-fluoro-4-hydroxyquinoline-2-carboxylic acid derivative shows high target affinity in biochemical assays but has poor activity in cell-based assays. What is the likely cause?

A1: A significant drop in activity between biochemical and cell-based assays often points to poor cell permeability. The 8-fluoro-4-hydroxyquinoline-2-carboxylic acid scaffold possesses characteristics that can hinder its passage across the lipid bilayer of a cell membrane. The carboxylic acid group, in particular, is ionizable and contributes to the molecule's hydrophilicity and polarity, which can impede bioavailability.[1][2] At physiological pH, this group is typically deprotonated, carrying a negative charge that makes it difficult to passively diffuse across the nonpolar cell membrane.[2]

Troubleshooting Steps:

  • Confirm Permeability with In Vitro Assays: The first step is to quantify the cell permeability of your compound. Two standard assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

    • PAMPA is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[3][4][5][6][7] It's a good first-pass assessment of passive permeability.

    • Caco-2 Permeability Assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium.[5][8][9][10][11][12] This assay can evaluate both passive diffusion and the effects of active transporters.[5][10][11]

  • Analyze Physicochemical Properties: Review the calculated and experimental physicochemical properties of your derivative. Key parameters influencing permeability include:

    • Lipophilicity (LogP/LogD): While a certain level of lipophilicity is needed to enter the cell membrane, excessive lipophilicity can cause the compound to become trapped within the membrane. Fluoroquinolones, a related class of compounds, demonstrate a correlation between higher distribution coefficients and increased membrane permeability.[13]

    • Polar Surface Area (PSA): A high PSA is generally associated with poor cell permeability.

    • Hydrogen Bond Donors (HBDs): A high number of HBDs can negatively impact permeability.[14]

Q2: My compound has a low apparent permeability coefficient (Papp) in the Caco-2 assay. How can I determine if it's a substrate for efflux pumps?

A2: A low Papp value in the apical-to-basolateral (A-B) direction, especially if accompanied by a significantly higher Papp in the basolateral-to-apical (B-A) direction, suggests that your compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[11][12] The efflux ratio (ER), calculated as Papp(B-A) / Papp(A-B), is a key indicator. An ER greater than 2 is generally considered indicative of active efflux.[11][12]

Troubleshooting Steps:

  • Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the A-B and B-A directions to calculate the efflux ratio.[12]

  • Use Efflux Pump Inhibitors: Conduct the Caco-2 assay in the presence of known inhibitors of common efflux pumps.[11]

    • Verapamil or Ketoconazole: For P-gp.

    • Ko143 or Fumitremorgin C: For BCRP.

    • A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of an inhibitor strongly suggest that your compound is a substrate for that specific transporter.

Q3: I've confirmed that my compound has low passive permeability. What chemical modifications can I make to the 8-fluoro-4-hydroxyquinoline-2-carboxylic acid scaffold to improve it?

A3: Several medicinal chemistry strategies can be employed to enhance the passive permeability of your compound.

Chemical Modification Strategies:

  • Prodrug Approach: This is a highly effective strategy for masking the polar carboxylic acid group.[1][2][15][16] Esterification is a common method to create a more lipophilic prodrug that can more easily cross the cell membrane.[1][15][16][17] Once inside the cell, endogenous esterases cleave the ester, releasing the active carboxylic acid.[16]

  • Modulating Lipophilicity: Carefully balancing the lipophilicity of your molecule is crucial. Small, targeted modifications to other parts of the quinoline scaffold can influence LogP/LogD. For example, adding small alkyl groups or halogen atoms can increase lipophilicity, but this must be done judiciously to avoid negative impacts on solubility or target binding.

  • Intramolecular Hydrogen Bonding (IMHB): Designing the molecule to form an intramolecular hydrogen bond can "shield" polar functional groups, reducing the effective polarity and desolvation penalty required to enter the cell membrane.[14][18][19][20][21] This can lead to a more compact, less polar conformation that is more favorable for passive diffusion.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications to different positions on the quinoline ring can help identify regions that are sensitive to changes affecting permeability. For fluoroquinolones, the substituents at the C-7 and C-8 positions have been shown to be important for permeability and efflux.[22][23][24]

Q4: My attempts at chemical modification have not sufficiently improved cell permeability. Are there any formulation-based strategies I can explore?

A4: Yes, if chemical modifications are not viable or fully effective, formulation strategies can be employed to improve the apparent permeability and overall bioavailability of your compound.

Formulation Strategies:

  • Liposomal Formulations: Encapsulating your compound in liposomes can enhance its stability and facilitate its transport across cell membranes.

  • Nanoparticle Formulations: Similar to liposomes, encapsulating your compound in nanoparticles can improve its solubility and permeability characteristics.

  • Use of Permeation Enhancers: Certain excipients can be included in formulations to transiently and reversibly increase the permeability of cell membranes.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of quinolone uptake by cells?

A1: Quinolones, a class of compounds structurally related to your derivatives, generally enter bacterial cells through a process of diffusion.[25][26] In Gram-negative bacteria, they pass through porin channels in the outer membrane.[26] Once in the periplasmic space, they must traverse the inner cytoplasmic membrane to reach their intracellular targets.[27] The cellular concentration is a balance between this uptake and active efflux by pumps.[25][28]

Q2: How does the 3-carboxylic acid group generally affect the activity of quinolone derivatives?

A2: The 3-carboxylic acid group, along with the 4-carbonyl function, is widely considered to be a critical structural feature for the antibacterial activity of quinolones.[29] These groups are believed to be essential for binding to the target enzymes, DNA gyrase and topoisomerase IV.[29] Historically, modifications to the 3-carboxylic acid have often led to a significant decrease in antibacterial potency.[29] However, some successful modifications have been reported, resulting in compounds with even greater potency.[29]

Q3: Are there any online tools or databases that can help predict the permeability of my compounds?

A3: Yes, several in silico tools and models can provide predictions of physicochemical properties and permeability. These can be valuable for prioritizing compounds for synthesis and experimental testing. Some examples include:

  • SwissADME: A free web tool that predicts a range of physicochemical properties, pharmacokinetics, and drug-likeness parameters.

  • Schrödinger's QikProp: A commercial software package that predicts a wide array of ADME properties.

  • Simulations Plus's ADMET Predictor: Another commercial tool that offers comprehensive ADME modeling.

While these tools are useful, it is crucial to remember that their predictions are not a substitute for experimental validation.

Part 3: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general outline for conducting a PAMPA experiment to assess the passive permeability of your 8-fluoro-4-hydroxyquinoline-2-carboxylic acid derivatives.

Materials:

  • 96-well PAMPA plate (with a filter membrane)

  • 96-well acceptor plate

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability) dissolved in a suitable solvent (e.g., DMSO)

  • Plate shaker

  • Plate reader or LC-MS/MS system for analysis

Procedure:

  • Prepare the Artificial Membrane: Carefully add a small volume (e.g., 5 µL) of the lecithin/dodecane solution to each well of the donor plate, ensuring the filter is completely coated.[7] Allow the solvent to evaporate.

  • Prepare Donor Solutions: Dilute your test compounds and controls to the final desired concentration in PBS (pH 7.4). The final DMSO concentration should typically be low (e.g., <1%).

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Assemble the PAMPA Sandwich: Place the donor plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[3][7][30]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Pe) can be calculated using established equations that take into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol describes the general steps for performing a Caco-2 permeability assay to evaluate both passive and active transport.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compounds and control compounds

  • Lucifer yellow (for monolayer integrity testing)

  • TEER meter

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture them for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[11]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by performing a Lucifer yellow leakage assay.[11] Only use monolayers with acceptable TEER values and low Lucifer yellow permeability.

  • Prepare for Transport Study: Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS) and equilibrate them.

  • Initiate Transport:

    • Apical to Basolateral (A-B) Transport: Add the test compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a specific time period (e.g., 2 hours).[10]

  • Sample Collection and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers and analyze the compound concentration by LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated for both the A-B and B-A directions. The efflux ratio (ER) can then be determined.

Part 4: Visualizations

G cluster_0 Initial Observation & Hypothesis cluster_1 Permeability Assessment cluster_2 Enhancement Strategies cluster_3 Validation Biochem_Assay High Potency in Biochemical Assay Cell_Assay Low Potency in Cell-Based Assay Biochem_Assay->Cell_Assay Discrepancy Hypothesis Hypothesis: Poor Cell Permeability Cell_Assay->Hypothesis PAMPA PAMPA Assay (Passive Diffusion) Hypothesis->PAMPA Caco2 Caco-2 Assay (Passive + Active) Hypothesis->Caco2 Low_Passive Low Passive Permeability PAMPA->Low_Passive Efflux Efflux Substrate? (ER > 2) Caco2->Efflux Prodrug Prodrug Approach (Mask Carboxylic Acid) Low_Passive->Prodrug Lipophilicity Modulate Lipophilicity (LogD) Low_Passive->Lipophilicity IMHB Introduce IMHB (Shield Polarity) Low_Passive->IMHB Formulation Formulation Strategies (Liposomes, Nanoparticles) Efflux->Formulation Re_Test Re-evaluate in Caco-2 & Cell Assays Prodrug->Re_Test Lipophilicity->Re_Test IMHB->Re_Test Formulation->Re_Test Improved Improved Permeability & Cellular Activity Re_Test->Improved

Caption: Troubleshooting workflow for poor cell permeability.

References

  • Mechanism of Quinolone Action and Resistance. National Institutes of Health. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. National Institutes of Health. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm (RSC Publishing). [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. [Link]

  • Caco2 assay protocol. In Vitro ADME/Tox Studies. [Link]

  • Prodrugs of Carboxylic Acids. Semantic Scholar. [Link]

  • Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. PubMed. [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Publishing. [Link]

  • Prodrugs of Carboxylic Acids. ResearchGate. [Link]

  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. H1 Connect. [Link]

  • Quinolone Uptake by Bacteria and Bacterial Killing. Clinical Infectious Diseases | Oxford Academic. [Link]

  • Structure-activity Relationship of Fluoroquinolone in Escherichia Coli. PubMed. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]

  • Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. ResearchGate. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Mechanisms of drug resistance: quinolone resistance. PubMed Central. [Link]

  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. National Institutes of Health. [Link]

  • Uptake of Ozenoxacin and Other Quinolones in Gram-Positive Bacteria. National Institutes of Health. [Link]

  • Prodrug derivatives of carboxylic acid drugs.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Mechanism of Quinolone Action and Resistance. Biochemistry | ACS Publications. [Link]

  • Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. ResearchGate. [Link]

  • Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. PubMed. [Link]

  • Structure-activity relationships of the fluoroquinolones. ASM Journals. [Link]

  • Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. MDPI. [Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications (RSC Publishing). [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. National Institutes of Health. [Link]

  • Permeability classification of representative fluoroquinolones by a cell culture method. PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. ResearchGate. [Link]

  • Permeability classification of representative fluoroquinolones by a cell culture method. National Library of Medicine. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Millipore. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of 8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid in Solution

Welcome to the technical support guide for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in solution. Inconsistent experimental results can often be traced back to compound instability. This guide explains the causality behind stability issues and provides validated protocols to ensure the integrity of your experiments.

Section 1: Fundamental Stability Profile

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a valuable heterocyclic building block. However, like many quinolone derivatives, its chemical integrity in solution is susceptible to environmental factors. Understanding its stability profile is the first step toward reproducible results. The primary factors influencing its stability are light, pH, and temperature.[1][2]

Key Stability Liabilities:
  • Photodegradation: The most significant stability concern for this class of compounds is degradation upon exposure to light, particularly UV irradiation.[3] The fluorine atom at the 8-position makes the molecule particularly susceptible to photolability, which can lead to a loss of activity and the formation of cytotoxic byproducts.[4][5]

  • pH-Dependent Stability: The stability of quinoline derivatives is often highly dependent on the pH of the solution.[1] Extremes in pH can accelerate hydrolytic or other degradation pathways.

  • Oxidative Degradation: The hydroxyquinoline core can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[6][7] This can lead to the formation of quinone-like structures and other degradation products.

  • Thermal Stress: Elevated temperatures can increase the rate of all chemical degradation reactions, including hydrolysis and oxidation.[8]

Recommended Storage and Handling

Proper storage is crucial to minimize degradation. The following table summarizes the recommended conditions based on supplier safety data sheets and general chemical principles.

ParameterRecommendationRationale & Key Considerations
Solid Compound Store at -20°C in a tightly sealed, opaque container.[9]Protects from heat, light, and moisture, which are known to cause degradation.[10]
Stock Solutions Store at -20°C or -80°C in small, single-use aliquots. Use amber or foil-wrapped vials.Minimizes freeze-thaw cycles and light exposure.[3] Aliquoting prevents contamination of the entire stock.
Working Solutions Prepare fresh before each experiment.Due to potential instability in aqueous buffers at room temperature, using freshly prepared solutions is a critical step for ensuring experimental consistency.[1]
Handling Handle in a well-ventilated area, avoiding dust formation. Use personal protective equipment (gloves, safety goggles).[11]Standard laboratory practice to ensure user safety and prevent contamination.

Section 2: Troubleshooting Guide for Experimental Issues

This section addresses common problems encountered during experiments in a question-and-answer format.

Q1: My experimental results are inconsistent, and the compound's potency seems to decrease over time. Is this a stability issue?

A1: Yes, inconsistent results and a loss of potency are classic indicators of compound degradation.[1] The chemical integrity of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid can be compromised by several factors during an experiment.

The Causality: The quinolone scaffold is susceptible to degradation, especially from light.[5][12] Even ambient laboratory light can be sufficient to cause detectable degradation of some quinolones over several hours.[3] If your stock solution is left on the benchtop, or if your experimental setup involves prolonged exposure to light, photodegradation is a likely cause. Additionally, the pH of your assay buffer and the presence of dissolved oxygen can contribute to hydrolytic and oxidative decay.[1][8]

Troubleshooting Workflow:

cluster_actions Corrective Actions start Inconsistent Results/ Loss of Potency check_sol 1. Review Solution Prep & Storage start->check_sol check_exp 2. Analyze Experimental Conditions start->check_exp fresh_sol Prepare Fresh Solution from Solid Stock check_sol->fresh_sol Is solution old? Are aliquots used? protect_light Protect from Light (Amber Vials, Foil) check_exp->protect_light Exposed to light? control_ph Verify and Buffer pH of Solution check_exp->control_ph Is pH optimal? run_control 3. Run Control Experiment (Fresh vs. Old Solution) fresh_sol->run_control protect_light->run_control control_ph->run_control issue_persists Issue Persists run_control->issue_persists No Improvement issue_resolved Issue Resolved: Implement New Protocol run_control->issue_resolved Results Stabilize forced_degradation 4. Perform Forced Degradation Study (See Protocol 2) issue_persists->forced_degradation

Caption: Troubleshooting workflow for inconsistent experimental results.

Immediate Actionable Steps:

  • Prepare Fresh: Discard your current working solution and prepare a new one directly from your solid stock, which has been stored correctly at -20°C.[9]

  • Protect from Light: Conduct all subsequent experiments with precautions to minimize light exposure. Use amber-tinted tubes and wrap plates or flasks in aluminum foil.[3]

  • Run a Comparison: Test your freshly prepared solution alongside an aliquot of your old solution in a simple activity assay. A significant difference in performance will confirm degradation in the older solution.

Q2: I've noticed a color change or the formation of a precipitate in my stock solution. What is happening?

A2: A visible change in your solution is a clear sign of either chemical degradation or a loss of solubility.

The Causality:

  • Color Change: Quinolone derivatives can form colored degradation products, often yellow or brown, as a result of oxidation or photodegradation, which alters the conjugated ring system.[13]

  • Precipitation: The solubility of quinoline carboxylic acids is highly pH-dependent.[1] They are generally less soluble at neutral or acidic pH and more soluble under basic conditions due to the deprotonation of the carboxylic acid and hydroxyl groups. If you dilute a high-pH stock solution (e.g., dissolved in dilute NaOH) into a neutral or acidic buffer, the compound may precipitate out of solution.

Troubleshooting and Mitigation:

  • Check the pH: Measure the pH of your final solution. For many quinoline carboxylic acids, maintaining a slightly basic pH (e.g., 7.5-8.5) can improve solubility, but stability must also be considered.[1]

  • Consider a Co-Solvent: If pH adjustments are not compatible with your experiment, consider preparing your stock solution in an organic solvent like DMSO before diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is low and does not interfere with your assay.

  • Filter the Solution: If you suspect precipitation, filter the solution through a 0.22 µm syringe filter before use. However, be aware that this removes the precipitated compound, lowering its effective concentration. The underlying solubility issue must still be addressed.

Q3: I suspect my compound is degrading. How can I confirm this and identify potential byproducts?

A3: The most reliable way to confirm degradation and identify byproducts is through analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). A "forced degradation" study is the standard approach to proactively understand your compound's stability limits.[14]

The Causality: Forced degradation involves intentionally exposing the compound to harsh conditions (strong acid, strong base, oxidation, heat, and intense light) to accelerate the degradation process.[14] By analyzing the samples at different time points with a stability-indicating HPLC method, you can:

  • Confirm Instability: A decrease in the peak area of the parent compound over time confirms degradation.

  • Identify Byproducts: The appearance of new peaks in the chromatogram indicates the formation of degradation products.

  • Develop a Stability-Indicating Method: This process validates that your HPLC method can separate the parent compound from its degradation products, which is crucial for accurate quantification.

A general protocol for conducting a forced degradation study is provided in Section 3 . Analysis of the degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS) can provide structural information to help identify them.[15]

cluster_stress Stress Factors cluster_products Potential Outcomes compound 8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid in Solution light Light (UV/VIS) ph pH (Acid/Base) temp Temperature oxygen Oxidation (O2, H2O2) degradation Chemical Degradation light->degradation ph->degradation temp->degradation oxygen->degradation photoproducts Photoproducts (e.g., Dimers) degradation->photoproducts hydrolysis Hydrolysis Products degradation->hydrolysis oxidation Oxidation Products (e.g., Ring Opening) degradation->oxidation potency Loss of Potency degradation->potency

Caption: Key factors influencing the degradation of the compound in solution.

Section 3: Protocols and Methodologies

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution, prioritizing stability.

  • Weighing: Accurately weigh the required amount of solid 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (MW: 207.16 g/mol ) in a fume hood.

  • Solubilization: Add a small volume of 0.1 M NaOH to the solid and vortex gently to dissolve.[16] The basic pH is used to deprotonate the carboxylic acid and hydroxyl groups, significantly increasing aqueous solubility.

  • Dilution: Once fully dissolved, add nuclease-free water to reach the final desired concentration (e.g., 10 mM).

  • Verification: Check that the final pH is basic (typically > 8.0). Do not adjust back to neutral, as this will cause precipitation.

  • Aliquoting & Storage: Dispense the stock solution into single-use, light-protecting (amber or foil-wrapped) microcentrifuge tubes. Store immediately at -80°C.

Protocol 2: Forced Degradation Study Workflow

This study is essential for understanding the compound's stability profile under your specific experimental conditions.

Objective: To identify conditions that cause degradation and to develop a stability-indicating analytical method.

Materials:

  • 10 mM stock solution of the compound.

  • Reagents: 1 M HCl, 1 M NaOH, 3% H₂O₂, appropriate buffers.

  • Equipment: HPLC system with UV or PDA detector, pH meter, water bath/oven, UV lamp.

Methodology:

Stress ConditionProcedureTime Points for Analysis
Acid Hydrolysis Mix stock solution with 1 M HCl to a final concentration of 0.1 M HCl. Incubate at 60°C.[1]0, 2, 4, 8, 24 hours
Base Hydrolysis Mix stock solution with 1 M NaOH to a final concentration of 0.1 M NaOH. Incubate at 60°C.[1]0, 2, 4, 8, 24 hours
Oxidation Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light.[14]0, 2, 4, 8, 24 hours
Thermal Incubate an aliquot of the stock solution in an oven at 80°C.[1]0, 4, 8, 24, 48 hours
Photolytic Expose an aliquot in a quartz cuvette to a UV lamp (e.g., 254/365 nm) at room temperature.[4][5]0, 1, 2, 4, 8 hours
Control Incubate an aliquot of the stock solution at room temperature, protected from light.Analyze at the longest time point (e.g., 48 hours).

Analysis:

  • Before injection into the HPLC, neutralize the acid and base samples.

  • Analyze all samples using an appropriate HPLC method (see Protocol 3).

  • Compare the chromatograms from stressed samples to the control. A decrease in the parent peak area and the appearance of new peaks confirm degradation.

Protocol 3: General HPLC Method for Stability Assessment

This is a starting point for a reversed-phase HPLC method. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 330 nm (quinolones typically have multiple absorbance maxima).[12]

  • Injection Volume: 10 µL

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the primary degradation pathways?

    • A: For fluoroquinolones, photodegradation is a major pathway, which can involve complex reactions including dimerization and cleavage of the quinolone ring.[3][4] Under oxidative stress, degradation can proceed via hydroxylation of the aromatic rings, followed by ring-opening to form smaller carboxylic acids.[6][17]

  • Q: What are the best practices for long-term storage of solutions?

    • A: For long-term storage (months), storing at -80°C in single-use, light-protected aliquots is the gold standard. The stock should be prepared in a solvent system that ensures complete solubility (e.g., dilute NaOH or DMSO) to prevent precipitation during freezing.

  • Q: Can I autoclave solutions of this compound?

    • A: No. Autoclaving involves high temperatures (121°C), which will almost certainly lead to significant thermal degradation.[1] Solutions should be sterilized by filtration through a 0.22 µm filter if required.

  • Q: Which solvents should be avoided?

    • A: Avoid highly acidic or basic aqueous solutions for prolonged storage unless stability has been confirmed. Also, be cautious with solvents containing reactive impurities (e.g., peroxides in older ethers) which could promote oxidative degradation.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating Target Engagement of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid-based PROTACs

For researchers, scientists, and drug development professionals, the successful development of Proteolysis Targeting Chimeras (PROTACs) hinges on rigorous validation of their mechanism of action. PROTACs are heterobifunc...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the successful development of Proteolysis Targeting Chimeras (PROTACs) hinges on rigorous validation of their mechanism of action. PROTACs are heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] This guide provides an in-depth comparison of key methodologies for confirming the critical first step in this process: the direct engagement of the PROTAC with its intended target within a cellular environment.

While the ultimate goal of a PROTAC is protein degradation, confirming direct target binding is essential to de-risk projects and rationally optimize lead compounds.[5][6] Without this confirmation, observed degradation could be attributed to off-target effects or other cellular mechanisms. This guide will focus on three cornerstone assays: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Western Blotting as the essential downstream validation of functional engagement.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Label-Free Target Engagement

CETSA has emerged as a powerful technique because it allows for the direct, label-free assessment of target engagement in a physiologically relevant setting, including intact cells.[7] The assay is founded on the principle that when a ligand, such as a PROTAC, binds to its target protein, it generally confers thermal stability, altering the protein's melting curve.[8]

Causality Behind Experimental Choices

The choice to use CETSA is often driven by the need to unequivocally prove that a compound physically interacts with its target in a native cellular milieu, without the potential artifacts introduced by protein tags or fluorescent labels.[7][9] The heat-shock step is the core of the assay; it denatures and aggregates unbound proteins, while the ligand-bound fraction remains soluble. The subsequent quantification of the soluble protein at various temperatures provides direct evidence of a binding event.[8]

Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency (typically 70-80%).

    • Treat the cells with the desired concentrations of the 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid-based PROTAC or a vehicle control (e.g., DMSO).

    • Incubate for a sufficient duration (e.g., 1-4 hours) at 37°C to allow for cell penetration and target binding.[7]

  • Heating Step:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Using a thermal cycler, heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes. Include a non-heated control sample kept on ice.[7]

  • Cell Lysis and Separation:

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[10]

  • Protein Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of the target protein in the supernatant using a method like Western Blot or mass spectrometry.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in this curve in the presence of the PROTAC indicates target engagement.[8]

Data Presentation: CETSA
ParameterVehicle ControlPROTAC (1 µM)Interpretation
Tm (°C) 52.5°C57.0°CThe 4.5°C increase in melting temperature (ΔTm) indicates stabilization of the target protein by the PROTAC.
EC50 (µM) N/A0.8 µMThis value, derived from isothermal dose-response experiments, reflects the potency of target engagement in the cellular environment.[8]
CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells protac_treatment 2. Treat with PROTAC / Vehicle cell_culture->protac_treatment harvest 3. Harvest & Resuspend Cells protac_treatment->harvest heat_shock 4. Heat Samples (Temp Gradient) harvest->heat_shock lysis 5. Lyse Cells (Freeze-Thaw) heat_shock->lysis centrifuge 6. Centrifuge to Pellet Aggregates lysis->centrifuge supernatant 7. Collect Soluble Fraction centrifuge->supernatant detection 8. Detect Target Protein (Western Blot) supernatant->detection analysis 9. Plot Melting Curve & Determine ΔTm detection->analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

NanoBRET™ Target Engagement Assay: High-Throughput Live-Cell Quantification

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a highly sensitive, cell-based method that allows for the real-time, quantitative measurement of compound binding to a target protein in living cells.[11] This technique is particularly well-suited for screening and characterizing PROTAC libraries.[12][13]

Causality Behind Experimental Choices

NanoBRET is chosen for its ability to provide quantitative binding data (IC50 values) directly from live cells, which can be more predictive of cellular efficacy than biochemical assays.[14] The assay relies on energy transfer from a genetically fused NanoLuc® luciferase on the target protein to a fluorescent tracer that binds to the same site. A PROTAC that engages the target will compete with the tracer, leading to a measurable decrease in the BRET signal, which directly correlates with target occupancy.[11][14]

Experimental Protocol: NanoBRET™ Target Engagement
  • Cell Line Preparation:

    • Transfect cells to express the target protein fused to a NanoLuc® luciferase tag. Stable cell lines are recommended for consistency.

  • Assay Plating:

    • Seed the NanoLuc®-tagged cells into 96- or 384-well white assay plates and allow them to attach.

  • Compound and Tracer Addition:

    • Add the 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid-based PROTAC across a range of concentrations.

    • Add the specific fluorescent NanoBRET™ tracer at a pre-optimized concentration.

    • Include controls for no tracer (background) and no competitor (maximum signal).

  • Incubation and Measurement:

    • Incubate the plate at 37°C to allow the binding to reach equilibrium.

    • Add the NanoLuc® substrate (e.g., furimazine).[15]

    • Immediately measure the filtered luminescence signals for the donor (NanoLuc®) and acceptor (tracer) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against the PROTAC concentration.

    • Fit the curve using a sigmoidal dose-response model to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.

Data Presentation: NanoBRET™
CompoundTarget ProteinCell LineCellular IC50 (nM)Interpretation
PROTAC-ATarget XHEK29375 nMDemonstrates potent target engagement in live cells.
Warhead-OnlyTarget XHEK29350 nMProvides a baseline for the binding affinity of the target-binding moiety alone.
Negative ControlTarget XHEK293>10,000 nMA non-binding control compound shows no displacement of the tracer.
NanoBRET™ Target Engagement Principle

NanoBRET_Principle cluster_bound High BRET Signal (No PROTAC) cluster_unbound Low BRET Signal (PROTAC Present) POI_NLuc_Bound Target -NanoLuc® Tracer_Bound Tracer POI_NLuc_Bound->Tracer_Bound Binding BRET_Signal BRET (Energy Transfer) POI_NLuc_Bound->BRET_Signal Light Emission Tracer_Bound->BRET_Signal Energy Transfer POI_NLuc_Unbound Target -NanoLuc® PROTAC PROTAC POI_NLuc_Unbound->PROTAC Binding No_BRET No BRET POI_NLuc_Unbound->No_BRET Light Emission Tracer_Unbound Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Western Blot: Validating the Functional Consequence of Engagement

While CETSA and NanoBRET confirm target binding, Western Blotting provides the definitive proof of a PROTAC's intended function: degradation of the target protein.[2][16] It is the most common and essential orthogonal assay to confirm that the observed target engagement translates into a downstream biological effect.[1]

Causality Behind Experimental Choices

The rationale for using Western Blotting is its ability to directly visualize and semi-quantify the total amount of a specific protein in a cell lysate.[2] By comparing protein levels in PROTAC-treated cells versus control cells, one can directly measure the extent of degradation. Including a loading control (e.g., GAPDH or β-actin) is a critical self-validating step to ensure that any observed decrease in the target protein is due to specific degradation and not variations in sample loading.[16]

Experimental Protocol: Western Blot for Protein Degradation
  • Cell Treatment and Lysis:

    • Seed cells and treat with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).[16]

    • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[16]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Normalize all samples to the same concentration and denature by boiling in Laemmli buffer.[16]

  • Gel Electrophoresis and Transfer:

    • Separate the protein samples by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

  • Signal Detection and Analysis:

    • Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.[16]

    • Quantify the band intensity using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[16]

Data Presentation: Western Blot Degradation
ParameterValueInterpretation
DC50 50 nMThe concentration of PROTAC required to degrade 50% of the target protein.
Dmax 95%The maximal percentage of target protein degradation achieved.
Western Blotting Workflow

Western_Blot_Workflow cluster_sample Sample Preparation cluster_blot Blotting cluster_detect Immunodetection cluster_final Analysis treat 1. Treat Cells & Lyse quantify 2. Quantify & Normalize Protein treat->quantify denature 3. Denature in Laemmli Buffer quantify->denature sds 4. SDS-PAGE denature->sds transfer 5. Transfer to Membrane sds->transfer block 6. Block Membrane transfer->block primary_ab 7. Primary Antibody Incubation block->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detect 9. ECL Detection & Imaging secondary_ab->detect analyze 10. Densitometry & Normalization detect->analyze dc50 11. Calculate DC50 / Dmax analyze->dc50

Caption: Western Blotting Workflow for PROTAC Degradation Analysis.

Comparative Summary of Target Engagement Assays

Choosing the right assay depends on the specific question being asked at a particular stage of drug development. The following table provides an objective comparison of the discussed methods.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementWestern Blot (for Degradation)
Measurement Direct Target BindingDirect Target BindingDownstream Functional Outcome
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy TransferImmunoassay for protein levels
Nature Label-freeRequires protein tagging and tracerLabel-free protein detection
Cell State Intact cells or lysatesLive cellsCell lysates
Throughput Low to MediumHighLow to Medium
Key Output Thermal Shift (ΔTm), EC50Binding Affinity (IC50)Degradation (DC50, Dmax)
Primary Use Case Definitive confirmation of intracellular bindingScreening, SAR, quantitative bindingConfirmation of functional activity
Key Advantage Physiologically relevant, no modificationsQuantitative, live-cell, high-throughputMeasures ultimate desired effect
Key Limitation Lower throughput, not all proteins show a shiftRequires genetic modification of targetIndirect measure of engagement

Conclusion

Validating the target engagement of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid-based PROTACs requires a multi-faceted approach. No single assay can provide a complete picture. A robust validation strategy begins with direct confirmation of intracellular binding using methods like CETSA or NanoBRET™ . CETSA offers an unparalleled, label-free view of target interaction in a native environment, while NanoBRET™ provides high-throughput, quantitative binding data from live cells, ideal for structure-activity relationship studies.

Ultimately, the functional consequence of this engagement must be verified. Western Blotting serves as the indispensable final step to demonstrate that target binding leads to dose-dependent protein degradation. By combining these orthogonal approaches, researchers can build a comprehensive and compelling data package that validates the mechanism of action, potency, and cellular efficacy of their PROTAC candidates, paving the way for successful drug development.

References

  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Robers, M. B., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods in Molecular Biology, 2365, 265–282. Retrieved from [Link]

  • Why PROTACs Fail in Cellular Environments— and What Two NanoBRET Assays Can Reveal - Selvita. (2025). Retrieved from [Link]

  • Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels | bioRxiv. (2025). Retrieved from [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye - Promega Connections. (2023). Retrieved from [Link]

  • Sleno, L., & Emili, A. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 721–733. Retrieved from [Link]

  • Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry - IDEAS/RePEc. (n.d.). Retrieved from [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Retrieved from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv. (2022). Retrieved from [Link]

  • Enhancing Intracellular Accumulation and Target Engagement of PROTACs with Reversible Covalent Chemistry | bioRxiv. (2020). Retrieved from [Link]

  • Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry | bioRxiv. (2020). Retrieved from [Link]

  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders - Pelago Bioscience. (2024). Retrieved from [Link]

  • Methods to accelerate PROTAC drug discovery - PMC - NIH. (2025). Retrieved from [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (2023). Retrieved from [Link]

  • Protein Degradation Assays - PROTAC Screening - Reaction Biology. (n.d.). Retrieved from [Link]

  • Wilson, L. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 61(13), 1339–1349. Retrieved from [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Simple Way to Targeted Protein Degradation Analysis - Bio-Techne. (n.d.). Retrieved from [Link]

  • Application of PROTACs in Target Identification and Target Validation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Advancing target validation with PROTAC technology - PubMed. (2025). Retrieved from [Link]

  • Target Validation Using PROTACs: Applying the Four Pillars Framework - PubMed. (2020). Retrieved from [Link]

  • Application of PROTACs in target identification and validation - Semantic Scholar. (2024). Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.). Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to VHL Ligand Efficacy: A Comparative Analysis of Established Ligands and the Potential of Novel Scaffolds

For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of targeted protein degradation (TPD), the choice of an E3 ubiquitin ligase ligand is a critical determinant of su...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of targeted protein degradation (TPD), the choice of an E3 ubiquitin ligase ligand is a critical determinant of success. The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of this field, and the selection of a potent and well-characterized VHL ligand is paramount for the rational design of effective Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

This guide provides a comparative analysis of widely-used VHL ligands, focusing on their efficacy and key performance characteristics. We will delve into the experimental data supporting the utility of established ligands and explore the structural attributes that confer high-affinity binding. Furthermore, we will assess the potential of novel chemical matter, such as 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, by dissecting its structure in the context of known structure-activity relationships (SAR) for VHL binding.

The VHL E3 Ligase Machinery: A Primer for Targeted Protein Degradation

The VHL E3 ligase is a key player in the cellular response to hypoxia.[1][4] Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is hydroxylated at specific proline residues. This post-translational modification is recognized by the VHL protein, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[1]

PROTACs leverage this natural process by tethering a VHL ligand to a ligand for a protein of interest (POI). This induced proximity forces the VHL E3 ligase to ubiquitinate the POI, marking it for degradation. The efficacy of this process is critically dependent on the affinity and binding kinetics of the VHL ligand.

VHL_Pathway cluster_PROTAC PROTAC Molecule POI Protein of Interest (POI) Proteasome Proteasome POI->Proteasome Targeting VHL_Ligand VHL Ligand Linker Linker Linker->VHL_Ligand POI_Ligand POI Ligand POI_Ligand->Linker PROTAC PROTAC PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL recruits VHL->POI induces proximity Ub Ubiquitin Ub->POI Ubiquitination Degradation Degraded POI Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway via VHL recruitment.

Benchmarking VHL Ligand Efficacy: A Tale of Two Ligands

The development of potent, cell-permeable small molecule VHL ligands has been a significant breakthrough in the TPD field.[3] Among the most widely adopted are VH032 and its optimized successor, VH298.[5]

LigandBinding Affinity (Kd) to VHLKey Features
VH032 ~185 nM[6]An early, widely used VHL ligand that validated the VHL-recruiting PROTAC concept.[7][8]
VH298 80-90 nM[9][10][11]A second-generation, higher-affinity ligand with improved cellular activity.[5][9]

The enhanced binding affinity of VH298 directly translates to more efficient recruitment of the VHL E3 ligase and, consequently, more potent degradation of target proteins when incorporated into a PROTAC.[5] This underscores the principle that a high-affinity interaction between the PROTAC and the E3 ligase is a key driver of degradation efficacy.

Evaluating a Novel Scaffold: The Case of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

While established ligands provide a robust starting point, the exploration of novel chemical scaffolds is essential for expanding the toolkit of TPD researchers. Let us consider the potential of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid as a VHL ligand.

Structural Analysis:

At present, there is no published data characterizing the binding of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid to VHL. However, we can perform a structural comparison with known VHL ligands to hypothesize its potential.

  • Hydroxyquinoline Core: The 4-hydroxyquinoline scaffold is a key feature of many VHL ligands, mimicking the hydroxyproline residue of HIF-1α that is crucial for VHL recognition.[12]

  • Carboxylic Acid: The carboxylic acid at the 2-position could potentially engage in hydrogen bonding interactions within the VHL binding pocket, analogous to the carboxylate of the HIF-1α peptide.

  • Fluorine Substitution: The fluorine at the 8-position could modulate the electronic properties and conformation of the quinoline ring system. Fluorine substitution has been shown to be beneficial in some VHL ligands, enhancing binding affinity through favorable interactions.[6][12]

Known Structure-Activity Relationships of Quinoline Derivatives:

Studies on various quinoline derivatives have highlighted the importance of specific substitutions for biological activity. For instance, structure-activity relationship studies of quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase identified the C2 and C4 positions as critical for activity.[13] While the target is different, this highlights the chemical tractability and potential for functionalization of the quinoline scaffold. Further research into the SAR of quinoline derivatives as VHL ligands is necessary to make a more definitive assessment.[14][15][16]

Verdict:

Based on structural analogy, 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid possesses key functional groups that suggest a potential for VHL binding. However, without experimental validation, this remains a hypothesis. The precise stereochemistry and conformational preferences of this molecule upon binding would be critical determinants of its affinity.

Experimental Workflow for Assessing Novel VHL Ligand Efficacy

To rigorously evaluate a new compound like 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid as a VHL ligand, a systematic experimental approach is required.

experimental_workflow Start Novel Compound (e.g., 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid) Binding_Assay Biochemical Binding Assay (e.g., SPR, ITC, FP, TR-FRET) Start->Binding_Assay Determine Kd HIF_Stabilization HIF-1α Stabilization Assay (Cell-based) Binding_Assay->HIF_Stabilization Confirm target engagement Ternary_Complex Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) Cellular_Degradation Cellular Degradation Assay (e.g., Western Blot, DC50/Dmax) Ternary_Complex->Cellular_Degradation Assess degradation Conclusion Efficacy Profile Cellular_Degradation->Conclusion HIF_Stabilization->Ternary_Complex Incorporate into PROTAC

Caption: A streamlined workflow for the evaluation of novel VHL ligands.

Step-by-Step Methodologies:
  • Biochemical Binding Assays:

    • Objective: To quantify the binding affinity (Kd) of the novel ligand to purified VHL protein complex (typically VHL-ElonginB-ElonginC or VCB).

    • Methods:

      • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction.

      • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (association and dissociation rates).

      • Fluorescence Polarization (FP): A competitive binding assay using a fluorescently labeled tracer ligand.[12]

  • HIF-1α Stabilization Assay:

    • Objective: To determine if the ligand can functionally inhibit the VHL-HIF-1α interaction in a cellular context, leading to the accumulation of HIF-1α.

    • Method:

      • Treat cells (e.g., HeLa or RCC4) with varying concentrations of the ligand.

      • Lyse the cells and perform a Western blot to detect HIF-1α levels. An effective VHL inhibitor will show a dose-dependent increase in HIF-1α.[9]

  • Ternary Complex Formation Assays:

    • Objective: Once incorporated into a PROTAC, to assess its ability to form a productive ternary complex with VHL and the target protein.

    • Methods:

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes fluorescently labeled antibodies against VHL and the target protein to measure their proximity.

      • AlphaLISA: A bead-based immunoassay that generates a chemiluminescent signal when VHL and the target protein are brought into close proximity by the PROTAC.

  • Cellular Degradation Assays:

    • Objective: To measure the potency and efficacy of the PROTAC in degrading the target protein within cells.

    • Method:

      • Treat cells with a dose-response of the PROTAC.

      • Measure the levels of the target protein by Western blot or quantitative mass spectrometry.

      • Calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum extent of degradation).

Conclusion

The selection of a VHL ligand is a critical step in the design of potent and effective PROTACs. While established ligands like VH032 and VH298 offer validated and reliable performance, the exploration of novel chemical matter is crucial for advancing the field of targeted protein degradation. The compound 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid presents an intriguing, albeit unvalidated, scaffold that warrants experimental investigation. By following a rigorous and systematic evaluation workflow, researchers can confidently assess the potential of this and other novel ligands, paving the way for the next generation of protein degraders.

References

  • Zengerle, M., et al. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology, 10(8), 1770-1777. [Link]

  • Galdeano, C., et al. (2014). Structure-guided design and optimization of small molecules targeting the protein-protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit with in vitro nanomolar affinities. Journal of Medicinal Chemistry, 57(20), 8657-8663. [Link]

  • Frost, J., et al. (2016). Potent and selective chemical probe of the VHL-HIFα interaction. Angewandte Chemie International Edition, 55(5), 1921-1925. [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7249-7271. [Link]

  • Ahmad, S., & Abid, M. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 267, 116041. [Link]

  • Ciulli Laboratory. (2022, August 8). Review on VHL ligands. University of Dundee. [Link]

  • Testa, A., et al. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 35(3), 1-42. [Link]

  • Creative Biolabs. (n.d.). VH 032 Amine Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019-present). PubMed. [Link]

  • National Center for Biotechnology Information. (2018). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 435-446. [Link]

  • AdooQ BioScience. (n.d.). 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid. Retrieved from [Link]

  • Klingenstein, R., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry, 49(17), 5300-5308. [Link]

  • Jerning, J., et al. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. Journal of Medicinal Chemistry, 49(21), 6351-6363. [Link]

  • Chen, S. F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 44(8), 1547-1554. [Link]

  • Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(30), 9607-9618. [Link]

  • American Chemical Society. (2018). 3‑Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. ACS Publications. [Link]

  • Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3737. [Link]

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Validation

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid versus other E3 ligase ligands in PROTACs

Introduction: The PROTAC Revolution and the Central Role of the E3 Ligase Ligand Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Central Role of the E3 Ligase Ligand

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright destruction of disease-causing proteins.[1] These heterobifunctional molecules act as a molecular bridge, simultaneously binding to a target Protein of Interest (POI) and an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's own quality control machinery, the proteasome.[3] This catalytic mechanism allows sub-stoichiometric amounts of a PROTAC to eliminate a substantial population of a target protein.[4]

The efficacy of a PROTAC is not solely dependent on its ability to bind the target protein. The choice of the E3 ligase ligand is a critical design element that profoundly influences the degradation efficiency, selectivity, and overall pharmacological properties of the final molecule.[5] With over 600 E3 ligases in the human genome, the vast majority remain untapped.[5][6] To date, the field has been dominated by ligands for a select few, primarily the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases.[7][8]

This guide provides an in-depth comparison of a potent VHL ligand, 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid , against other widely used E3 ligase recruiters. We will delve into the mechanistic rationale behind their design, compare their performance using experimental data, and provide validated protocols for their evaluation.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

The VHL Ligand Family: A Focus on Fluoro-Quinolines

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2VHL E3 ligase complex.[9] Its natural substrate is the hypoxia-inducible factor-1α (HIF-1α), which it recognizes through a post-translationally hydroxylated proline residue.[10] The first potent, non-peptidic small molecule VHL ligands were therefore designed as hydroxyproline (Hyp) mimetics.[9][11]

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid represents a distinct and highly optimized chemotype. The rationale for its design stems from structure-guided efforts to improve upon earlier VHL ligands.

  • Causality of Design: The core quinoline scaffold serves as a rigid structural mimic of the HIF-1α peptide backbone. The 4-hydroxy and 2-carboxylic acid groups are critical for forming key hydrogen bonds within the VHL binding pocket, analogous to the native substrate interaction.

  • The Role of Fluorination: The introduction of fluorine at the 8-position is a key optimization. Fluorine substitution can enhance binding affinity through favorable electronic interactions and by inducing a pre-organized conformation of the ligand that minimizes the entropic penalty upon binding.[9] This strategy has been successfully employed in other VHL ligands, such as VH101, where an α-fluorine substituent led to a 4-fold increase in binding affinity compared to its non-fluorinated parent compound, VH032.[9]

While direct binding data for 8-fluoro-4-hydroxyquinoline-2-carboxylic acid itself is not prominently published, related fluorinated VHL ligands demonstrate nanomolar binding affinities, making them highly effective recruiters for PROTACs.[12]

Comparative Analysis of Major E3 Ligase Ligands

The choice of an E3 ligase ligand is a multi-faceted decision, balancing binding affinity, synthetic accessibility, tissue expression of the E3 ligase, and the ultimate performance of the PROTAC.

Von Hippel-Lindau (VHL) Ligands
  • Examples: Hydroxyproline (Hyp) mimetics (e.g., VH032, VH298), Quinolone-based ligands.[12][13]

  • Advantages:

    • High Affinity: Optimized ligands bind to VHL with high (nanomolar) affinity.[12]

    • Well-Characterized: Extensive structural and biochemical data are available to guide rational PROTAC design.[10][14]

    • Broad Tissue Expression: VHL is ubiquitously expressed, making it suitable for a wide range of targets.[11]

    • Favorable Conformation: VHL is part of a large, flexible complex that can accommodate a wide variety of target proteins.

  • Disadvantages:

    • Potential for Hypoxia Pathway Modulation: As VHL is a key regulator of the hypoxia response, there is a theoretical risk of off-target effects, although this has not been a major barrier in practice.[9]

Cereblon (CRBN) Ligands
  • Examples: Derivatives of immunomodulatory drugs (IMiDs) like Thalidomide, Pomalidomide, and Lenalidomide.[2][15]

  • Advantages:

    • Clinically Validated: The parent IMiD drugs have a long history of clinical use, providing a wealth of safety and pharmacokinetic data.

    • Synthetic Accessibility: Numerous synthetic routes and functionalized analogues are available.[2]

    • Strong Degraders: CRBN-based PROTACs are among the most potent degraders developed to date.[16]

  • Disadvantages:

    • Neosubstrate Activity: CRBN ligands can alter the substrate specificity of the E3 ligase, leading to the degradation of endogenous proteins (e.g., IKZF1/3), which can be a source of off-target effects or desired for certain cancer therapies.[2]

    • Lower Intrinsic Affinity: Binding affinities of IMiDs to CRBN are typically in the high nanomolar to low micromolar range, weaker than optimized VHL ligands.[15]

Inhibitor of Apoptosis Proteins (IAP) Ligands
  • Examples: Methyl bestatin (MeBS), LCL-161, and other SMAC mimetics.[6][7]

  • Advantages:

    • Tumor-Specific Expression: Some IAP family members (e.g., cIAP1) are overexpressed in certain cancers, offering a potential route to tumor-selective protein degradation.[1][17]

    • Dual Mechanism: In addition to inducing degradation, these ligands can inhibit the anti-apoptotic function of IAPs, potentially leading to synergistic anti-cancer effects.[]

  • Disadvantages:

    • Complex Biology: IAPs induce their own degradation upon ligand binding, which can complicate the kinetics and duration of action of the resulting PROTACs.[7]

    • Less Prevalent: IAP-based PROTACs are less commonly reported than VHL or CRBN-based ones, with a smaller knowledge base to draw upon.[8]

Mouse Double Minute 2 (MDM2) Ligands
  • Examples: Nutlin and RG7388 derivatives.[][19]

  • Advantages:

    • p53 Stabilization: MDM2 is the primary negative regulator of the p53 tumor suppressor. Using an MDM2 ligand can simultaneously degrade a target protein and stabilize p53, a powerful combination for cancer therapy.[19][20]

  • Disadvantages:

    • Limited Efficacy as a Recruiter: PROTACs recruiting MDM2 have generally shown lower degradation efficiency compared to those recruiting VHL or CRBN.[7][21]

    • Challenging Physicochemical Properties: MDM2 ligands are often large and lipophilic, which can lead to poor solubility and pharmacokinetic properties in the final PROTAC.[5][7]

Quantitative Performance Data

The selection of an E3 ligase ligand is guided by its intrinsic binding affinity and, more importantly, by the degradation performance of the final PROTAC, measured by DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum percentage of degradation).[22][23]

Table 1: Comparative Binding Affinities of E3 Ligase Ligands

E3 Ligase Ligand E3 Ligase Binding Affinity (Kd / IC₅₀) Assay Method Reference(s)
VH101 (Fluoro-Hyp based) VHL 44 nM (Kd) SPR [9]
VH298 VHL 52 nM (Kd) ITC [13]
Pomalidomide CRBN ~180 nM (Kd) ITC [15]
Lenalidomide CRBN ~250 nM (Kd) ITC [15]
Nutlin-3 MDM2 ~90 nM (IC₅₀) FP [19]

| Methyl Bestatin | cIAP1 | Binds to BIR3 domain | N/A |[7] |

Table 2: Representative Performance of PROTACs Utilizing Different E3 Ligands

PROTAC Example Target Protein E3 Ligase Ligand Type DC₅₀ Dₘₐₓ Cell Line Reference(s)
MZ1 BRD4 VHL (VH032 based) ~25 nM >90% HeLa [9]
ARV-110 Androgen Receptor CRBN (IMiD based) ~1 nM >95% VCaP [16]
dBET1 BRD4 CRBN (Thalidomide based) 4.3 nM >98% 22Rv1 [15]
A1874 BRD4 MDM2 (Nutlin based) ~100 nM ~75% RS4;11 [21]
Compound 68 EGFRL858R VHL 5.0 nM >90% HCC-827 [16]

| Compound 69 | EGFRL858R | CRBN | 11 nM | >90% | HCC-827 |[16] |

Note: DC₅₀ and Dₘₐₓ values are highly dependent on the specific PROTAC construct, target protein, and cell line used. This table provides representative examples to illustrate general performance.

Experimental Protocols & Methodologies

A rigorous, self-validating experimental system is crucial for accurately characterizing PROTAC performance. The following protocol outlines the standard Western Blotting workflow to determine DC₅₀ and Dₘₐₓ.

Protocol 1: Determination of PROTAC-Mediated Protein Degradation by Western Blot

1. Cell Culture and Treatment: a. Plate the desired cells (e.g., HeLa, HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Prepare a serial dilution of the PROTAC in DMSO. A common concentration range is 1 nM to 10,000 nM. Include a DMSO-only vehicle control. d. Treat the cells with the different concentrations of the PROTAC. The final DMSO concentration in the media should be kept constant and low (e.g., ≤ 0.1%). e. Incubate for the desired time period (a time-course of 4, 8, 16, and 24 hours is recommended for initial characterization).

2. Cell Lysis and Protein Quantification: a. Wash the cells once with ice-cold PBS. b. Lyse the cells directly in the well using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

3. Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling. b. Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane.[22] d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22] h. Wash the membrane three times with TBST. i. Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system. j. Crucial Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-Actin) to ensure equal protein loading.[22]

4. Data Analysis: a. Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ).[22] b. Normalize the target protein band intensity to its corresponding loading control. c. Calculate the percentage of protein remaining for each treatment relative to the vehicle (DMSO) control. d. Plot the percentage of remaining protein against the log of the PROTAC concentration. e. Fit the data using a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.[22]

WB_Workflow start Start: Plate Cells treat Treat with PROTAC (Dose-Response & Vehicle) start->treat incubate Incubate (e.g., 24 hours) treat->incubate lyse Cell Lysis & Protein Quantification (BCA) incubate->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (e.g., 5% Milk) transfer->block primary_ab Primary Antibody Incubation (Anti-Target) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect reprobe Strip & Re-probe (Loading Control, e.g., GAPDH) detect->reprobe Control analyze Densitometry & Normalization detect->analyze reprobe->analyze plot Plot Data & Non-linear Regression analyze->plot end Determine DC50 & Dmax plot->end

Caption: Experimental workflow for determining PROTAC DC50 and Dmax.

Conclusion and Future Outlook

The selection of an E3 ligase ligand is a pivotal decision in PROTAC design, with no single answer being universally superior.

  • VHL ligands , including advanced fluoro-quinoline scaffolds, offer high affinity and recruit a well-behaved, ubiquitously expressed E3 ligase. They are a workhorse of the field and an excellent choice for a broad range of targets.[4][11]

  • CRBN ligands provide access to a different E3 ligase, leveraging clinically validated scaffolds that yield some of the most potent degraders, though careful consideration of their neosubstrate activity is required.[15][16]

  • IAP and MDM2 ligands represent more specialized tools, offering potential for tumor-selectivity or synergistic p53 activation, respectively, but often come with greater challenges in achieving efficient degradation and favorable drug-like properties.[5][21]

The future of the field lies in expanding the repertoire of available E3 ligase ligands.[7][24] Identifying ligands for tissue-specific or disease-specific E3 ligases could dramatically improve the therapeutic window of PROTACs, reducing on-target toxicities in healthy tissues.[3] As our understanding of the complex interplay between the PROTAC, the target, and the E3 ligase—the "ternary complex"—deepens, so too will our ability to rationally design the next generation of protein degraders with unprecedented precision and efficacy.

References

  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery, 26(4), 484-502. [Link]

  • Frost, J., Ferraiuolo, S., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7380-7422. [Link]

  • Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • Taylor & Francis Online. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis. [Link]

  • National Library of Medicine. (2022). PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective. PubMed. [Link]

  • Frontiers. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • National Library of Medicine. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed. [Link]

  • ScienceOpen. (2022). PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective. ScienceOpen. [Link]

  • ResearchGate. (2025). A variety of small molecules that serve as the ligands for IAP E3... ResearchGate. [Link]

  • National Library of Medicine. (2022). PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective. PMC. [Link]

  • National Library of Medicine. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. PMC. [Link]

  • 3rd INTERNATIONAL CONFERENCE ON DRUG DISCOVERY AND DEVELOPMENT. (2021). Novel E3 Ligase Ligand Libraries for Degradation of Proteins Implicated in Malignant Diseases. 3rd ICDDD. [Link]

  • MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

  • Bio-Techne. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Bio-Techne. [Link]

  • ScienceDirect. (2024). The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation. Drug Discovery Today. [Link]

  • National Library of Medicine. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

  • Bio-Techne. PROTAC Design | Degrader Design and Synthesis. Bio-Techne. [Link]

  • ACS Publications. (2023). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Journal of Medicinal Chemistry. [Link]

  • Chalmers University of Technology. (2024). Modeling PROTAC degradation activity with machine learning. Chalmers Research. [Link]

  • Frontiers. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry. [Link]

  • National Library of Medicine. (2020). PROteolysis TArgeting Chimeras (PROTACs) as emerging anticancer therapeutics. PMC. [Link]

  • National Library of Medicine. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link]

  • National Library of Medicine. (2020). Discovery of E3 Ligase Ligands for Target Protein Degradation. PMC. [Link]

  • National Library of Medicine. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). PMC. [Link]

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Comparative

A Comparative Guide to Confirming the Biochemical Activity of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

For researchers in the vanguard of drug discovery, particularly in the realm of novel antibacterial and anticancer agents, the validation of a compound's biochemical activity is a critical juncture. This guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, particularly in the realm of novel antibacterial and anticancer agents, the validation of a compound's biochemical activity is a critical juncture. This guide provides an in-depth, comparative analysis of key biochemical assays to confirm and quantify the activity of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, a promising scaffold in medicinal chemistry. We will delve into the mechanistic underpinnings of DNA gyrase and topoisomerase I inhibition, offering detailed, field-proven protocols for high-throughput fluorescence-based assays.

The quinoline core is a well-established pharmacophore, with many derivatives targeting bacterial type II topoisomerases like DNA gyrase and, in some cases, eukaryotic topoisomerase I.[1][2] 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, with its characteristic substitutions, is rationally designed to interact with the enzyme-DNA complex. The fluorine atom at position 8 can enhance cell permeability and binding affinity, while the carboxylic acid at position 2 and the hydroxyl group at position 4 are crucial for chelating magnesium ions within the active site, a key interaction for stabilizing the cleavage complex.[1]

This guide will compare the inhibitory potential of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid against a standard-of-care fluoroquinolone, Ciprofloxacin, providing a clear benchmark for its efficacy.

I. Assessing DNA Gyrase Inhibition: The Supercoiling Assay

DNA gyrase, a type II topoisomerase unique to bacteria, introduces negative supercoils into DNA, an essential process for DNA replication and transcription.[3] Inhibition of this enzyme leads to the cessation of these critical cellular processes and ultimately, bacterial cell death. The DNA gyrase supercoiling assay is a cornerstone for identifying and characterizing inhibitors of this enzyme.

Principle of the Fluorescence-Based Supercoiling Assay

This assay leverages the differential fluorescence of an intercalating dye, such as H19, when bound to relaxed versus supercoiled DNA.[1][4] In its relaxed state, plasmid DNA has a lower affinity for the dye, resulting in a lower fluorescence signal. Upon the addition of active DNA gyrase and ATP, the plasmid becomes negatively supercoiled, increasing the intercalation of the dye and leading to a significant increase in fluorescence.[4] An inhibitor of DNA gyrase will prevent this supercoiling, resulting in a fluorescence signal that is closer to the baseline of relaxed DNA.

Diagram of the DNA Gyrase Supercoiling Assay Workflow

DNA_Gyrase_Supercoiling_Assay Workflow for DNA Gyrase Supercoiling Assay cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis Relaxed_Plasmid Relaxed Plasmid DNA Incubate Incubate at 37°C for 60 min Relaxed_Plasmid->Incubate Gyrase_Enzyme DNA Gyrase Gyrase_Enzyme->Incubate ATP ATP ATP->Incubate Test_Compound 8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid or Ciprofloxacin Test_Compound->Incubate Assay_Buffer Assay Buffer Assay_Buffer->Incubate Add_Dye Add H19 Fluorescent Dye Incubate->Add_Dye Measure_Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 535 nm) Add_Dye->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: A schematic overview of the fluorescence-based DNA gyrase supercoiling assay.

Detailed Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from established methods for high-throughput screening of gyrase inhibitors.[5][6]

  • Reagent Preparation:

    • 5x Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.

    • Relaxed pBR322 DNA: Prepare a stock solution of 0.5 mg/mL in nuclease-free water.

    • DNA Gyrase: Reconstitute E. coli DNA gyrase to a stock concentration of 1 U/µL in dilution buffer.

    • Test Compounds: Prepare a 10 mM stock solution of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid and Ciprofloxacin in DMSO. Create a dilution series from this stock.

    • H19 Dye Solution: Dilute the H19 dye stock 1500-fold in 1x H19 Dilution Buffer.

  • Reaction Assembly (in a 96-well black plate):

    • To each well, add the following in order:

      • Nuclease-free water to a final volume of 40 µL.

      • 8 µL of 5x Assay Buffer.

      • 4 µL of relaxed pBR322 DNA (final concentration 50 ng/µL).

      • 2 µL of the test compound dilution (or DMSO for controls).

      • 2 µL of DNA gyrase (final concentration 0.05 U/µL).

  • Incubation:

    • Mix the plate gently and incubate at 37°C for 60 minutes.

  • Detection:

    • Add 250 µL of the diluted H19 dye solution to each well.

    • Incubate at room temperature for 5 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_no_enzyme) / (Fluorescence_with_enzyme - Fluorescence_no_enzyme))

    • The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Comparative Performance: 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid vs. Ciprofloxacin

The following table presents illustrative data comparing the inhibitory activity of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid with Ciprofloxacin in the DNA gyrase supercoiling assay. The IC₅₀ value for Ciprofloxacin is consistent with published data.[5][7]

CompoundTarget EnzymeAssay TypeIC₅₀ (µg/mL)
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid E. coli DNA GyraseSupercoiling Assay15.5
Ciprofloxacin E. coli DNA GyraseSupercoiling Assay27.8[7]

This hypothetical data suggests that 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a more potent inhibitor of E. coli DNA gyrase than Ciprofloxacin in this in vitro assay.

II. Evaluating Topoisomerase I Inhibition: The DNA Relaxation Assay

While many quinolones target bacterial type II topoisomerases, some exhibit activity against type I topoisomerases, which are crucial for resolving DNA topological stress during replication and transcription in both prokaryotes and eukaryotes.[1] Human topoisomerase I is a validated target for anticancer drugs.[8] Therefore, assessing the activity of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid against this enzyme is essential to understand its broader pharmacological profile and potential for off-target effects.

Principle of the Fluorescence-Based DNA Relaxation Assay

This assay operates on the reverse principle of the supercoiling assay.[1][4] The substrate is a supercoiled plasmid DNA, which exhibits high fluorescence when bound to an intercalating dye like H19.[4][9] Upon the addition of topoisomerase I, the supercoiled DNA is relaxed, leading to a decrease in dye intercalation and a corresponding decrease in the fluorescence signal.[1][9] An inhibitor of topoisomerase I will prevent this relaxation, thus maintaining a high fluorescence signal.

Diagram of the Topoisomerase I Relaxation Assay Workflow

Topoisomerase_I_Relaxation_Assay Workflow for Topoisomerase I Relaxation Assay cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis Supercoiled_Plasmid Supercoiled Plasmid DNA Incubate_Topo Incubate at 37°C for 30 min Supercoiled_Plasmid->Incubate_Topo TopoI_Enzyme Topoisomerase I TopoI_Enzyme->Incubate_Topo Test_Compound_Topo 8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid Test_Compound_Topo->Incubate_Topo Assay_Buffer_Topo Assay Buffer Assay_Buffer_Topo->Incubate_Topo Add_Dye_Topo Add H19 Fluorescent Dye Incubate_Topo->Add_Dye_Topo Measure_Fluorescence_Topo Measure Fluorescence (Ex: 485 nm, Em: 535 nm) Add_Dye_Topo->Measure_Fluorescence_Topo Calculate_Inhibition_Topo Calculate % Inhibition Measure_Fluorescence_Topo->Calculate_Inhibition_Topo Determine_IC50_Topo Determine IC50 Value Calculate_Inhibition_Topo->Determine_IC50_Topo

Caption: A schematic overview of the fluorescence-based topoisomerase I relaxation assay.

Detailed Protocol: Topoisomerase I DNA Relaxation Assay

This protocol is designed for a high-throughput, fluorescence-based format.[10][11]

  • Reagent Preparation:

    • 10x Topo I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M NaCl, 1% Bovine Serum Albumin, 1 mM Spermidine, 50% glycerol.

    • Supercoiled pBR322 DNA: Prepare a stock solution of 0.25 mg/mL in nuclease-free water.

    • Human Topoisomerase I: Reconstitute to a stock concentration of 10 U/µL in dilution buffer.

    • Test Compound: Prepare a dilution series of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid in DMSO.

    • H19 Dye Solution: Dilute the H19 dye stock 1500-fold in 1x H19 Dilution Buffer.

  • Reaction Assembly (in a 96-well black plate):

    • To each well, add the following in order:

      • Nuclease-free water to a final volume of 20 µL.

      • 2 µL of 10x Topo I Assay Buffer.

      • 1 µL of supercoiled pBR322 DNA (final concentration 12.5 ng/µL).

      • 1 µL of the test compound dilution (or DMSO for controls).

      • 1 µL of Human Topoisomerase I (final concentration 0.5 U/µL).

  • Incubation:

    • Mix the plate gently and incubate at 37°C for 30 minutes.

  • Detection:

    • Add 250 µL of the diluted H19 dye solution to each well.

    • Incubate at room temperature for 5 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * ((Fluorescence_inhibitor - Fluorescence_relaxed) / (Fluorescence_supercoiled - Fluorescence_relaxed))

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

III. Concluding Remarks for the Researcher

The biochemical assays detailed in this guide provide a robust framework for confirming and quantifying the activity of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid. The fluorescence-based methods offer significant advantages in terms of throughput and sensitivity over traditional gel-based assays.[8] By comparing the inhibitory profile of this novel compound against a well-characterized antibiotic like Ciprofloxacin, researchers can gain valuable insights into its potency and potential as a lead candidate.

It is imperative to note that while these in vitro assays are powerful tools, they represent the initial stages of characterization. Subsequent studies, including cell-based assays to determine cytotoxicity and antibacterial efficacy in a more biologically relevant context, are essential next steps in the drug development pipeline. Furthermore, investigating the compound's activity against a panel of wild-type and resistant bacterial strains will provide a more comprehensive understanding of its spectrum of activity and potential to overcome existing resistance mechanisms.

IV. References

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • ProFoldin. DNA topology assays - DNA supercoiling and relaxation assays. Available at: [Link]

  • ProFoldin. DNA relaxation assay kit. Available at: [Link]

  • Exploration of the novel fluoroquinolones with high inhibitory effect against quinolone-resistant DNA gyrase of Salmonella Typhimurium. Frontiers in Microbiology. Available at: [Link]

  • Top Biosciences. DNA Topoisomerase Fluorescence Assay Kit, TB-K-002. Available at: [Link]

  • Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases. Available at: [Link]

  • ProFoldin. Gel-Based Human Topoisomerase I DNA relaxation Assay Kit. Available at: [Link]

  • Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. The Journal of Biological Chemistry. Available at: [Link]

  • Inspiralis. Human Topoisomerase I Relaxation High Throughput Plate Assay. Available at: [Link]

  • Ciprofloxacin inhibits DNA supercoiling and promotes DNA cleavage induced by wild-type and mutated DNA gyrases from F. novicida. ResearchGate. Available at: [Link]

  • ProFoldin. Gel-Based Human Topoisomerase I DNA relaxation Assay. Available at: [Link]

  • Gyrase inhibition and DNA break formation due to ciprofloxacin. ResearchGate. Available at: [Link]

  • DNA Gyrase as a Target for Quinolones. MDPI. Available at: [Link]

  • A high-throughput-compatible, fluorescence anisotropy-based assay for ATP-dependent supercoiled DNA relaxation by human topoisomerase IIα. ResearchGate. Available at: [Link]

  • ProFoldin. DNA Topoisomerase I Assay Kit (enzyme not included). Available at: [Link]

  • Divbio Science Europe. DNA Topoisomerase I Assay Kit (enzyme not included). Available at: [Link]

  • ProFoldin. Human DNA topo I assay kit. Available at: [Link]

  • A Fluorescence-Based, T5 Exonuclease-Amplified DNA Cleavage Assay for Discovering Bacterial DNA Gyrase Poisons. bioRxiv. Available at: [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • A high-throughput fluorescence anisotropy-based assay for human topoisomerase II β-catalyzed ATP-dependent supercoiled DNA relaxation. ResearchGate. Available at: [Link]

  • Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. Molecules. Available at: [Link]

  • Fluorescence Polarization-Based Bioassays: New Horizons. Sensors. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid Derivatives

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-fluoro-4-hydroxyquinoline-2-carboxylic acid derivatives, a promising scaffold in modern drug discovery. We will explore the synt...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-fluoro-4-hydroxyquinoline-2-carboxylic acid derivatives, a promising scaffold in modern drug discovery. We will explore the synthetic rationale, compare the biological activities of key analogs, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique chemical space for therapeutic innovation.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2] From the pioneering antimalarial drug quinine to modern fluoroquinolone antibiotics, the quinoline nucleus is a privileged scaffold, offering a unique combination of structural rigidity, synthetic tractability, and diverse biological activities.[1] The 4-hydroxyquinoline-2-carboxylic acid moiety, in particular, has garnered significant attention for its potential in developing novel anticancer, antimicrobial, and antiviral agents.[1][3]

The introduction of a fluorine atom at the 8-position of the quinoline ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and a more favorable pharmacokinetic profile. This guide will focus on the nuanced interplay between structural modifications of the 8-fluoro-4-hydroxyquinoline-2-carboxylic acid core and their resulting biological effects.

Synthetic Strategies: Building the 8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid Core

The construction of the 8-fluoro-4-hydroxyquinoline-2-carboxylic acid scaffold can be achieved through established synthetic methodologies for quinoline synthesis, most notably the Doebner and Pfitzinger reactions. These methods offer a versatile platform for introducing a wide range of substituents onto the quinoline ring, enabling a systematic exploration of the SAR.

A common synthetic route involves the condensation of an appropriately substituted aniline with a dicarbonyl compound. For instance, the Doebner reaction utilizes the condensation of an aniline, an aldehyde, and pyruvic acid to construct the quinoline-4-carboxylic acid core.[4]

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

While a comprehensive SAR study specifically focused on 8-fluoro-4-hydroxyquinoline-2-carboxylic acid derivatives is not extensively documented in a single source, we can infer key trends by examining related quinoline and 8-hydroxyquinoline derivatives. The primary points of diversification on this scaffold are the C2 and C7 positions, as well as modifications of the carboxylic acid at C2 and the hydroxyl group at C4.

Modifications at the C2 Position: Impact on Potency and Selectivity

The C2 position of the quinoline ring offers a key vector for structural modification. Conversion of the C2-carboxylic acid to various amides and esters can significantly modulate the compound's biological activity, likely by influencing its interaction with the target protein and altering its pharmacokinetic properties.

For instance, in a series of 8-hydroxyquinoline-2-carboxanilides evaluated for antiviral activity, the nature of the substituent on the aniline ring was found to be critical for activity.[1] This suggests that the C2-substituent plays a crucial role in target engagement.

SAR_C2_Modification Core 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid Carboxylic_Acid Carboxylic_Acid Core->Carboxylic_Acid Base Scaffold Amide Amide Carboxylic_Acid->Amide Amidation Ester Ester Carboxylic_Acid->Ester Esterification Potency Potency Amide->Potency Influences Selectivity Selectivity Amide->Selectivity Impacts PK_Properties PK_Properties Ester->PK_Properties Modulates

Substitutions on the Benzenoid Ring: Fine-Tuning Activity

Substitutions on the benzenoid portion of the quinoline ring (positions 5, 6, and 7) can also have a profound impact on biological activity. For example, the introduction of halogen atoms or other functional groups can alter the electronic properties of the ring system and provide additional points of interaction with the biological target.

In studies of related quinoline derivatives, halogenation at the C7 position has been shown to enhance antibacterial activity.[1] This highlights the importance of exploring substitutions on the benzenoid ring to optimize the therapeutic potential of the 8-fluoro-4-hydroxyquinoline-2-carboxylic acid scaffold.

Comparative Data of Related Quinoline Derivatives

To illustrate the principles of SAR, the following table summarizes the anticancer activity of a series of related 8-hydroxyquinoline derivatives against various cancer cell lines. While not specific to the 8-fluoro-2-carboxylic acid scaffold, this data provides valuable insights into how structural modifications can influence cytotoxicity.

Compound IDR1 (at C2)R2 (at C5)R3 (at C7)Cancer Cell LineIC50 (µM)
1a -CHOHHHep3B6.25[5]
1b -CHOHHT-47D>25[5]
2a -CH=NOHHHK562>25[5]
3a -CH=NNHCONH2HHK562>25[5]

This table is a representative example based on available data for related compounds and is intended for illustrative purposes.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of 8-fluoro-4-hydroxyquinoline-2-carboxylic acid derivatives.

General Synthetic Procedure: Doebner Reaction

This protocol describes a general method for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction.[4]

Materials:

  • Substituted aniline (e.g., 2-fluoroaniline)

  • Substituted benzaldehyde

  • Pyruvic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) plate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the aniline (10 mmol), benzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL).[4]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.[4]

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.[4]

  • Collect the solid product by vacuum filtration and wash with cold ethanol.[4]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Doebner_Reaction_Workflow Reactants Aniline, Aldehyde, Pyruvic Acid in Ethanol Reflux Reflux for 4-6 hours Reactants->Reflux TLC Monitor by TLC Reflux->TLC Cooling Cool to Room Temperature TLC->Cooling Reaction Complete Precipitation Product Precipitates Cooling->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Characterization NMR, Mass Spectrometry Purification->Characterization

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer agents.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • 96-well plates

  • Culture medium (e.g., DMEM)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[4]

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

  • Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The 8-fluoro-4-hydroxyquinoline-2-carboxylic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. While this guide has provided a framework for understanding the SAR of this compound class, further systematic studies are warranted to fully elucidate the therapeutic potential of these derivatives. Future research should focus on:

  • Systematic derivatization: A comprehensive library of analogs should be synthesized to probe the effects of a wide range of substituents at key positions.

  • Target identification and validation: Efforts should be made to identify the specific molecular targets of active compounds to understand their mechanism of action.

  • In vivo evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By adopting a rigorous and systematic approach to the exploration of the 8-fluoro-4-hydroxyquinoline-2-carboxylic acid scaffold, the scientific community can unlock its full potential in the development of next-generation therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(15), 4487. [Link]

  • Ahmad, I., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(11), 3193. [Link]

  • Gómez, C., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4983. [Link]

  • Arote, R. B., et al. (2021). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 7(31), 27367–27377. [Link]

  • Ribeiro, C. I. D., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 242, 112157. [Link]

  • Szychta, P., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 24(13), 10981. [Link]

  • Chan, P. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 170–174. [Link]

  • Tumber, A., et al. (2014). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Chemical Communications, 50(75), 10953–10955. [Link]

  • Al-Soud, Y. A., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 12(7), 1436–1448. [Link]

  • Elsherbeny, A. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]

  • Elsherbeny, A. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. [Link]

  • Elsherbeny, A. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. [Link]

  • MySkinRecipes. (n.d.). 8-Fluoroquinoline-3-carboxylic acid. Retrieved from [Link]

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Comparative

The Selectivity Showdown: A Comparative Guide to Off-Target Effects of VHL and CRBN-Recruiting PROTACs

For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift, offering the potential...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. The strategic choice of the E3 ubiquitin ligase recruiter is a cornerstone of PROTAC design, profoundly influencing a degrader's potency, selectivity, and safety profile. While over 600 E3 ligases exist, the vast majority of PROTACs in development leverage one of two: von Hippel-Lindau (VHL) or Cereblon (CRBN).

This guide provides an in-depth, objective comparison of the off-target effects associated with PROTACs synthesized using these two principal E3 ligase recruiters. We will delve into the structural and mechanistic underpinnings of their differing selectivity profiles, present supporting experimental data from head-to-head comparisons, and provide detailed protocols for the critical assays used to evaluate these off-target liabilities.

The E3 Ligase Recruiters: Two Distinct Mechanisms of Action

PROTACs are heterobifunctional molecules composed of a "warhead" that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker connecting the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC induces ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] While the overarching goal is the same, the way VHL and CRBN are engaged leads to significant differences in selectivity.

Von Hippel-Lindau (VHL): A Lock-and-Key Interaction

VHL-recruiting PROTACs typically incorporate ligands that mimic the binding of VHL's natural substrate, hypoxia-inducible factor 1α (HIF-1α).[2][] This interaction is characterized by a well-defined, deep binding pocket, leading to a more structurally defined and rigid ternary complex.[2][] This "lock-and-key" type of binding generally results in a more favorable off-target profile, as the stringent binding requirements limit the scope of unintended protein interactions.[1]

Cereblon (CRBN): The "Molecular Glue" with Neosubstrate Propensities

CRBN-based PROTACs utilize ligands derived from immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs.[4][5] These ligands act as "molecular glues," subtly altering the surface of CRBN to induce the recruitment and subsequent degradation of proteins that are not its natural substrates.[4][5] These off-target proteins, known as "neosubstrates," often include zinc-finger transcription factors like IKZF1 (Ikaros) and IKZF3 (Aiolos).[4][6] This inherent promiscuity is a primary source of off-target effects for CRBN-based PROTACs.[4][6]

cluster_0 PROTAC Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest POI->Ternary_Complex Binds E3_Ligase E3 Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Induces Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degraded Protein Fragments Proteasome->Degradation Degrades

PROTAC-mediated protein degradation workflow.

Comparative Performance: A Head-to-Head Look at Off-Target Effects

The gold standard for assessing PROTAC selectivity is unbiased, quantitative mass spectrometry-based proteomics. This technique provides a global view of protein abundance changes following PROTAC treatment, allowing for the identification of both on-target degradation and unintended off-target effects.[7]

While direct head-to-head comparisons in the literature are still emerging, a general trend has been observed. For instance, a study profiling 56 cell lines with potent BRD4-targeting PROTACs, MZ1 (VHL-based) and dBET1 (CRBN-based), found that MZ1 was broadly active, whereas dBET1 activity was frequently suppressed, suggesting a more consistent and potentially cleaner profile for the VHL-based degrader.[8]

Table 1: Comparative Off-Target Profiles of VHL and CRBN-Based PROTACs

FeatureVHL-Based PROTACsCRBN-Based PROTACsKey Considerations & References
Primary Off-Target Mechanism Generally low intrinsic off-target activity. Off-targets primarily arise from warhead promiscuity."Molecular glue" effect leading to neosubstrate degradation (e.g., zinc-finger proteins).[4][5][6]CRBN's inherent mechanism is a key differentiator for off-target risk.
Common Neosubstrates Not applicable.IKZF1, IKZF3, GSPT1, ZFP91, and others.[4][6][9]The list of known neosubstrates is expanding.[9][10]
Predictability of Off-Targets More predictable, mainly based on the warhead's selectivity profile.Less predictable due to the complex structural requirements for neosubstrate recognition.[5][11]Structural biology is beginning to elucidate the basis for neosubstrate recruitment.[5][11][12]
Selectivity Profile Generally considered to have a more favorable, "cleaner" off-target profile.[1][]Higher potential for off-target effects, requiring careful profiling and optimization.[4][6]The choice of E3 ligase is a critical determinant of the overall selectivity.[]
Mitigation Strategies Optimize warhead selectivity.Modify the CRBN ligand to reduce neosubstrate binding (e.g., substitutions at the C5 position of the phthalimide ring).[6][]Rational design can minimize, but may not eliminate, CRBN-mediated off-targets.[6][]

Experimental Protocols for Assessing Off-Target Effects and Target Engagement

A rigorous evaluation of a PROTAC's selectivity and mechanism of action requires a multi-pronged experimental approach. Below are detailed protocols for key assays.

Global Proteomics Profiling for Off-Target Identification

Quantitative mass spectrometry is the definitive method for identifying unintended protein degradation.[7] The Tandem Mass Tag (TMT) labeling approach allows for multiplexed, quantitative comparison of proteomes from different treatment conditions.[14][15]

Protocol: TMT-Based Quantitative Proteomics

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to ~80% confluency.

    • Treat cells with the VHL- and CRBN-based PROTACs at various concentrations (e.g., 0.1, 1, 10 µM) and for different time points (e.g., 6, 12, 24 hours).

    • Include essential controls: a vehicle-treated control (e.g., DMSO), a negative control PROTAC (with an inactive E3 ligase ligand or epimer), and a positive control (a known degrader for the target).[4]

  • Protein Extraction, Digestion, and TMT Labeling:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.

    • Quantify protein concentration (e.g., BCA assay).

    • Reduce disulfide bonds (DTT), alkylate cysteines (iodoacetamide), and digest proteins into peptides with trypsin.[14]

    • Label peptides from each condition with a unique TMT isobaric tag according to the manufacturer's protocol.[14][15]

    • Combine the labeled peptide samples in equal amounts.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Desalt the combined peptide sample.

    • Fractionate the peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.[16]

    • Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

    • Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.

    • Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to controls. These are potential on- and off-targets.

Start Cell Treatment (PROTACs & Controls) Lysis Cell Lysis & Protein Extraction Start->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion TMT TMT Labeling Digestion->TMT Combine Combine Samples TMT->Combine Fractionation High-pH RP Fractionation Combine->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS Analysis Data Analysis: Protein ID & Quant LCMS->Analysis End Identify On- & Off-Targets Analysis->End

Quantitative proteomics workflow for off-target profiling.

Target Engagement Assays

Confirming that a PROTAC binds to its intended target within the complex cellular environment is crucial. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ are powerful techniques for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[17][18]

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a sufficient duration to allow target engagement (e.g., 1-2 hours).

  • Heating Step: Harvest and resuspend cells in PBS. Aliquot the cell suspension and heat across a range of temperatures (e.g., 40-70°C) using a thermal cycler. A non-heated control is kept on ice.[17]

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Centrifuge at high speed to pellet the aggregated, denatured proteins.[17]

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein remaining at each temperature by Western blot or mass spectrometry.

  • Data Interpretation: Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for the PROTAC-treated sample compared to the vehicle control indicates target engagement and stabilization.[18]

Protocol: NanoBRET™ Target Engagement Assay

This assay measures target engagement in live cells using bioluminescence resonance energy transfer (BRET).[19][20]

  • Cell Line Preparation: Use a cell line expressing the target protein fused to NanoLuc® luciferase and an E3 ligase (CRBN or VHL) fused to HaloTag®.[21][22]

  • Reagent Addition: Add a fluorescent HaloTag® ligand (the energy acceptor) and a fluorescent tracer that binds to the target protein.

  • PROTAC Treatment: Add serial dilutions of the PROTAC. The PROTAC will compete with the tracer for binding to the NanoLuc®-target fusion.

  • BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal.

  • Data Interpretation: A dose-dependent decrease in the BRET signal indicates that the PROTAC is engaging the target protein, displacing the fluorescent tracer. This assay can be performed in both live and permeabilized cells to also assess cell permeability.[19][22]

cluster_cetsa CETSA Workflow cluster_nanobret NanoBRET Workflow c1 Treat Cells (PROTAC vs Vehicle) c2 Heat at Temp Gradient c1->c2 c3 Lyse & Centrifuge c2->c3 c4 Analyze Soluble Fraction (Western Blot / MS) c3->c4 c5 Plot Melting Curve (ΔTm = Engagement) c4->c5 n1 Live Cells with NanoLuc-Target Fusion n2 Add Fluorescent Tracer n1->n2 n3 Add PROTAC (Competitor) n2->n3 n4 Measure BRET Signal n3->n4 n5 Dose-Dependent Signal Decrease = Engagement n4->n5

Workflows for CETSA and NanoBRET target engagement assays.

Conclusion: Navigating the Selectivity Landscape

The choice between a VHL and a CRBN-recruiting PROTAC is a critical decision with significant implications for the therapeutic window and potential for off-target effects. VHL-based PROTACs, with their more defined binding mode, generally offer a more favorable selectivity profile.[1] Conversely, while CRBN-based degraders have demonstrated remarkable potency, their inherent ability to act as molecular glues necessitates a thorough and unbiased assessment of neosubstrate degradation.[1][4]

Ultimately, the optimal choice is context-dependent, relying on the specific target, the desired therapeutic application, and the acceptable safety profile. By employing the rigorous, multi-faceted experimental approaches outlined in this guide—particularly global proteomics—researchers can rationally design and validate the next generation of highly selective and effective protein-degrading therapeutics.

References

  • A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. Benchchem.
  • Overcoming off-target effects with CRBN-based PROTACs. Benchchem.
  • A Comparative Guide to Cellular Thermal Shift Assays (CETSA) for Target Engagement of Chloroacetamido-Based PROTACs. Benchchem.
  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells.
  • A Comparative Analysis of VHL-based and Cereblon-based PROTACs in Targeted Protein Degrad
  • PROTAC Design - CRBN Ligand Modific
  • Proteolysis-targeting chimeras with reduced off-targets. PMC - NIH.
  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews (RSC Publishing).
  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. PubMed.
  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras.
  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET.
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  • Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. bioRxiv.
  • Structural basis of lenalidomide-induced CK1α degradation by the CRL4CRBN ubiquitin ligase. Request PDF.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC - NIH.
  • Why PROTACs Fail in Cellular Environments— and What Two NanoBRET Assays Can Reveal. Selvita.
  • Structural basis of lenalidomide-induced CK1α degradation by the CRL4CRBN ubiquitin ligase. Bohrium.
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  • CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project.
  • Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics.
  • Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome. bioRxiv.
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Validation

A Comparative Analysis of PROTACs Featuring 8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid with Diverse Linker Chemistries

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. These heterobifunctional molecules function...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. These heterobifunctional molecules function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] A PROTAC's architecture, comprising a warhead for the target protein, a ligand for the E3 ligase, and a connecting linker, is a triad of components that must be meticulously optimized. This guide focuses on a specific class of PROTACs that utilize the potent 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid as a ligand for the von Hippel-Lindau (VHL) E3 ligase. We will provide a comparative analysis of how different linker compositions—specifically alkyl chains and polyethylene glycol (PEG) units—impact the overall performance of these PROTACs.

The linker is not merely a passive spacer; its length, flexibility, and chemical properties are critical determinants of a PROTAC's efficacy.[2][3] It profoundly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), a pivotal step in the degradation cascade.[1] An optimally designed linker facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as cooperativity, which can significantly enhance degradation potency.[4]

This guide will delve into the comparative data of hypothetical PROTACs, herein designated as Compound A (Alkyl Linker) and Compound B (PEG Linker), both targeting the same hypothetical protein of interest (POI) and utilizing the 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid VHL ligand. We will explore the experimental methodologies used to generate such comparative data, providing a framework for researchers to evaluate their own PROTAC constructs.

Comparative Performance of Alkyl vs. PEG Linkers

The choice between an alkyl and a PEG linker involves a trade-off between various physicochemical and pharmacological properties. Alkyl linkers are generally more rigid and hydrophobic, which can contribute to metabolic stability.[5] In contrast, PEG linkers are more hydrophilic and flexible, potentially improving solubility and adopting conformations that can shield polar surface areas, thereby aiding cell permeability.[2][6]

The following table summarizes the key performance metrics for our two hypothetical PROTACs, Compound A and Compound B.

Parameter Compound A (Alkyl Linker) Compound B (PEG Linker) Significance
Binary Binding Affinity (POI, Kd) 50 nM55 nMMeasures binding strength to the target protein.
Binary Binding Affinity (VHL, Kd) 150 nM160 nMMeasures binding strength to the VHL E3 ligase.
Ternary Complex Affinity (Kd) 25 nM15 nMIndicates the stability of the PROTAC-induced ternary complex.
Cooperativity (α) 37.3A value >1 indicates positive cooperativity, enhancing ternary complex formation.[7]
Degradation Potency (DC50) 20 nM8 nMConcentration required to degrade 50% of the target protein. Lower is better.[8]
Maximum Degradation (Dmax) >90%>95%The maximal level of protein degradation achieved.[8]
Cell Permeability ModerateHighAbility to cross the cell membrane to reach the intracellular target.

This data is representative and for illustrative purposes.

From this data, Compound B, with its PEG linker, demonstrates superior performance in forming a more stable and cooperative ternary complex, leading to more potent and efficacious degradation of the target protein. This underscores the nuanced but critical role of the linker in PROTAC design.[5]

Experimental Protocols for PROTAC Characterization

To generate the comparative data presented above, a series of robust biophysical and cell-based assays are required. Here, we provide detailed protocols for these essential experiments.

Ternary Complex Formation and Cooperativity Assessment by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions, making it an invaluable tool for characterizing the kinetics and affinity of both binary and ternary complexes.[9][10]

Experimental Workflow Diagram:

cluster_0 SPR Assay Workflow Immobilize VHL Immobilize VHL E3 Ligase on Sensor Chip Binary_Binding_PROTAC Inject PROTAC (Determine K_d for VHL) Immobilize VHL->Binary_Binding_PROTAC Binary_Binding_POI Inject Target Protein (POI) (Control for non-specific binding) Immobilize VHL->Binary_Binding_POI Ternary_Complex_Formation Inject POI + PROTAC Mixture (Determine Ternary K_d) Binary_Binding_PROTAC->Ternary_Complex_Formation Data_Analysis Calculate Cooperativity (α) Ternary_Complex_Formation->Data_Analysis

Caption: Workflow for SPR-based ternary complex analysis.

Step-by-Step Protocol:

  • Immobilization of VHL: The VHL E3 ligase complex is immobilized on the surface of an SPR sensor chip. This creates a stable surface for subsequent binding experiments.[4]

  • Binary Interaction Analysis (PROTAC to VHL): A series of concentrations of the PROTAC are injected over the immobilized VHL surface to determine the binary binding affinity (Kd).

  • Binary Interaction Analysis (PROTAC to POI): In a separate experiment, the binding affinity of the PROTAC to the target protein is determined. While not part of this specific SPR workflow, it is crucial for the overall characterization.

  • Ternary Complex Formation: To measure the ternary complex affinity, a constant, near-saturating concentration of the target protein is mixed with a serial dilution of the PROTAC.[7] These mixtures are then injected over the immobilized VHL surface.

  • Data Analysis and Cooperativity Calculation: The binding data is fitted to determine the kinetic parameters for ternary complex formation. Cooperativity (α) is then calculated using the formula: α = (Kd of PROTAC to VHL) / (Kd of ternary complex). An α value greater than 1 signifies positive cooperativity.[7]

In Vitro Ubiquitination Assay

This assay provides direct evidence that the PROTAC can mediate the ubiquitination of its target protein in a controlled, cell-free environment.[11]

Experimental Workflow Diagram:

cluster_1 In Vitro Ubiquitination Assay Reaction_Setup Assemble Reaction Mix: E1, E2, E3, POI, Ub, ATP, PROTAC/DMSO Incubation Incubate at 37°C for 1-2 hours Reaction_Setup->Incubation Quench_Reaction Quench Reaction with SDS-PAGE Sample Buffer Incubation->Quench_Reaction Western_Blot Western Blot with anti-POI antibody Quench_Reaction->Western_Blot Detection Detect Ubiquitinated POI (High MW bands) Western_Blot->Detection

Caption: Workflow for the in vitro ubiquitination assay.

Step-by-Step Protocol:

  • Reaction Assembly: In a microcentrifuge tube on ice, assemble the reaction mixture containing the E1 activating enzyme, E2 conjugating enzyme, the VHL E3 ligase complex, the target protein (POI), ubiquitin, and ATP.[12]

  • PROTAC Addition: Add the PROTAC at the desired concentration (e.g., a dose-response) or DMSO as a vehicle control. It is also crucial to include controls lacking E1 or E3 to ensure the observed ubiquitination is dependent on the complete enzymatic cascade.[11]

  • Incubation: Initiate the reaction by transferring the tubes to a 37°C incubator for 1-2 hours.[12]

  • Reaction Termination and Sample Preparation: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for the target protein.

  • Detection: After incubation with a secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of a ladder of higher molecular weight bands above the unmodified POI indicates successful, PROTAC-mediated ubiquitination.[11]

Cellular Degradation Assessment by Western Blot (DC50 and Dmax Determination)

Western blotting is a fundamental technique to quantify the reduction in target protein levels within a cellular context, allowing for the determination of a PROTAC's potency (DC50) and efficacy (Dmax).[8][13]

Experimental Workflow Diagram:

cluster_2 Cellular Degradation Assay Cell_Treatment Treat Cells with a Range of PROTAC Concentrations Cell_Lysis Lyse Cells and Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE Run SDS-PAGE and Transfer to Membrane Cell_Lysis->SDS_PAGE Immunoblotting Immunoblot for POI and Loading Control SDS_PAGE->Immunoblotting Data_Analysis Quantify Band Intensity and Calculate DC50 & Dmax Immunoblotting->Data_Analysis

Caption: Workflow for determining DC50 and Dmax via Western Blot.

Step-by-Step Protocol:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: After treatment, wash the cells and lyse them in a suitable buffer containing protease inhibitors. Determine the protein concentration of each lysate to ensure equal loading.[14]

  • SDS-PAGE and Western Blotting: Prepare the lysates with loading buffer, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody against the target protein. Subsequently, probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

  • Detection and Data Analysis: Visualize the bands and quantify their intensity. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]

Conclusion

The comparative analysis of PROTACs with different linkers, exemplified by our hypothetical Compounds A and B, highlights the profound impact of this central component on overall efficacy. While both alkyl and PEG linkers have their merits, the data suggests that for this particular target and VHL ligand combination, the increased flexibility and hydrophilicity of the PEG linker in Compound B facilitated a more stable and cooperative ternary complex, translating to superior degradation potency.

The experimental protocols detailed herein provide a robust framework for the systematic evaluation of PROTACs. By employing techniques such as SPR for ternary complex analysis, in vitro ubiquitination assays to confirm the mechanism of action, and quantitative Western blotting to assess cellular degradation, researchers can make data-driven decisions to optimize their PROTAC design. This systematic approach is crucial for advancing the development of potent and selective protein degraders for therapeutic applications.

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Comparative

A Comparative Guide to the Validation of Novel VHL E3 Ligase Binders, Featuring 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid as a Test Case

For researchers, scientists, and drug development professionals, the validation of a novel small molecule's binding to its intended target is a cornerstone of preclinical discovery. The Von Hippel-Lindau (VHL) E3 ubiquit...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a novel small molecule's binding to its intended target is a cornerstone of preclinical discovery. The Von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a critical target, primarily for its role in recruiting proteins for degradation via Proteolysis Targeting Chimeras (PROTACs).[1][2] While the field has been dominated by ligands derived from the (2S,4R)-4-hydroxyproline (Hyp) scaffold, such as the well-characterized VH032, the exploration of new chemical matter is essential for expanding the therapeutic landscape.[3]

This guide provides a comprehensive, multi-tiered framework for validating the binding of a novel, hypothetical VHL ligand: 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid . As this compound represents a departure from the canonical Hyp-based structures, a rigorous and objective comparison of validation methodologies is paramount. We will detail the causality behind experimental choices, provide field-tested protocols, and present comparative data to ground the validation process in scientific integrity.

The Biological Rationale: VHL's Role in Cellular Homeostasis

The VHL protein is the substrate-recognition component of the Cullin-RING E3 ubiquitin ligase complex (CRL2VHL).[1] Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on the Hypoxia-Inducible Factor-1α (HIF-1α).[3] This post-translational modification acts as a signal for VHL to bind HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[4] Small molecule VHL ligands are designed to mimic this hydroxylated proline motif, competitively binding to the same pocket on VHL and thereby stabilizing HIF-1α.[5][6] This mechanism is the foundation for their use in PROTACs, where they serve to recruit the VHL ligase to a new protein of interest for degradation.[7]

cluster_0 Normoxia (Normal Oxygen) cluster_1 VHL-Mediated Degradation cluster_2 Ligand Intervention PHD PHD Enzymes HIF1a HIF-1α PHD->HIF1a + O2 HIF1a_OH Hydroxylated HIF-1α HIF1a->HIF1a_OH Prolyl Hydroxylation VHL VHL E3 Ligase (CRL2VHL) HIF1a_OH->VHL Binding/ Recognition Proteasome Proteasome HIF1a_OH->Proteasome Degradation VHL->HIF1a_OH Ubiquitination HIF_Stabilized HIF-1α Stabilization & Accumulation VHL->HIF_Stabilized Blocks Interaction Ub Ubiquitin Ligand VHL Ligand (e.g., 8-Fluoro-4-hydroxyquinoline- 2-carboxylic acid) Ligand->VHL Competitive Binding

Caption: VHL/HIF-1α signaling pathway and ligand inhibition.

A Phased Approach to Ligand Validation

A robust validation strategy does not rely on a single experiment. It involves a logical progression from demonstrating direct, cell-free binding to confirming target engagement in a complex cellular environment and, finally, observing a functional downstream effect. This tiered approach ensures that the observed activity is a direct result of the compound interacting with its intended target in a biologically meaningful way.

G cluster_0 Tier 1: In Vitro Biophysical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional & Downstream Effects SPR Surface Plasmon Resonance (SPR) CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA Engages in Cells? ITC Isothermal Titration Calorimetry (ITC) ITC->CETSA Engages in Cells? FP Fluorescence Polarization (FP) FP->CETSA Engages in Cells? TRFRET TR-FRET TRFRET->CETSA Engages in Cells? NanoBRET NanoBRET CETSA->NanoBRET HIF HIF-1α Stabilization (Western Blot) CETSA->HIF Functional Effect? PROTAC PROTAC-mediated Degradation HIF->PROTAC Utility in PROTAC? end Validated VHL Binder PROTAC->end start Novel Ligand (Hypothesis) start->SPR Direct Binding? start->ITC Direct Binding? start->FP Direct Binding? start->TRFRET Direct Binding?

Caption: A multi-tiered workflow for novel VHL ligand validation.

Tier 1: In Vitro Biophysical Assays — Does it Bind?

The first crucial step is to confirm direct, physical interaction between the compound and purified VHL protein complex (typically VHL-ElonginB-ElonginC, or VCB). These assays provide quantitative data on binding affinity and kinetics, which are critical for structure-activity relationship (SAR) studies.

Comparison of Primary Biophysical Methods
Assay MethodPrincipleKey OutputsProsCons
Surface Plasmon Resonance (SPR) Measures changes in refractive index as the ligand flows over immobilized protein, allowing real-time monitoring of binding.ka (on-rate), kd (off-rate), KD (affinity)Real-time kinetic data, high sensitivity, label-free ligand.[8]Requires protein immobilization which can affect activity; potential for mass transport artifacts.[9]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event.[10]KD (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy)Provides a complete thermodynamic profile; label-free and in-solution.[8]Requires larger amounts of pure protein and compound; lower throughput.[9]
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently-labeled tracer peptide upon displacement by a competing ligand.[11]IC50, Ki (affinity)Homogeneous (no-wash) assay, high throughput, uses less protein than ITC.[12]Requires a suitable fluorescent probe; susceptible to light-scattering or fluorescent compound interference.[9]
TR-FRET Measures energy transfer between a donor (e.g., on an antibody) and an acceptor (on a fluorescent ligand) when in proximity.[13]IC50, Ki (affinity)Homogeneous assay, high throughput, robust against many types of interference.[9]Requires specific labeled reagents (antibody, fluorescent ligand).[13]
Protocol 1: Surface Plasmon Resonance (SPR)

Causality: SPR is selected for its ability to provide detailed kinetic information (on- and off-rates), which is crucial for understanding the dynamic nature of the ligand-protein interaction and can be more informative than affinity (KD) alone for PROTAC design.[8]

  • Immobilization: Covalently immobilize biotinylated VCB complex onto a streptavidin-coated sensor chip. Prepare a reference flow cell with streptavidin alone to subtract non-specific binding.[8]

  • Analyte Preparation: Prepare a dilution series of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid in running buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20), typically ranging from 0.1 nM to 10 µM. Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Measurement: Inject the analyte solutions sequentially over the reference and active flow cells for a defined association time (e.g., 180 seconds), followed by an injection of running buffer to monitor the dissociation phase (e.g., 300 seconds).

  • Data Analysis: Subtract the reference flow cell data from the active cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and calculate the KD (kd/ka).[8]

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for determining binding thermodynamics. It provides a label-free, in-solution measurement of affinity (KD) and stoichiometry (n), confirming a direct 1:1 interaction without the potential artifacts of surface immobilization.[10][14]

  • Sample Preparation: Dialyze purified VCB complex and dissolve the test compound in the exact same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch heats. A recommended starting concentration is ~10-20 µM VCB in the sample cell and ~100-200 µM compound in the syringe.[15]

  • Titration: Load the VCB solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

  • Experiment Execution: Perform a series of small, timed injections (e.g., 2 µL each) of the compound into the VCB solution while maintaining a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the heat change peaks for each injection. Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model (e.g., one set of sites) to determine KD, n, and ΔH.[10]

Tier 2: Cellular Target Engagement — Does it Work in a Cell?

Confirming that a compound can bind its target within the complex and crowded environment of a living cell is a critical validation step. Cellular assays account for cell permeability and potential off-target interactions that are not present in purified systems.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[16] This provides direct evidence of target engagement in intact cells without requiring any modification to the compound or protein.[17][18]

  • Cell Treatment: Culture cells (e.g., HEK293T) and treat them with various concentrations of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid or a vehicle control (e.g., DMSO) for a set period (e.g., 1-2 hours).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g).

  • Quantification: Analyze the amount of soluble VHL protein remaining in the supernatant at each temperature point using Western blotting or a high-throughput method like AlphaScreen® or HTRF®.[17]

  • Data Analysis: Plot the percentage of soluble VHL protein against temperature for each compound concentration. A positive result is a rightward shift in the melting curve in the presence of the compound, indicating thermal stabilization and target engagement.[16][19]

Tier 3: Functional Validation — Does Binding Matter?

The final stage of validation is to demonstrate that the binding event leads to a predictable biological outcome. For a VHL ligand, the most direct functional consequence is the inhibition of HIF-1α degradation. The ultimate proof of utility is its successful incorporation into a functional PROTAC.

cluster_0 PROTAC Components POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Proximity Induction VHL VHL E3 Ligase VHL->Ternary Proximity Induction PROTAC PROTAC Molecule PROTAC->POI binds PROTAC->VHL binds PROTAC->Ternary Proximity Induction Ub Ubiquitin (Ub) Ternary->Ub Ubiquitination Degradation Proteasomal Degradation Ub->Degradation Degradation of POI POI_Ligand POI Ligand POI_Ligand->PROTAC Linker Linker VHL_Ligand VHL Ligand (Novel Compound) VHL_Ligand->PROTAC

Caption: Mechanism of a VHL-recruiting PROTAC molecule.
Protocol 4: HIF-1α Stabilization Assay

Causality: A bona fide VHL ligand should competitively block the VHL:HIF-1α interaction, preventing HIF-1α degradation and leading to its accumulation.[20] This assay provides a direct functional readout of VHL inhibition in a cellular context.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or renal carcinoma cells) and treat with a dose-response of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid for 4-6 hours. Include a positive control like VH298 and a vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Quantify total protein concentration using a BCA assay. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against HIF-1α. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Analysis: Image the blot and quantify the band intensities. An increase in the HIF-1α signal relative to the loading control, in a dose-dependent manner, confirms functional VHL engagement.

Conclusion: Building a Self-Validating Case

The validation of a novel VHL ligand like 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid requires a methodical, evidence-based approach. No single assay is sufficient. By integrating data from multiple tiers—starting with quantitative biophysical measurements (SPR, ITC), progressing to confirmation of target engagement in living cells (CETSA), and culminating in a functional cellular readout (HIF-1α stabilization)—researchers can build a robust and trustworthy case. This rigorous validation workflow not only confirms the molecule's mechanism of action but also provides the critical data needed to justify its advancement into more complex applications, such as the development of next-generation PROTAC therapeutics.

References

  • Bricelj, A. et al. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Journal of Medicinal Chemistry, 64(20), 15301-15315. Available at: [Link]

  • Lin, W. et al. (2021). Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. ACS Omega, 6(1), 680-695. Available at: [Link]

  • Bricelj, A. et al. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Publications. Available at: [Link]

  • Bricelj, A. et al. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ResearchGate. Available at: [Link]

  • Testa, A. et al. (2020). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Medicinal Chemistry, 11(9), 969-986. Available at: [Link]

  • Maniaci, C. et al. (2021). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 31(12), 1083-1100. Available at: [Link]

  • Bricelj, A. et al. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. PubMed. Available at: [Link]

  • BPS Bioscience. (n.d.). VHL Binding Assay Kit. BPS Bioscience Products. Available at: [Link]

  • Lin, W. et al. (2021). Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. PubMed. Available at: [Link]

  • Peak Proteins. (n.d.). Production Of Active VHL And Analysis By SPR. Peak Proteins Resources. Available at: [Link]

  • Zaidman, D. et al. (2018). Surface Probing by Fragment-Based Screening and Computational Methods Identifies Ligandable Pockets on the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase. Journal of Medicinal Chemistry, 61(15), 6826-6834. Available at: [Link]

  • Maniaci, C. et al. (2021). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). PubMed Central. Available at: [Link]

  • Diehl, K. L., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Biophysical characterization of compounds 1-4 binding to VHL. ResearchGate. Available at: [Link]

  • Buckley, D. L. et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society, 134(10), 4465-4468. Available at: [Link]

  • Galdeano, C. et al. (2014). Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities. Journal of Medicinal Chemistry, 57(20), 8657-8663. Available at: [Link]

  • Gimas, C. et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. Available at: [Link]

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  • Galdeano, C. et al. (2014). Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities. Journal of Medicinal Chemistry. Available at: [Link]

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Validation

A Comparative Guide to Negative Control Experiments for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid-based PROTACs

Introduction: The Imperative of Rigorous Controls in Targeted Protein Degradation Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Controls in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the protein entirely, offering potential advantages in efficacy and overcoming drug resistance.[3][4] The elegant mechanism of a PROTAC hinges on its ability to form a ternary complex, bringing a target protein and an E3 ubiquitin ligase into close proximity.[5] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[6]

PROTACs based on the 8-fluoro-4-hydroxyquinoline-2-carboxylic acid scaffold are a promising class of degraders that recruit the von Hippel-Lindau (VHL) E3 ligase.[7] However, the very potency and complex mechanism of these molecules necessitate an exceptionally high standard of evidence to validate their on-target activity. It is paramount to demonstrate that the observed degradation of the POI is a direct consequence of the intended PROTAC-mediated mechanism and not a result of off-target effects, non-specific toxicity, or other confounding factors.[8][9] This is where meticulously designed negative control experiments become the cornerstone of any robust PROTAC development program.[7][10]

This guide provides a comprehensive comparison of essential negative control strategies for 8-fluoro-4-hydroxyquinoline-2-carboxylic acid-based PROTACs. We will delve into the scientific rationale behind each control, provide detailed experimental protocols for key validation assays, and present comparative data to guide researchers in the rigorous validation of their degrader candidates.

The Logic of PROTAC Action and Inaction: A Visualized Mechanism

To understand the importance of negative controls, we must first visualize the intended mechanism of action. A functional PROTAC acts as a molecular bridge, leading to a cascade of events culminating in the degradation of the target protein. A well-designed negative control will fail at a specific, critical step in this pathway.

PROTAC_Mechanism cluster_0 Active PROTAC Pathway cluster_1 Negative Control Failure Points PROTAC Active PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Binds POI POI Protein of Interest (POI) POI->Ternary No_Ternary_VHL No Ternary Complex POI->No_Ternary_VHL VHL VHL E3 Ligase VHL->Ternary Binds VHL No_Ternary_POI No Ternary Complex VHL->No_Ternary_POI Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation POI Degradation Proteasome->Degradation Neg_Control_VHL Inactive Stereoisomer (VHL Non-binder) Neg_Control_VHL->No_Ternary_VHL Fails to bind VHL Neg_Control_POI Inactive Warhead (POI Non-binder) Neg_Control_POI->No_Ternary_POI Fails to bind POI

Caption: The PROTAC mechanism and points of failure for negative controls.

Designing the Right Controls: A Comparative Overview

The most informative negative controls are those that are structurally as similar as possible to the active PROTAC but are functionally inert due to a specific, well-defined modification. For 8-fluoro-4-hydroxyquinoline-2-carboxylic acid-based PROTACs, two primary types of negative controls are essential.

Control Type Design Strategy Scientific Rationale Key Question Answered
E3 Ligase Binding-Deficient Control Invert the stereochemistry of the hydroxyl group on the quinoline core. The natural hydroxyproline (Hyp) that this moiety mimics binds to VHL in a specific stereoconfiguration. The cis-isomer, in contrast to the active trans-isomer, is unable to form the key hydrogen bonds required for VHL binding.[7][11]This control retains the ability to bind the target protein but cannot recruit the VHL E3 ligase. It directly tests the hypothesis that VHL-mediated ubiquitination is required for degradation.Is the observed degradation dependent on VHL recruitment?
Target Protein Binding-Deficient Control Modify or replace the "warhead" portion of the PROTAC that binds to the POI. This can involve altering key functional groups known to be essential for binding affinity.This control can still bind to the VHL E3 ligase but cannot engage the target protein. It helps to rule out off-target effects that might be mediated by the quinoline-linker-E3 ligase complex itself.Is the degradation specific to the intended target protein?

Quantitative Data Comparison: Active PROTAC vs. Negative Controls

The following tables summarize hypothetical, yet representative, quantitative data from key validation experiments. These data illustrate the expected outcomes when comparing a potent, active PROTAC with its corresponding negative controls.

Table 1: Cellular Degradation Potency (DC50) and Efficacy (Dmax)

Compound Target Protein Cell Line DC50 (nM) Dmax (%)
Active PROTAC POI-XCancer Cell Line A25>95
VHL-Binding Deficient Control POI-XCancer Cell Line A>10,000<10
POI-Binding Deficient Control POI-XCancer Cell Line A>10,000<10
  • DC50: The concentration of the compound that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Table 2: Target Engagement and Binding Affinity

Compound Binding Partner Assay Binding Affinity (KD, nM)
Active PROTAC POI-XSPR50
Active PROTAC VHLSPR150
VHL-Binding Deficient Control POI-XSPR55
VHL-Binding Deficient Control VHLSPRNo binding detected
POI-Binding Deficient Control POI-XSPRNo binding detected
POI-Binding Deficient Control VHLSPR160
  • SPR: Surface Plasmon Resonance.

  • KD: Dissociation constant, a measure of binding affinity (lower values indicate stronger binding).

Experimental Protocols: A Step-by-Step Guide to Validation

Rigorous validation of a PROTAC and its negative controls requires a suite of well-executed biochemical and cellular assays. Below are detailed protocols for the most critical experiments.

Workflow for PROTAC Validation

Validation_Workflow Start Start: Active PROTAC & Negative Controls Degradation 1. Western Blot for Target Degradation Start->Degradation Ubiquitination 2. In-Cell Ubiquitination Assay Degradation->Ubiquitination Engagement 3. Target Engagement (CETSA) Ubiquitination->Engagement Ternary 4. Ternary Complex Formation (SPR) Engagement->Ternary Specificity 5. Global Proteomics (Off-Target Analysis) Ternary->Specificity Conclusion Conclusion: Validated PROTAC Specificity->Conclusion

Caption: A logical workflow for the comprehensive validation of a PROTAC.

Protocol 1: Western Blot for Target Protein Degradation

This is the foundational assay to determine if the PROTAC induces degradation of the POI.[5][12]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase during treatment.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the active PROTAC and negative controls. Include a vehicle-only control (e.g., DMSO).

    • Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[12]

    • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 2: In-Cell Target Ubiquitination Assay

This assay directly demonstrates that the PROTAC induces ubiquitination of the POI, a critical mechanistic step.[14]

  • Cell Treatment:

    • Treat cells with the active PROTAC and negative controls at a concentration known to induce degradation (e.g., 10x DC50) for a shorter time period (e.g., 1-4 hours).

    • Crucially, co-treat the cells with a proteasome inhibitor (e.g., MG132) for the last 1-4 hours of the PROTAC treatment. This will cause the accumulation of ubiquitinated proteins that would otherwise be degraded.

  • Immunoprecipitation (IP):

    • Lyse the cells as described in the Western Blot protocol.

    • Pre-clear the lysates with protein A/G agarose beads.

    • Incubate the lysates with an antibody specific to the POI overnight at 4°C to form an antibody-antigen complex.

    • Add protein A/G agarose beads to capture the complex.

    • Wash the beads extensively to remove non-specific binders.

  • Western Blotting for Ubiquitin:

    • Elute the immunoprecipitated protein from the beads by boiling in sample buffer.

    • Perform SDS-PAGE and transfer as previously described.

    • Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2).

    • A high-molecular-weight smear in the lane corresponding to the active PROTAC treatment indicates polyubiquitination of the POI.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful label-free method to confirm direct binding of the PROTAC to its target in a cellular context.[1][15][16]

  • Cell Culture and Treatment:

    • Treat cells with the desired concentration of the PROTAC, negative controls, or vehicle for a specified duration (e.g., 1-4 hours).

  • Heating Step:

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling. Include a non-heated control.

  • Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge at high speed (20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble POI at each temperature by Western Blot.

  • Data Analysis:

    • Quantify the band intensities and normalize to the non-heated control.

    • Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve (ΔTm) for the PROTAC-treated sample compared to the vehicle control indicates target engagement.

Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR provides real-time, label-free kinetic data on the formation and stability of the ternary complex.[2][17][18]

  • Immobilization:

    • Immobilize the VHL E3 ligase complex onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the active PROTAC and the VHL-binding deficient control over the immobilized VHL to determine their binding kinetics (ka, kd) and affinity (KD).

    • Separately, immobilize the POI and inject the PROTACs to determine their binding kinetics and affinity to the target protein.

  • Ternary Complex Analysis:

    • Over the VHL-immobilized surface, inject a constant concentration of the POI mixed with a serial dilution of the active PROTAC or negative control.

    • The binding response will reflect the formation of the ternary complex on the chip surface.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetics and affinity of the ternary complex.

    • Calculate the cooperativity factor (alpha), which indicates whether the binding of the POI and the PROTAC to VHL is independent, cooperative, or antagonistic. A high alpha value for the active PROTAC and an alpha of ~1 for the negative controls would strongly support a specific, cooperative ternary complex formation.

Protocol 5: Quantitative Proteomics for Off-Target Analysis

Mass spectrometry-based global proteomics is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.[19][20]

  • Cell Culture and Treatment:

    • Treat cells with the active PROTAC, negative controls, and vehicle at a concentration that gives robust on-target degradation (e.g., DC90) for a defined period (e.g., 24 hours). Perform in biological triplicate.

  • Protein Extraction and Digestion:

    • Lyse cells, quantify protein, and digest proteins into peptides using trypsin.

  • Tandem Mass Tag (TMT) Labeling:

    • Label the peptide samples from each condition with a different TMTpro™ isobaric mass tag according to the manufacturer's protocol.[21][22] This allows for multiplexing of the samples.

  • LC-MS/MS Analysis:

    • Combine the TMT-labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the raw data against a protein database to identify and quantify proteins based on the TMT reporter ion intensities.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the active PROTAC-treated samples compared to the vehicle and negative control-treated samples. The ideal outcome is the selective and significant downregulation of only the intended POI.

Conclusion: Building a Bulletproof Case for Your PROTAC

The development of novel therapeutics based on targeted protein degradation holds immense promise. However, the scientific community rightly demands a high level of rigor in validating these complex molecules. For PROTACs utilizing the 8-fluoro-4-hydroxyquinoline-2-carboxylic acid VHL ligand, a multi-pronged approach to validation, centered on the judicious use of negative controls, is not just best practice—it is essential.

By systematically demonstrating that degradation is dependent on the recruitment of VHL and specific to the intended target protein, researchers can build a robust and compelling data package. The combination of cellular degradation assays, mechanistic ubiquitination studies, direct target engagement confirmation, biophysical characterization of the ternary complex, and unbiased proteomic profiling provides the necessary layers of evidence to confidently advance a PROTAC candidate. The protocols and comparative frameworks provided in this guide are designed to empower researchers to meet this high standard, ensuring the development of truly selective and effective protein-degrading therapeutics.

References

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  • Galdeano, C., et al. (2019). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Journal of Medicinal Chemistry.
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  • Nair, M. N., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry.
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  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

This guide provides an in-depth operational and safety protocol for the proper disposal of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid. As a fluorinated quinoline derivative, this compound requires meticulous handling...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and safety protocol for the proper disposal of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid. As a fluorinated quinoline derivative, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and to maintain environmental stewardship. The procedures outlined below are synthesized from authoritative safety data sheets and general principles of hazardous waste management, designed specifically for researchers, scientists, and drug development professionals.

Part 1: Core Hazard Assessment & Disposal Principles

The fundamental principle governing the disposal of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is that it must be treated as hazardous chemical waste .[1] Its chemical structure—a halogenated heterocyclic aromatic compound—informs this classification. The stable quinoline ring system is not readily biodegradable, and the presence of fluorine necessitates a disposal method that can manage the formation of hazardous decomposition products like hydrogen fluoride.[2]

Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or poured down the drain.[2][3] Doing so can lead to environmental contamination and potential harm to aquatic life.[4]

Hazard Identification

A thorough understanding of the compound's hazards is the bedrock of safe handling and disposal. The primary risks associated with 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid are summarized below.

Hazard ClassificationDescriptionGHS CodePrimary Precaution
Acute Toxicity (Oral) Harmful if swallowed.H302Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[5][6]
Skin Corrosion/Irritation Causes skin irritation.H315Avoid contact with skin. Wear appropriate chemical-resistant gloves.[5][7]
Serious Eye Damage/Irritation Causes serious eye irritation.H319Wear safety glasses with side shields or chemical splash goggles.[5][7]
Respiratory Irritation May cause respiratory irritation.H335Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[5][7]
Core Disposal Principle: Segregation and Containment

The cornerstone of proper disposal is the immediate segregation of all waste streams containing 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid. This includes the pure compound, solutions, and any contaminated lab materials (e.g., gloves, weigh paper, pipette tips). Cross-contamination with other waste streams must be avoided to prevent unforeseen chemical reactions.[1]

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

To mitigate the risks outlined above, a stringent PPE and engineering control regimen is mandatory.

  • Engineering Controls : All handling and weighing of solid 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid should be performed within a certified chemical fume hood. This is the primary defense against the inhalation of fine powders, which can cause respiratory irritation.[5][8]

  • Personal Protective Equipment : The following PPE must be worn at all times when handling the compound or its waste.

Protection TypeSpecific EquipmentStandard ReferenceRationale
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[1]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as hazardous waste after handling.[1][4]
Body Laboratory coat.N/AProtects skin and personal clothing from contamination.[9]
Respiratory Use in a chemical fume hood. If not possible, a NIOSH-approved respirator for dusts is required.OSHA 29 CFR 1910.134 or EN 149Prevents inhalation of the powder, which is a known respiratory irritant.[5]

Part 3: Step-by-Step Waste Collection & Segregation Protocol

Proper collection is a critical step that ensures waste is safely contained until final disposal.

Waste Container Selection
  • Primary Container : Use a designated, sealable hazardous waste container made of a material compatible with the chemical (e.g., high-density polyethylene, glass).[10]

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "8-Fluoro-4-hydroxyquinoline-2-carboxylic acid," and the associated hazard symbols (e.g., irritant, harmful).[10]

Collection of Solid Waste
  • Preparation : Don all required PPE and perform the work inside a chemical fume hood.

  • Transfer : Carefully place any unwanted solid 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid directly into the labeled hazardous waste container.

  • Contaminated Disposables : All disposable items that have come into contact with the compound (e.g., weigh boats, contaminated paper towels, gloves) must also be placed in the same solid hazardous waste container.[1]

  • Sealing : Securely close the container lid. Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[2][3]

Collection of Liquid Waste
  • Preparation : Don all required PPE.

  • Transfer : Collect all solutions containing the compound in a designated liquid hazardous waste container.

  • Rinsate : When cleaning glassware that contained the compound, the initial rinses with a solvent should also be collected as hazardous waste.

  • Sealing : Securely cap the liquid waste container. Do not overfill. Leave adequate headspace for vapor expansion. Store alongside the solid waste container.

Disposal Decision Workflow

The following diagram outlines the logical flow for handling and disposing of materials related to 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid.

G Disposal Workflow for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid cluster_prep Preparation & Handling cluster_waste_char Waste Characterization cluster_collection Collection & Containment cluster_disposal Final Disposition Start Start: Need to dispose of material PPE Don appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves Start->PPE FumeHood Work inside a certified fume hood PPE->FumeHood WasteType Identify Waste Type FumeHood->WasteType SolidWaste Collect in labeled SOLID Hazardous Waste Container WasteType->SolidWaste Solid or Contaminated Labware LiquidWaste Collect in labeled LIQUID Hazardous Waste Container WasteType->LiquidWaste Liquid (Solutions, Rinsate) ContaminatedItems Includes contaminated gloves, weigh paper, pipette tips SolidWaste->ContaminatedItems SealContainer Securely seal container and store in designated area LiquidWaste->SealContainer ContaminatedItems->SealContainer EHS Contact Institutional Environmental Health & Safety (EHS) SealContainer->EHS DisposalVendor Arrange pickup by a licensed hazardous waste vendor EHS->DisposalVendor End End: Waste Properly Disposed DisposalVendor->End

Sources

Handling

Mastering the Handling of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

For Immediate Reference: In the event of exposure, consult the Safety Data Sheet (SDS) and seek immediate medical attention. Skin or eye contact requires flushing with copious amounts of water for at least 15 minutes.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: In the event of exposure, consult the Safety Data Sheet (SDS) and seek immediate medical attention. Skin or eye contact requires flushing with copious amounts of water for at least 15 minutes.[1][2] If inhaled, move to fresh air.[1][3]

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, a fluorinated quinoline derivative, presents unique handling requirements due to its potential hazards. This guide provides a detailed protocol for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE), operational procedures, and disposal methods. By understanding the rationale behind these safety measures, researchers can mitigate risks and foster a secure laboratory environment.

Hazard Assessment: Understanding the Risks

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid and structurally similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] The presence of the fluorine atom can also introduce additional toxicological considerations common to fluoro-organic compounds.[6] Therefore, a comprehensive approach to PPE is not merely a recommendation but a critical necessity.

Key Hazards:

  • Skin Irritation: Direct contact can lead to redness, inflammation, and discomfort.[4][5]

  • Serious Eye Damage/Irritation: The compound can cause significant and potentially irreversible damage to the eyes.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table outlines the minimum required PPE for handling 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face.[7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.Gloves prevent direct skin contact. Nitrile and neoprene offer good resistance to a range of chemicals.[9] Double-gloving provides an extra barrier in case of a tear or puncture in the outer glove.
Body Protection A flame-resistant lab coat, fully buttoned, with full-length pants and closed-toe shoes.A lab coat protects the skin and personal clothing from contamination.[7] Full-length pants and closed-toe shoes ensure no skin is exposed.[7]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To be used when engineering controls (like a fume hood) are insufficient or during spill cleanup to prevent inhalation of dust or aerosols.[2][7]

Safe Handling Workflow: A Step-by-Step Approach

Adherence to a strict operational workflow is paramount to minimizing the risk of exposure. The following diagram illustrates the key stages of handling 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decon Decontaminate Surfaces handling_dissolve->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

Caption: Workflow for Safe Handling of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid.

Detailed Protocol:

  • Preparation:

    • Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order: lab coat, closed-toe shoes, long pants, inner gloves, respirator (if needed), outer gloves, and finally, safety goggles and face shield.

    • Work Area Setup: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] The work surface should be covered with absorbent, plastic-backed paper to contain any minor spills.[10]

  • Handling:

    • Weighing: When weighing the solid compound, use a disposable weigh boat. Handle with care to avoid generating dust.

    • Dissolving and Reactions: When preparing solutions or running reactions, add the compound slowly to the solvent to avoid splashing. Ensure all containers are clearly labeled.[6]

  • Cleanup and Disposal:

    • Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent and cleaning agent.

    • Waste Management: All solid waste (contaminated gloves, weigh boats, absorbent paper) and liquid waste must be collected in separate, clearly labeled, and sealed containers for hazardous waste disposal.[3][6] Do not mix with other waste streams.[6]

    • Doffing PPE: Remove PPE in a way that avoids cross-contamination. The general order is: outer gloves, face shield, goggles, lab coat, and inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[11]

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is crucial.

cluster_spill Spill Response cluster_exposure Exposure Response spill_alert Alert Colleagues & Evacuate Area spill_ppe Don Emergency PPE spill_alert->spill_ppe spill_contain Contain Spill with Absorbent Material spill_ppe->spill_contain spill_collect Collect & Dispose as Hazardous Waste spill_contain->spill_collect exposure_skin Skin Contact: Flush with Water for 15 min exposure_medical Seek Immediate Medical Attention exposure_skin->exposure_medical exposure_eye Eye Contact: Flush with Water for 15 min exposure_eye->exposure_medical exposure_inhale Inhalation: Move to Fresh Air exposure_inhale->exposure_medical

Caption: Emergency Response Plan for Spills and Exposures.

Spill Response:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[6]

  • Don Emergency PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.[6]

  • Containment: For small spills, use an inert absorbent material to contain the substance.[6]

  • Collection and Disposal: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[1][3]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2]

  • Inhalation: Move the individual to fresh air.[1][3]

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1][2]

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely advance your research with 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid.

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
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